4-Methylquinolin-8-ol hydrochloride
Description
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Properties
CAS No. |
57334-63-1 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H |
InChI Key |
QHWLGGJCAGZHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 4-Methylquinolin-8-ol Hydrochloride
Executive Summary
4-Methylquinolin-8-ol (4-Methyl-8-hydroxyquinoline) is a privileged scaffold in medicinal chemistry and coordination chemistry. Unlike its 2-methyl isomer (8-hydroxyquinaldine), the 4-methyl variant offers unique steric geometry for metal chelation and serves as a critical intermediate for fungicides and neuroprotective agents.
This guide details a robust, scalable protocol for synthesizing 4-Methylquinolin-8-ol Hydrochloride . The method utilizes a modified Doebner-Miller condensation, optimized to suppress polymerization side-reactions common to methyl vinyl ketone (MVK). The workflow prioritizes regio-purity and high-yield isolation of the hydrochloride salt.
Retrosynthetic Analysis & Strategy
The synthesis relies on the disconnection of the pyridine ring at the
Strategic Considerations
-
Regioselectivity: The reaction of 2-aminophenol with crotonaldehyde yields the 2-methyl isomer. To secure the 4-methyl substitution, MVK (but-3-en-2-one) is required. The terminal alkene carbon of MVK acts as the electrophile for the initial Michael addition by the aniline nitrogen.
-
Stability: MVK is prone to rapid polymerization. The protocol below utilizes a controlled addition strategy in an acidic medium to favor the condensation with the amine over self-polymerization.
-
Salt Formation: The final isolation as the hydrochloride salt improves long-term stability, water solubility, and ease of handling compared to the free base.
Reaction Pathway Diagram[1][2][3][4]
Figure 1: Mechanistic pathway from precursors to the final hydrochloride salt.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-Aminophenol | Substrate | >99% (Recrystallized if dark) |
| Methyl Vinyl Ketone (MVK) | Reagent | 90-95% (Stabilized) |
| Hydrochloric Acid (Conc.) | Catalyst/Reactant | 37% ACS Reagent |
| Ethanol (Absolute) | Solvent | >99.5% |
| Sodium Hydroxide | Neutralizer | 20% aq. solution |
| Diethyl Ether | Wash Solvent | ACS Reagent |
Step-by-Step Synthesis of the Free Base
Objective: Isolate 4-Methylquinolin-8-ol (Free Base) with >95% regiopurity.
-
Preparation of Amine Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminophenol (10.9 g, 100 mmol) in ethanol (40 mL) .
-
Add conc. HCl (10 mL) carefully. The solution will darken slightly; this is normal.
-
Checkpoint: Ensure the amine is fully dissolved before proceeding.
-
-
Controlled Addition of MVK:
-
Heat the solution to a gentle reflux (~80°C).
-
Add Methyl Vinyl Ketone (12.5 mL, 150 mmol) dropwise over a period of 45–60 minutes via an addition funnel.
-
Scientific Rationale: Slow addition at reflux minimizes the local concentration of MVK, preventing its polymerization and favoring the bimolecular reaction with the amine.
-
-
Reaction & Oxidation:
-
Continue refluxing for 3–4 hours . The mixture will turn deep red/brown.
-
Note: The Doebner-Miller reaction often requires an oxidant.[1] While nitrobenzene is traditionally used, modern protocols often rely on air oxidation during the extended reflux or disproportionation mechanisms. If yield is low, adding a catalytic amount of
(1 mmol) can assist dehydrogenation.
-
-
Isolation of Crude Base:
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure (Rotavap).
-
Dilute the residue with water (50 mL) .
-
Neutralize the acidic solution by slowly adding 20% NaOH until pH reaches 7–8. A precipitate (the free base) will form.
-
Checkpoint: Verify pH using a calibrated probe. Do not exceed pH 9, as the phenol moiety can deprotonate and redissolve as the phenolate.
-
-
Purification:
-
Filter the precipitate and wash with cold water.[2]
-
Recrystallize the crude solid from ethanol/water (1:1) .
-
Target: Off-white to pale yellow needles. Melting Point: ~140°C.
-
Conversion to Hydrochloride Salt
Objective: Convert the purified base into the stable hydrochloride salt.
-
Dissolution:
-
Dissolve the recrystallized 4-Methylquinolin-8-ol (5.0 g, 31.4 mmol) in a minimum amount of warm absolute ethanol (~20-30 mL) .
-
-
Acidification:
-
Cool the solution to 0–5°C in an ice bath.
-
Add conc. HCl (3.0 mL) or a saturated solution of HCl in ethanol dropwise with vigorous stirring.
-
Observation: The solution will initially clarify, followed by the rapid precipitation of the hydrochloride salt.
-
-
Crystallization & Drying:
-
Stir at 0°C for 30 minutes to maximize yield.
-
Filter the yellow crystalline solid under vacuum.
-
Wash the filter cake twice with cold diethyl ether (10 mL) to remove excess acid and water.
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Characterization & Validation
The following data parameters act as a self-validating system for the synthesized product.
| Parameter | Expected Value (HCl Salt) | Diagnostic Note |
| Appearance | Yellow crystalline powder | Darkening indicates oxidation/impurities. |
| Melting Point | >220°C (Decomposes) | Distinct from base (~140°C). |
| Solubility | Soluble in water, MeOH; Insoluble in Ether | Verifies salt formation. |
| 1H NMR (DMSO-d6) | Confirms methyl group at C4 position. | |
| 1H NMR (Aromatic) | Quinoline ring protons. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Optimization
Regioselectivity Issues
If 2-methylquinolin-8-ol is observed (methyl peak at
Polymerization of MVK
MVK is unstable. If the reaction mixture becomes a tarry black solid:
-
Add Hydroquinone (10 mg) to the reaction mixture as a radical inhibitor.
-
Ensure the MVK is added slowly to the refluxing acid mixture, rather than mixing all at once.
Purification of the Salt
If the hydrochloride salt is hygroscopic or sticky:
-
Recrystallize from Ethanol/Acetone .
-
Ensure the final wash is with anhydrous ether to remove residual water.
-
Store in a desiccator; the 8-hydroxy group makes the salt prone to hydrate formation.
References
-
Regioselective Synthesis: Betti reaction and Doebner-Miller variations for 4-methyl substituted quinolines. Royal Society of Chemistry Advances.
-
Mechanistic Insight: Fragmentation-recombination in the Doebner-Miller reaction. Wikipedia / Primary Literature Summary.
-
Characterization Data: 4-Methyl-8-hydroxyquinoline properties and spectral data. ChemBK Chemical Database.
-
General Quinoline Synthesis: Palladium-catalyzed and acid-catalyzed routes to quinolin-4-ones and derivatives. MDPI Molecules.
Sources
4-Methylquinolin-8-ol hydrochloride chemical properties
Topic: 4-Methylquinolin-8-ol Hydrochloride Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Synthesis, Coordination Chemistry, and Biological Applications[1]
Executive Summary
4-Methylquinolin-8-ol (4-Methyl-8-hydroxyquinoline) is a substituted derivative of the privileged pharmacophore 8-hydroxyquinoline (8-HQ).[1] Distinguished by a methyl group at the C4 position, this compound exhibits enhanced lipophilicity compared to its parent scaffold while retaining the potent bidentate chelating capability essential for its biological activity.
The hydrochloride salt form is critical for pharmaceutical applications, converting the water-insoluble base into a soluble cationic species suitable for aqueous biological assays and drug delivery systems.[1] This guide provides a rigorous analysis of its chemical properties, synthesis protocols, and coordination mechanics.
Chemical Identity & Physicochemical Core[2][3]
| Property | Data |
| IUPAC Name | 4-Methylquinolin-8-ol hydrochloride |
| Common Synonyms | 4-Methyl-8-hydroxyquinoline HCl; 4-Methyloxine HCl |
| CAS Number (Base) | 3846-73-9 |
| Molecular Formula | C₁₀H₉NO[1][][3][4][5] · HCl |
| Molecular Weight | 195.65 g/mol (Salt); 159.19 g/mol (Base) |
| Appearance | Yellow to off-white crystalline powder |
| Solubility (HCl Salt) | Soluble in water, methanol, ethanol |
| Solubility (Base) | Insoluble in water; soluble in CHCl₃, DMSO |
| pKa Values | pKₐ₁ ≈ 5.56 (Pyridinium H⁺); pKₐ₂ ≈ 10.00 (Phenolic H⁺) |
| Melting Point | Base: 166–168 °C; Salt: >200 °C (decomposes) |
Structural Analysis
The core structure consists of a bicyclic naphthalene-like ring with a nitrogen atom at position 1 (quinoline) and a hydroxyl group at position 8.[1][6] The C4-methyl group exerts a positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to unsubstituted 8-HQ.[1]
Speciation: In aqueous solution, the molecule exists in three pH-dependent forms:
-
Cationic (H₂L⁺): Protonated at the pyridine nitrogen (pH < 5).[6] This is the species present in the hydrochloride salt.[1]
-
Neutral (HL): Exists as a neutral molecule or zwitterion (pH 6–9).[6]
-
Anionic (L⁻): Deprotonated at the hydroxyl group (pH > 10), acting as the active chelating species.[6]
Synthesis & Manufacturing Protocol
The synthesis of 4-methylquinolin-8-ol follows a modified Doebner-Miller reaction or Skraup synthesis , utilizing methyl vinyl ketone (MVK) to install the methyl group specifically at the C4 position.[1]
Reaction Pathway Diagram
Figure 1: Synthetic pathway for 4-Methylquinolin-8-ol Hydrochloride via modified Doebner-Miller cyclization.[1]
Experimental Protocol: Synthesis of Hydrochloride Salt
Reagents:
-
Methyl Vinyl Ketone (0.12 mol)[6]
-
Hydrochloric acid (conc. 37%)[6]
-
Ethanol (absolute)[6]
-
Diethyl ether[1]
Step-by-Step Methodology:
-
Condensation: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.9 g) in concentrated HCl (45 mL). Heat the solution to 100°C.
-
Addition: Add methyl vinyl ketone (MVK) dropwise over 30 minutes. The reaction is exothermic; maintain reflux.[1]
-
Cyclization & Oxidation: Continue reflux for 4–6 hours. The acidic medium promotes both the Michael addition of the amine to MVK and the subsequent cyclization.[1] Note: Often an oxidizing agent like o-nitrophenol or FeCl₃ is added to facilitate aromatization, though air oxidation can suffice in small scales.[1]
-
Neutralization (Isolation of Base): Cool the mixture to room temperature. Neutralize with 20% NaOH solution to pH 7–8.[1] A yellow precipitate (the free base) will form.[6]
-
Extraction: Extract the precipitate with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.[1]
-
Purification: Recrystallize the crude base from ethanol/hexane (1:1).
-
Salt Formation (Critical Step):
-
Dissolve the purified base (1 g) in a minimum volume of warm absolute ethanol.
-
Add 1.2 equivalents of HCl (as 1M HCl in ether or concentrated aqueous HCl).[1][6]
-
Stir at 0°C for 1 hour. The hydrochloride salt will precipitate as a crystalline solid.[1]
-
Filter, wash with cold diethyl ether, and dry under vacuum.
-
Validation:
-
Melting Point: The salt should decompose >200°C.[1]
-
Solubility Test: The product must dissolve completely in water (unlike the precursor).
Coordination Chemistry & Chelation
The biological and analytical utility of 4-methylquinolin-8-ol stems from its ability to act as a bidentate (N, O) ligand .[1]
Chelation Mechanism
The ligand binds metal ions (M²⁺) through the pyridine nitrogen and the deprotonated phenolate oxygen, forming a stable five-membered chelate ring.[1][6]
Stability Constants: The presence of the electron-donating methyl group at C4 increases the basicity of the nitrogen, typically leading to higher stability constants for metal complexes compared to unsubstituted 8-HQ.[1]
Speciation & Binding Diagram
Figure 2: pH-dependent speciation and metal chelation mechanism.[1][6]
Biological Applications
Antimicrobial Activity
The hydrochloride salt is soluble, allowing it to penetrate bacterial cell walls. Once inside, the neutral species (formed at physiological pH) chelates essential metal ions.[6]
-
Mechanism: "Copper-dependent toxicity."[1] The ligand-copper complex (CuL₂) can intercalate into DNA or generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to bacterial cell death.[1][6]
-
Spectrum: Effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][6]
Neuroprotection (Alzheimer's Disease)
4-Methylquinolin-8-ol derivatives are investigated as "Metal-Protein Attenuating Compounds" (MPACs).[1]
-
Target: Zinc and Copper ions trapped in Amyloid-beta (Aβ) plaques.[1][6]
-
Action: The ligand extracts Zn²⁺/Cu²⁺ from the plaque, destabilizing the aggregate and allowing protease degradation, while redistributing the metals to neurons.
Anticancer Potential[1][2]
-
Proteasome Inhibition: Copper complexes of 8-HQ derivatives inhibit the 20S proteasome in cancer cells, inducing apoptosis.[1]
-
Ionophore Effect: Acts as a zinc/copper ionophore, disrupting cellular metal homeostasis essential for rapid cancer cell proliferation.
Analytical Characterization
To verify the identity of the synthesized hydrochloride salt, the following spectral data should be obtained:
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H, CH₃); δ 7.1–7.6 (m, 3H, Phenolic ring); δ 7.8 (d, 1H, H3); δ 8.8 (d, 1H, H2).[6] Note: H2 and H3 protons will be deshielded due to the positive charge on Nitrogen in the salt.[1] |
| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad OH/NH⁺ stretch); 1600–1620 cm⁻¹ (C=N stretch, shifted due to protonation).[6] |
| UV-Vis | Absorption maxima at ~241 nm and ~315 nm .[1] A bathochromic shift is observed upon deprotonation (pH > 10).[6] |
References
-
Synthesis of 4-Methyl-8-hydroxyquinoline
-
Chelation & Biological Mechanism
-
Physicochemical Properties (pKa & Solubility)
-
Antimicrobial & Anticancer Activity
- Title: Synthesis, Characterization and Biological Activity of Some Novel Quinolin-8-ol Deriv
-
Source: Journal of Materials and Environmental Science.[1]
-
URL:
Sources
- 1. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
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- 5. scispace.com [scispace.com]
- 6. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
4-Methylquinolin-8-ol hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methylquinolin-8-ol Hydrochloride
Abstract
4-Methylquinolin-8-ol hydrochloride is a heterocyclic aromatic organic compound belonging to the 8-hydroxyquinoline (8-HQ) class of molecules. The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry due to its potent metal-chelating capabilities, which drive a vast range of biological activities. This technical guide provides an in-depth analysis of the molecular structure, physicochemical characteristics, synthesis, and spectroscopic profile of 4-Methylquinolin-8-ol and its hydrochloride salt. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental chemical principles that underpin the compound's function and explores its potential as a versatile building block for therapeutic agent discovery.
The 8-Hydroxyquinoline Scaffold: A Foundation for Bioactivity
The 8-hydroxyquinoline (8-HQ) moiety is a small, planar, and lipophilic molecule renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] This chelating action is the cornerstone of its diverse pharmacological profile, which includes antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The biological activity of 8-HQ derivatives stems from their ability to sequester and transport metal ions, thereby disrupting metal homeostasis in pathological cells or microorganisms.[1][3] 4-Methylquinolin-8-ol, as a specific derivative, modifies the electronic and steric properties of the parent 8-HQ scaffold, offering a unique profile for investigation and application in drug discovery. The hydrochloride salt form enhances its aqueous solubility, making it more amenable to biological assays and formulation studies.
Molecular Identity and Structure
Nomenclature and Key Identifiers
A clear identification of 4-Methylquinolin-8-ol is critical for accurate research and documentation. The following table summarizes its primary identifiers for the free base form.
| Identifier | Value |
| IUPAC Name | 4-methylquinolin-8-ol |
| Synonyms | 8-Hydroxy-4-methylquinoline, 4-Methyl-8-hydroxyquinoline, 8-Hydroxylepidine[4][5] |
| CAS Number | 3846-73-9[5][6] |
| Chemical Formula | C₁₀H₉NO[5] |
| Molecular Weight | 159.18 g/mol [5] |
Core Molecular Structure
The structure of 4-Methylquinolin-8-ol consists of a fused bicyclic system: a benzene ring fused to a pyridine ring, collectively known as a quinoline. A hydroxyl (-OH) group is substituted at position 8, and a methyl (-CH₃) group is at position 4. The proximity of the phenolic hydroxyl group and the pyridine nitrogen atom creates a bidentate chelation site, enabling the molecule to bind strongly to metal ions.
The Hydrochloride Salt: Structure and Significance
The hydrochloride salt is formed through an acid-base reaction where the lone pair of electrons on the quinoline nitrogen atom (a Lewis base) accepts a proton from hydrochloric acid. This protonation is governed by the pKa of the conjugate acid, which is approximately 5.56.[5][6] The resulting ammonium salt exhibits significantly increased aqueous solubility compared to the free base, a critical attribute for biological testing and potential pharmaceutical formulations.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The physical properties of a compound dictate its behavior in experimental and biological systems. The data below pertains to the free base form.
| Property | Value | Source(s) |
| Appearance | Light green to green or off-white solid/powder | [5][6][7] |
| Melting Point | 140-141 °C | [6][7] |
| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [5][6] |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (25°C) | pKₐ₁: 5.56 (Quinolinium ion); pKₐ₂: 10.00 (Hydroxyl group) | [5][6] |
| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint for the molecule. The chemical shifts (δ) in ppm relative to a standard (like TMS) reveal the electronic environment of each proton. Literature data for the free base in (CD₃)₂CO is as follows.[6]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H2 | ~8.68 | d, J = 4.4 Hz |
| H5 | ~7.55 | dd, J₁ = 8.4 Hz, J₂ = 1.5 Hz |
| H6 | ~7.51 | dd, J₁ = 8.4 Hz, J₂ = 7.2 Hz |
| H3 | ~7.41 | dd, J₁ = 4.4 Hz, J₂ = 0.8 Hz |
| H7 | ~7.12 | dd |
| -CH₃ | Not specified, expected ~2.5 | s |
| -OH | Not specified, broad singlet | br s |
-
Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of specific functional groups. Expected peaks include a broad O-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a C-O stretch (~1200 cm⁻¹). For the hydrochloride salt, an N⁺-H stretch would also be visible.
-
Mass Spectrometry (MS): In Electron Ionization (EI-MS), the free base would show a molecular ion peak (M⁺) at m/z = 159. Subsequent fragmentation would likely involve the loss of the methyl group or other characteristic cleavages of the quinoline ring.
Synthesis and Reactivity
Synthetic Pathway
4-Methylquinolin-8-ol is commonly synthesized via a reaction analogous to the Doebner-von-Miller synthesis. This involves the condensation of a 2-aminophenol with an α,β-unsaturated ketone, in this case, methyl vinyl ketone (also known as but-3-en-2-one), under acidic conditions.[6][7]
Detailed Experimental Protocol: Synthesis of 4-Methylquinolin-8-ol
This protocol is adapted from established literature procedures and serves as a self-validating framework for its synthesis.[6]
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (0.1 mol, 10.91 g) and 37% hydrochloric acid (45.5 mL).
-
Heating: Stir the mixture thoroughly and heat to 120 °C in an oil bath.
-
Reagent Addition: Slowly add methyl vinyl ketone (0.175 mol, 14.32 mL) dropwise to the refluxing mixture.
-
Reflux: Maintain the reaction at reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture with an aqueous sodium hydroxide solution (e.g., 6N) until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with dichloromethane. Recrystallization from a dichloromethane/hexane mixture can be performed for further purification, yielding the product as a colorless to off-white solid.
Protocol: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 4-Methylquinolin-8-ol free base in a minimal amount of a suitable anhydrous solvent, such as dioxane or methanol.
-
Acidification: To this solution, add a stoichiometric equivalent of a 4M HCl solution in dioxane or methanolic HCl.
-
Precipitation: Stir the mixture for 1 hour at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.
Applications in Research and Drug Development
Mechanism of Action: The Role of Metal Chelation
The primary mechanism driving the biological activity of 4-Methylquinolin-8-ol is its ability to chelate essential divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[3] By forming a stable 2:1 complex with these metals, the compound can:
-
Inhibit Metalloenzymes: Deprive critical enzymes of their necessary metal cofactors, halting essential cellular processes in pathogens or cancer cells.
-
Disrupt Metal Homeostasis: Alter the intracellular concentration and localization of metal ions, leading to cellular stress and apoptosis.
-
Increase Cellular Uptake: The lipophilic nature of the metal complex can facilitate its transport across cell membranes, delivering the metal ion to intracellular targets where it may generate cytotoxic reactive oxygen species (ROS).
Therapeutic Potential
The 8-HQ scaffold is a versatile platform for drug development. Derivatives have shown promise in several therapeutic areas:
-
Antimicrobial Agents: 8-HQ compounds exhibit broad-spectrum activity against bacteria and fungi.[1][8]
-
Anticancer Agents: By targeting metal-dependent pathways crucial for tumor growth and proliferation, 8-HQ derivatives have demonstrated potent anticancer effects.[1][9]
-
Antineurodegenerative Agents: In diseases like Alzheimer's, where metal dyshomeostasis is implicated in amyloid plaque formation, 8-HQ derivatives can act as metal chelators to dissolve aggregates and reduce oxidative stress.[1]
-
Antimalarial Agents: Several quinoline-based drugs are mainstays of antimalarial therapy, and 8-aminoquinoline derivatives, in particular, have been investigated for their activity against various stages of the malaria parasite.[10]
The introduction of a methyl group at the 4-position, as in 4-Methylquinolin-8-ol, can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target binding sites, potentially enhancing its efficacy or altering its selectivity compared to the parent 8-HQ.
Conclusion
4-Methylquinolin-8-ol hydrochloride is a structurally well-defined compound with a rich chemical and pharmacological profile rooted in the metal-chelating properties of the 8-hydroxyquinoline scaffold. Its straightforward synthesis, combined with the enhanced solubility of its hydrochloride salt, makes it an accessible and valuable tool for researchers. The comprehensive structural, physicochemical, and spectroscopic data presented in this guide provide a solid foundation for its use as a molecular probe, a reference standard, or a strategic starting point for the design and development of novel therapeutic agents across a spectrum of diseases.
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- 8-Hydroxyquinoline. Wikipedia.
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- 8-Methylquinoline synthesis. ChemicalBook.
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- 8-Methylquinolin-4-ol (CAS 23432-44-2). MilliporeSigma.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- Quinolin-4-ones: Methods of Synthesis and Applic
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An In-depth Technical Guide to the Physical Properties of 4-Methylquinolin-8-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methylquinolin-8-ol and its Hydrochloride Salt
4-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. 8-Hydroxyquinoline and its analogues are known for their ability to chelate metal ions, a property that underpins their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a methyl group at the 4-position can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its biological activity and physical characteristics.
The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of parent compounds. By converting the basic quinoline nitrogen into a hydrochloride salt, the aqueous solubility is generally expected to increase, which can be a critical factor for bioavailability and formulation. This guide will delve into the physical properties of 4-Methylquinolin-8-ol hydrochloride, providing both established data for the free base and a theoretical and practical framework for understanding the hydrochloride salt.
Molecular Structure and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its molecular structure and identity.
Chemical Structure:
Figure 1: Chemical structures of 4-Methylquinolin-8-ol and its hydrochloride salt.
Table 1: Chemical Identifiers and Molecular Properties
| Property | 4-Methylquinolin-8-ol | 4-Methylquinolin-8-ol Hydrochloride |
| IUPAC Name | 4-methylquinolin-8-ol[1] | 4-methylquinolin-8-ol hydrochloride |
| Synonyms | 8-Hydroxy-4-methylquinoline, 4-Methyl-8-hydroxyquinoline[1] | - |
| CAS Number | 3846-73-9[2] | Not explicitly available |
| Molecular Formula | C₁₀H₉NO[1] | C₁₀H₁₀ClNO |
| Molecular Weight | 159.19 g/mol [2] | 195.65 g/mol |
Physical and Chemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. While specific experimental data for 4-Methylquinolin-8-ol hydrochloride is limited in publicly available literature, we can infer its likely properties based on the free base and the general effects of hydrochloride salt formation.
Table 2: Physical Properties
| Property | 4-Methylquinolin-8-ol | 4-Methylquinolin-8-ol Hydrochloride (Expected) |
| Appearance | Off-white to yellow powder[3] | White to off-white crystalline solid[4] |
| Melting Point | 140 °C[3], 166-168 °C[3] | Expected to be higher than the free base |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and chloroform.[3] | High solubility in water and polar solvents.[4] |
| pKa | pK₁: 5.56 (+1); pK₂: 10.00 (0) (at 25°C)[3] | The pKa of the quinolinium ion will be relevant. |
Expert Insights: The variation in the reported melting point for the free base may be due to different crystalline forms (polymorphism) or the presence of impurities. The hydrochloride salt, being an ionic compound, is expected to have a higher melting point due to the strong electrostatic interactions in the crystal lattice. The most significant change upon conversion to the hydrochloride salt is the anticipated increase in aqueous solubility.[4] This is a direct consequence of the ionic nature of the salt, which allows for favorable interactions with polar water molecules.
Experimental Protocols for Physical Property Determination
To address the lack of specific data for the hydrochloride salt, this section provides detailed, field-proven methodologies for its synthesis and the determination of its key physical properties.
Synthesis of 4-Methylquinolin-8-ol Hydrochloride
Causality: The synthesis of the hydrochloride salt involves the protonation of the basic nitrogen atom of the quinoline ring by hydrochloric acid. This acid-base reaction is typically carried out in an organic solvent in which the free base is soluble but the resulting salt is not, leading to its precipitation.
Figure 2: Workflow for the synthesis of 4-Methylquinolin-8-ol hydrochloride.
Step-by-Step Protocol:
-
Dissolution: Dissolve a known amount of 4-Methylquinolin-8-ol in a minimal amount of a suitable anhydrous organic solvent, such as dioxane or diethyl ether, in a flask equipped with a magnetic stirrer.
-
Acidification: While stirring, slowly add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to the solution of the free base.[5]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a set period (e.g., 1 hour) to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material or residual acid.
-
Drying: Dry the resulting solid under vacuum to remove any remaining solvent.
Melting Point Determination
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
Step-by-Step Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry 4-Methylquinolin-8-ol hydrochloride.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
Causality: Solubility is a critical parameter for drug development, influencing dissolution rate and bioavailability. The equilibrium solubility is determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Figure 3: Workflow for the determination of solubility.
Step-by-Step Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of 4-Methylquinolin-8-ol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or separate the solid and liquid phases by centrifugation or filtration.
-
Analysis: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing information about its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insights: In the ¹H NMR spectrum of the hydrochloride salt, the proton on the quinoline nitrogen is expected to be observed as a broad singlet, and its chemical shift will be significantly downfield compared to other aromatic protons due to the positive charge on the nitrogen. The chemical shifts of the other protons on the quinoline ring are also expected to shift downfield upon protonation. In the ¹³C NMR spectrum, the carbons adjacent to the protonated nitrogen will also experience a downfield shift.
Table 3: Predicted ¹H and ¹³C NMR Spectral Characteristics
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | Aromatic protons: 7.0 - 9.0Methyl protons: ~2.7N-H proton: >10 (broad) | Downfield shift of aromatic protons compared to the free base. Appearance of a broad N-H signal. |
| ¹³C | Aromatic carbons: 110 - 150 | Downfield shift of carbons adjacent to the protonated nitrogen. |
Step-by-Step Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Methylquinolin-8-ol hydrochloride.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a clean NMR tube using a pipette.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expert Insights: The FT-IR spectrum of the hydrochloride salt will show characteristic changes compared to the free base. A broad absorption band is expected in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in amine hydrochlorides. The O-H stretching vibration may also be affected.
Table 4: Key FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| N⁺-H stretch | 2400 - 3000 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| C=C and C=N stretch (aromatic) | 1500 - 1650 |
Step-by-Step Protocol for FT-IR Sample Preparation (KBr Pellet):
-
Grinding: Thoroughly grind a small amount (1-2 mg) of 4-Methylquinolin-8-ol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
UV-Visible Spectroscopy
Expert Insights: The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands in the UV region corresponding to π→π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Protonation of the quinoline nitrogen to form the hydrochloride salt may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift).
Step-by-Step Protocol for UV-Vis Analysis:
-
Stock Solution: Prepare a stock solution of known concentration of 4-Methylquinolin-8-ol hydrochloride in a suitable solvent (e.g., ethanol, water).
-
Dilution: Prepare a series of dilutions from the stock solution to create standards of different concentrations.
-
Analysis: Record the UV-Vis spectrum of each solution using a spectrophotometer, typically over a range of 200-400 nm. Use the solvent as a blank.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Conclusion and Future Directions
For researchers and drug development professionals, the key takeaway is the anticipated improvement in aqueous solubility upon conversion to the hydrochloride salt, a critical factor for many applications. Future work should focus on the experimental determination of the physical properties outlined in this guide to provide a complete and validated dataset for this promising compound. Such data will be invaluable for advancing its potential in medicinal chemistry and other scientific fields.
References
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online. Available at: [Link]
-
4-Methyl-8-hydroxyquinoline. ChemBK. Available at: [Link]
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An In-depth Technical Guide to 4-Methylquinolin-8-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methylquinolin-8-ol and its hydrochloride salt, a molecule of significant interest in medicinal chemistry and material science. Drawing from established synthetic protocols, spectroscopic analysis, and the well-documented bioactivity of the 8-hydroxyquinoline scaffold, this document is designed to equip researchers and drug development professionals with the critical knowledge required for its effective application.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline core is a privileged scaffold in drug discovery, renowned for its metal-chelating properties.[1][2][3] This ability to bind metal ions is central to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of a methyl group at the 4-position of the quinoline ring can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form is often synthesized to enhance the solubility and stability of the parent compound, a crucial step in the development of pharmaceutical agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-Methylquinolin-8-ol is fundamental to its application. The following table summarizes key data for the free base.
| Property | Value | Source |
| CAS Number | 3846-73-9 | [5][][7][8] |
| Molecular Formula | C10H9NO | [] |
| Molecular Weight | 159.18 g/mol | [] |
| Appearance | Light green to green solid | [7] |
| Melting Point | 141 °C | [7] |
| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [7] |
| Density | 1.210 ± 0.06 g/cm3 (Predicted) | [7] |
| pKa | pK1: 5.56 (+1); pK2: 10.00 (0) (25°C) | [7] |
| Solubility | Almost insoluble in water, soluble in organic solvents like ethanol and chloroform.[8] |
The hydrochloride salt is expected to exhibit increased aqueous solubility compared to the free base.
Synthesis and Purification
The synthesis of 4-Methylquinolin-8-ol is typically achieved through a Skraup or a modified Skraup synthesis. A common method involves the reaction of 2-aminophenol with methyl vinyl ketone.[7]
Synthesis of 4-Methylquinolin-8-ol
This protocol describes a laboratory-scale synthesis of 4-Methylquinolin-8-ol.
Reaction Scheme:
A simplified reaction scheme for the synthesis of 4-Methylquinolin-8-ol.
Experimental Protocol:
-
To a 250 mL two-necked round-bottomed flask, add 37% hydrochloric acid (45.5 mL) and 2-aminophenol (10.91 g, 0.1 mol).[7]
-
Stir the mixture thoroughly and heat to 120 °C.[7]
-
Slowly add methyl vinyl ketone (14.32 mL, 0.175 mol) to the reaction mixture.[7]
-
Maintain the reaction at reflux for 6 hours.[7]
-
After completion, cool the reaction to room temperature.[7]
-
Neutralize the reaction mixture with an aqueous sodium hydroxide solution.[7]
-
Extract the product with dichloromethane (3 x 50 mL).[7]
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.[7]
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.[7]
-
Recrystallize the purified product from a solvent mixture of dichloromethane and hexane (1:1, v/v) to yield 4-methyl-8-hydroxyquinoline as a colorless solid.[7]
Preparation of 4-Methylquinolin-8-ol Hydrochloride
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified 4-Methylquinolin-8-ol in a suitable organic solvent, such as diethyl ether or ethanol.
-
Pass dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with the solvent, and dry under vacuum to obtain 4-Methylquinolin-8-ol hydrochloride.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted and reported ¹H NMR chemical shifts for 4-Methylquinolin-8-ol.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.68 | d | 4.4 |
| H5 | 7.55 | dd | J1 = 8.4, J2 = 1.5 |
| H6 | 7.51 | dd | J1 = 8.4, J2 = 7.2 |
| H3 | 7.41 | dd | J1 = 4.4, J2 = 0.8 |
| H7 | 7.12 | dd | J1 = 7.2, J2 = 1.5 |
| CH3 | 2.68 | s | - |
| OH | - | br s | - |
Data obtained from a similar compound and may vary slightly.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylquinolin-8-ol is expected to show characteristic peaks for the O-H and C-H stretching vibrations, as well as aromatic C=C and C-N stretching.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (phenolic) | 1200-1260 |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of 4-Methylquinolin-8-ol (m/z = 159.18).
Applications in Research and Drug Development
The 8-hydroxyquinoline scaffold is a versatile platform for the development of therapeutic agents. 4-Methylquinolin-8-ol and its derivatives are being investigated for a range of applications.
-
Anticancer Agents: 8-Hydroxyquinoline derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[1][3] Their ability to chelate metal ions can disrupt cellular processes in cancer cells.
-
Antimicrobial Agents: The antimicrobial properties of 8-hydroxyquinolines are well-established.[1] They can be effective against a broad spectrum of bacteria and fungi.
-
Neuroprotective Agents: Metal dyshomeostasis is implicated in several neurodegenerative diseases.[1] The metal-chelating properties of 8-hydroxyquinoline derivatives make them potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[1]
-
Inhibitors of 2-Oxoglutarate Oxygenases: Recent research has highlighted the potential of 8-hydroxyquinolines as inhibitors of 2-oxoglutarate dependent oxygenases, a class of enzymes involved in various physiological and pathological processes.
Relationship between core properties and potential applications.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Methylquinolin-8-ol hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[9][10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[9] Store away from incompatible materials such as oxidizing agents.[9]
-
First Aid:
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
4-Methylquinolin-8-ol hydrochloride represents a valuable building block for the development of novel therapeutic agents and functional materials. Its synthesis is well-described, and its properties can be readily characterized using standard analytical techniques. The rich pharmacology of the 8-hydroxyquinoline scaffold provides a strong foundation for further research into the biological activities of this specific derivative. This guide serves as a starting point for researchers and developers to explore the full potential of this promising compound.
References
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Material Safety Data Sheet. Pi Chemicals. [Link]
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SAFETY DATA SHEET. ChemDmart. [Link]
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Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)... ResearchGate. [Link]
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4-Methyl-8-hydroxyquinoline. ChemBK. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]
-
DERIVATIVES OF 8-QUINOLINOL. DTIC. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]
- An improved process for the synthesis of quinoline derivatives.
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]
-
Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
- Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
4-quinolinol. RayBiotech. [Link]
-
Chapter 8: NMR and IR Spectroscopy Problems. Scribd. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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The Multifaceted Therapeutic Potential of Quinolin-8-ol Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique chelating properties, coupled with a versatile bicyclic aromatic system, have enabled the design of potent anticancer, antimicrobial, and neuroprotective compounds. This in-depth technical guide provides a comprehensive literature review of quinolin-8-ol derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to modify this versatile core, explore its wide-ranging biological activities with a focus on the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This guide aims to bridge the gap between fundamental research and clinical application by offering field-proven insights into the rational design and development of next-generation quinolin-8-ol-based therapeutics.
Introduction: The Enduring Significance of the Quinolin-8-ol Scaffold
Quinolin-8-ol is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 8th position. This specific arrangement of a nitrogen atom and a hydroxyl group in close proximity confers upon the molecule the ability to act as a potent bidentate chelating agent for a wide range of metal ions. This metal-binding capability is central to many of its biological activities. The lipophilic nature of the quinoline core allows for facile passage across cellular membranes, enabling these compounds to reach their intracellular targets.
The therapeutic journey of quinoline derivatives is extensive, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin. The 8-hydroxyquinoline moiety, in particular, has been the focus of intense research due to its broad spectrum of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, and neuroprotective properties. The versatility of the quinolin-8-ol scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activities. This guide will explore the structure-activity relationships that govern the efficacy of these derivatives and provide a roadmap for their rational design and evaluation.
Synthetic Strategies: Building a Library of Quinolin-8-ol Derivatives
The synthesis of quinolin-8-ol derivatives is a well-established field in organic chemistry, with several classical and modern methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.
Classical Synthetic Routes
Traditional methods for constructing the quinoline core, such as the Skraup synthesis , Doebner-von Miller reaction , and Friedländer annulation , remain relevant for the preparation of certain quinolin-8-ol derivatives. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.
Modern Synthetic Methodologies
More contemporary approaches offer greater flexibility and functional group tolerance. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions , are widely employed to introduce aryl or vinyl substituents at specific positions of a pre-functionalized quinolin-8-ol core.
Derivatization of the Quinolin-8-ol Scaffold
The majority of research focuses on the derivatization of the parent quinolin-8-ol molecule. The most common modifications are made at the C-2, C-5, and C-7 positions.
-
Substitution at C-5 and C-7: These positions are readily susceptible to electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common transformations that introduce functional groups for further modification. For example, the introduction of electron-withdrawing groups at the C-5 and C-7 positions has been shown to enhance the anticancer activity of some derivatives.
-
Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups at the C-7 position of the quinolin-8-ol ring. This modification has been particularly successful in the development of potent anticancer agents.
Below is a generalized workflow for the synthesis and derivatization of quinolin-8-ol.
Caption: General workflow for the synthesis and derivatization of quinolin-8-ol.
Experimental Protocol: Synthesis of 5,7-dichloro-8-hydroxyquinoline
This protocol is adapted from a patented industrial process and serves as a representative example of the synthesis of a key quinolin-8-ol intermediate.
**Materials
An In-depth Technical Guide to 4-Methyl-8-Quinolinol: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-8-quinolinol, a significant heterocyclic compound within the quinoline family. Delving into its historical context, this document elucidates the probable synthetic origins of this molecule, drawing from established named reactions in quinoline chemistry. A detailed exploration of its physicochemical properties and spectroscopic signature is presented, offering a practical reference for its identification and characterization. The guide further explores the diverse biological activities of 4-methyl-8-quinolinol, with a particular focus on its role as a chelating agent and its potential applications in drug discovery and materials science. This document is intended to be a valuable resource for researchers and professionals working with quinoline derivatives, providing both foundational knowledge and insights into the current and future utility of 4-methyl-8-quinolinol.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1] The versatility of the quinoline core allows for a wide range of structural modifications, enabling the fine-tuning of its chemical and biological properties. 4-Methyl-8-quinolinol, the subject of this guide, is a notable derivative that has garnered interest for its unique combination of a chelating 8-hydroxy group and a lipophilic 4-methyl group.
Historical Context and Discovery
While a singular, definitive "discovery" paper for 4-methyl-8-quinolinol is not readily apparent in the historical literature, its existence and use in scientific research are documented. A 1979 paper by Bhatki and Rane details the preparation and purification of 4-methyl-8-quinolinol for their study on its nickel chelates, indicating that the compound was known and accessible to the research community by that time.[2] The synthesis of quinolines, in general, has a rich history dating back to the 19th century with the development of several named reactions that are likely the basis for the initial preparation of 4-methyl-8-quinolinol.
The foundational methods for quinoline synthesis, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), provide plausible routes for the creation of substituted quinolines like the 4-methyl derivative.[3][4] These reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or the reaction of 2-aminobenzaldehydes with ketones, respectively, were instrumental in the early exploration of quinoline chemistry.[3][4]
Synthesis and Chemical Properties
The synthesis of 4-methyl-8-quinolinol can be approached through adaptations of classic quinoline synthesis methodologies. Two of the most relevant methods are the Skraup and Friedländer syntheses.
Plausible Synthetic Pathways
The following diagram illustrates a conceptual workflow for the synthesis of 4-methyl-8-quinolinol, drawing inspiration from the Friedländer synthesis.
Caption: Conceptual workflow for the Friedländer synthesis of 4-methyl-8-quinolinol.
Experimental Protocol: A Representative Friedländer Synthesis
The following is a generalized, step-by-step protocol for the synthesis of 4-methyl-8-quinolinol based on the principles of the Friedländer synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylbenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetone (1.5 equivalents) followed by a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-methyl-8-quinolinol.[5]
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 166-168 °C |
| Solubility | Almost insoluble in water, soluble in ethanol and chloroform |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and hydroxyl groups. For comparison, the ¹H NMR spectrum of 4-methylquinoline shows aromatic protons in the range of 7.2-8.8 ppm and a methyl singlet around 2.7 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. The carbon attached to the hydroxyl group will be shifted downfield, and the methyl carbon will appear as a characteristic signal in the aliphatic region. The ¹³C NMR of 4-methylquinoline can serve as a reference for the chemical shifts of the quinoline core carbons.[7]
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-methyl-8-quinolinol is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of CO, consistent with the behavior of other hydroxyquinolines.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 4-methyl-8-quinolinol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1600 cm⁻¹ region.
Biological Activities and Applications in Drug Development
The 8-hydroxyquinoline scaffold is a well-established pharmacophore, and its derivatives are known to possess a wide array of biological activities.[1] These activities are often linked to the ability of the 8-hydroxyl group to chelate metal ions, which are essential for the function of many biological systems.
Metal Chelation: The Core of Biological Activity
The primary mechanism behind the biological effects of many 8-hydroxyquinoline derivatives is their ability to act as chelating agents.[9] By binding to essential metal ions like iron, copper, and zinc, these compounds can disrupt cellular processes in pathogenic organisms and cancer cells. The formation of a stable five-membered ring with the metal ion through the nitrogen of the pyridine ring and the oxygen of the hydroxyl group is a key feature of this chelation.
The following diagram illustrates the chelation of a divalent metal ion by two molecules of 4-methyl-8-quinolinol.
Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 4-methyl-8-quinolinol.
Antimicrobial and Antifungal Activity
Derivatives of 8-hydroxyquinoline have a long history of use as antibacterial and antifungal agents.[10] The fungitoxicity of various substituted 8-quinolinols has been demonstrated against a range of fungal species.[11] While specific data for the 4-methyl derivative is less abundant, it is reasonable to infer that it possesses antimicrobial properties, likely acting through the chelation of metal ions essential for microbial growth and enzyme function. The lipophilic nature of the methyl group may enhance its ability to penetrate microbial cell membranes.
Anticancer Potential
The disruption of metal ion homeostasis is a promising strategy in cancer therapy. Several 8-hydroxyquinoline derivatives have been investigated for their anticancer activity.[12] They can induce apoptosis in cancer cells by chelating intracellular metal ions, leading to the inhibition of metalloenzymes and the generation of reactive oxygen species. The 4-methyl substitution in 4-methyl-8-quinolinol could influence its cellular uptake and localization, potentially modulating its anticancer efficacy.
Applications in Neurodegenerative Diseases
Dysregulation of metal ion homeostasis is also implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.[13] 8-Hydroxyquinoline derivatives are being explored as therapeutic agents that can modulate the concentration and distribution of metal ions in the brain. The ability of these compounds to cross the blood-brain barrier is a critical factor, and the lipophilicity imparted by the methyl group in 4-methyl-8-quinolinol may be advantageous in this regard.
Applications in Materials Science
Beyond its biological activities, 4-methyl-8-quinolinol has found applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Role in Organic Light-Emitting Diodes (OLEDs)
Metal chelates of 8-hydroxyquinoline and its derivatives are widely used as emissive and electron-transporting materials in OLEDs. A study by Sapre et al. investigated the properties of aluminum and gallium tris(4-methyl-8-quinolinolato) chelates.[14] They found that methylation at the 4-position of the quinoline ring resulted in a significant enhancement of the photoluminescence quantum efficiency compared to the unsubstituted analogue.[14] This suggests that 4-methyl-8-quinolinol is a valuable ligand for creating highly efficient luminescent materials for display and lighting applications.
The following diagram illustrates the general structure of a metal tris(4-methyl-8-quinolinolato) chelate used in OLEDs.
Caption: Formation of a metal chelate with 4-methyl-8-quinolinol for OLED applications.
Conclusion and Future Perspectives
4-Methyl-8-quinolinol stands as a testament to the enduring importance of the quinoline scaffold in both the life sciences and materials science. While its precise historical discovery remains to be definitively pinpointed, its synthesis is well-grounded in the classic methodologies of quinoline chemistry. The interplay of its chelating ability, conferred by the 8-hydroxy group, and the lipophilic character of the 4-methyl group, provides a rich platform for the development of novel therapeutic agents and advanced materials.
For drug development professionals, the exploration of 4-methyl-8-quinolinol and its derivatives as antimicrobial, anticancer, and neuroprotective agents continues to be a promising avenue of research. The strategic modification of the quinoline core offers the potential to enhance efficacy, selectivity, and pharmacokinetic properties. In the realm of materials science, the demonstrated utility of its metal chelates in OLEDs opens doors for the design of new luminescent materials with tailored photophysical properties.
Future research will likely focus on a more detailed elucidation of the mechanisms of action of 4-methyl-8-quinolinol in biological systems, as well as the systematic investigation of its structure-activity relationships. The continued development of efficient and sustainable synthetic methods will further facilitate the exploration of this versatile molecule and its potential to address challenges in medicine and technology.
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Solubility Profile of 4-Methylquinolin-8-ol Hydrochloride: A Methodological and Theoretical Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 4-Methylquinolin-8-ol and its derivatives are of significant interest due to their potent metal-chelating properties, which underpin applications in analytical chemistry and pharmacology.[1][2][3] For use in biological systems, particularly in drug development, understanding the aqueous solubility is paramount. This guide provides a comprehensive overview of the solubility characteristics of 4-Methylquinolin-8-ol hydrochloride. While specific quantitative solubility data for this salt is not extensively documented in public literature, this whitepaper establishes a robust framework for its determination. We will delve into the theoretical principles governing its solubility, the expected impact of its salt form, and provide a detailed, field-proven experimental protocol for its precise measurement.
Introduction to 4-Methylquinolin-8-ol
4-Methylquinolin-8-ol, also known as 8-Hydroxylepidine, is a derivative of 8-hydroxyquinoline (Oxine).[1] The parent compound, 8-hydroxyquinoline, is a well-established chelating agent, forming stable complexes with a wide range of metal ions.[3][4][5] This activity is responsible for its use as an antiseptic, disinfectant, and analytical reagent. The addition of a methyl group at the 4-position modifies its lipophilicity and electronic properties, potentially altering its biological activity and pharmacokinetic profile.
The free base form, 4-Methylquinolin-8-ol, is described as a white to yellow crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1] This low aqueous solubility is a significant hurdle for pharmaceutical development, as it can lead to poor absorption and bioavailability.[6] To overcome this, the compound is often converted into a salt, such as the hydrochloride (HCl) salt. This strategy is a cornerstone of drug formulation, designed to enhance the dissolution rate and aqueous solubility of ionizable compounds.
This guide will focus on the hydrochloride salt, explaining the physicochemical principles that dictate its solubility and providing researchers with the necessary protocols to quantify it accurately.
Physicochemical Properties and Theoretical Solubility Considerations
A foundational understanding of the molecule's properties is essential before undertaking experimental work. While data for the hydrochloride salt is sparse, the properties of the free base provide a critical starting point.
Table 1: Physicochemical Properties of 4-Methylquinolin-8-ol (Free Base)
| Property | Value | Source |
| CAS Number | 3846-73-9 | [1][] |
| Molecular Formula | C₁₀H₉NO | [1][] |
| Molecular Weight | 159.18 g/mol | [1][] |
| Appearance | White to yellow powder/solid | [1] |
| Boiling Point | 330°C at 760 mmHg | [1][] |
| Density | 1.21 g/cm³ | [1][] |
| pKa | pK₁: 5.56 (pyridine nitrogen, +1 charge); pK₂: 10.00 (hydroxyl group, 0 charge) at 25°C | [1] |
| Qualitative Solubility | Almost insoluble in water; Soluble in ethanol, chloroform. | [1] |
The Role of pH and pKa
The solubility of 4-Methylquinolin-8-ol is intrinsically linked to its acid-base properties, defined by its two pKa values.[1]
-
pKa₁ = 5.56: This corresponds to the protonation of the pyridine nitrogen atom. In solutions with a pH below 5.56, the nitrogen is predominantly protonated, carrying a positive charge (cationic form).
-
pKa₂ = 10.00: This corresponds to the deprotonation of the hydroxyl group. In solutions with a pH above 10.00, the hydroxyl group loses its proton, carrying a negative charge (anionic form).
The molecule exists as a neutral species (zwitterion or uncharged) in the pH range between these two pKa values.[3][5] The hydrochloride salt form ensures that the molecule is already protonated at the pyridine nitrogen, making it inherently more suited for dissolution in aqueous media, especially at or below neutral pH. The aqueous solubility of the hydrochloride salt is expected to be highest at low pH (pH < 5.56) and will decrease as the pH approaches and surpasses 5.56, where the uncharged, less soluble free base begins to precipitate.
Logical Influence of pH on Solubility
The following diagram illustrates the relationship between pH and the dominant ionic species of 4-Methylquinolin-8-ol in solution, which directly governs its solubility.
Caption: pH-dependent speciation and expected solubility of 4-Methylquinolin-8-ol.
Experimental Determination of Aqueous Solubility
To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The OECD Test Guideline 105, specifically the "Shake-Flask Method," is the gold standard for determining the water solubility of compounds.[8][9][10][11] It is suitable for substances with solubility above 0.01 g/L.[11]
Principle of the Shake-Flask Method
The core principle is to create a saturated solution of the compound in a specific solvent (e.g., purified water, buffer) by allowing it to reach thermodynamic equilibrium.[11][12] An excess amount of the solid compound is agitated in the solvent for a sufficient period at a constant temperature. After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical technique.[9][13]
Detailed Step-by-Step Protocol
This protocol is adapted from the OECD Guideline 105 for the determination of 4-Methylquinolin-8-ol hydrochloride solubility.
1. Preparation of Materials:
- Test Substance: 4-Methylquinolin-8-ol hydrochloride, with known purity.
- Solvent: High-purity water (e.g., Milli-Q or equivalent) and/or buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4). Phosphate-buffered saline (PBS) at pH 7.4 is common for simulating physiological conditions.[13]
- Apparatus: Analytical balance, temperature-controlled shaker bath, centrifuge with temperature control, calibrated pH meter, appropriate flasks with stoppers, sterile syringe filters (e.g., 0.22 µm PVDF).
- Analytical System: A validated analytical method for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is highly recommended.[6][13]
2. Preliminary Test:
- Objective: To estimate the approximate solubility and determine the appropriate amount of substance to use for the main test.
- Procedure: Add the test substance in sequential amounts (e.g., 1 mg, 10 mg, 100 mg) to a known volume of solvent (e.g., 10 mL) at the test temperature. Shake vigorously after each addition and visually inspect for dissolution. This provides a rough order-of-magnitude for the solubility.
3. Main Test (Performed in Triplicate):
- Step 1: Sample Preparation: Add an amount of 4-Methylquinolin-8-ol hydrochloride to at least three separate flasks, ensuring the amount is well in excess of that determined to dissolve in the preliminary test. For example, if solubility is estimated to be ~10 mg/mL, use 200 mg in 10 mL of the solvent.
- Step 2: Equilibration: Place the stoppered flasks in a mechanical shaker or stirring apparatus within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium.
- Scientist's Note: A 24-hour equilibration period is a common starting point.[6][14] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
- Step 3: Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to permit undissolved particles to settle. Subsequently, separate the solid and liquid phases. The preferred method is centrifugation in a temperature-controlled centrifuge set to the test temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.
- Step 4: Quantification: Carefully take an aliquot of the clear supernatant. Dilute it as necessary with the mobile phase of the analytical system. Analyze the concentration of the dissolved substance using the pre-validated HPLC-UV method.
- Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the mean and standard deviation of the triplicate measurements.
Workflow for Solubility Determination
The following diagram outlines the logical flow of the Shake-Flask method.
Caption: Experimental workflow for the OECD 105 Shake-Flask solubility test.
Data Presentation and Interpretation
While experimental data for 4-Methylquinolin-8-ol hydrochloride is not available in the cited literature, the results from the protocol above should be presented clearly.
Table 2: Hypothetical Solubility Data Presentation
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | (Measured) | Result | Result |
| 0.01 M HCl Buffer | 25 | 2.0 | Result | Result |
| PBS | 25 | 7.4 | Result | Result |
| Purified Water | 37 | (Measured) | Result | Result |
| PBS | 37 | 7.4 | Result | Result |
Interpretation: The solubility data must be interpreted in the context of the compound's pKa. It is expected that the solubility in the pH 2.0 buffer will be significantly higher than in the pH 7.4 buffer. The data at 37°C is particularly relevant for predicting behavior in physiological systems.
Conclusion
Understanding the solubility of 4-Methylquinolin-8-ol hydrochloride is a critical step in its evaluation for any application requiring an aqueous medium, especially in drug development. Although quantitative data is not readily published, this guide provides the authoritative framework necessary for its determination. By leveraging knowledge of the free base's physicochemical properties and the principles of pH-dependent solubility, researchers can predict its behavior. Adherence to a standardized protocol, such as the OECD 105 Shake-Flask method, ensures the generation of accurate and reproducible data. This methodical approach empowers researchers to overcome the initial data gap and proceed with formulation and development based on a solid empirical foundation.
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Siramshetty, B. et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available from: [Link]
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theoretical studies of 4-Methylquinolin-8-ol hydrochloride
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Methylquinolin-8-ol Hydrochloride
Abstract
Quinoline derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] 4-Methylquinolin-8-ol, a substituted derivative of the potent metal chelator 8-hydroxyquinoline (8HQ), presents a compelling subject for theoretical investigation to unlock its therapeutic potential.[3][4] This technical guide provides a comprehensive framework for the theoretical study of 4-Methylquinolin-8-ol hydrochloride, designed for researchers, computational chemists, and drug development professionals. We will delineate a robust computational workflow, from initial synthesis and characterization to advanced quantum mechanical calculations and molecular docking simulations. This document eschews a rigid template, instead adopting a logical, causality-driven structure that explains the rationale behind each methodological choice. By integrating Density Functional Theory (DFT) for geometric and electronic property prediction with molecular docking for biological interaction analysis, this guide establishes a self-validating system where theoretical predictions can directly inform and accelerate experimental discovery.
Introduction: The Quinoline Scaffold and Rationale for Study
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, antimalarial, anticancer, and antineurodegenerative agents.[3][5][6] The parent compound, 8-hydroxyquinoline (8HQ), is particularly renowned for its ability to chelate a wide variety of metal ions, a property central to its biological activities.[3][4] The introduction of a methyl group at the 4-position of the quinoline ring is anticipated to modulate the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.
This guide focuses on the hydrochloride salt, as amine-containing drug candidates are frequently formulated as such to improve solubility and stability. A thorough theoretical investigation provides invaluable, pre-experimental insights into:
-
Molecular Stability: Determining the most stable three-dimensional conformation.
-
Spectroscopic Signatures: Predicting IR, NMR, and UV-Vis spectra to aid in experimental characterization.[7][8]
-
Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack through electronic property analysis.[9]
-
Biological Activity: Simulating interactions with protein targets to predict binding affinity and mode, thereby generating hypotheses about its mechanism of action.[10]
The following sections detail the integrated experimental and computational protocols necessary for a comprehensive evaluation of 4-Methylquinolin-8-ol hydrochloride.
Synthesis and Spectroscopic Characterization
A robust theoretical study is grounded in a well-defined molecular entity. The synthesis provides the physical compound for experimental validation of theoretical predictions.
Synthetic Protocol: Modified Skraup Synthesis
A common and effective method for synthesizing 4-methylquinoline derivatives is a variation of the Skraup reaction.[11]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminophenol (1.1 g, 10 mmol) in an appropriate solvent such as acetic acid, add a Lewis acid catalyst (e.g., anhydrous zinc chloride or ferric chloride).[11]
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add methyl vinyl ketone (1.2 mL, 15 mmol). An exothermic reaction is expected.[12]
-
Cyclization: Heat the reaction mixture to reflux (typically 70-120°C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After cooling, the mixture is carefully neutralized with a base (e.g., 10% NaOH solution) and extracted with an organic solvent like ethyl acetate.[11] The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude 4-Methylquinolin-8-ol is purified using column chromatography or recrystallization to yield an off-white or light-colored powder.[12]
-
Salt Formation: To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., dioxane or ethanol) and treat it with a 4M HCl solution. The resulting precipitate is filtered and dried to yield 4-Methylquinolin-8-ol hydrochloride.[12]
Characterization
The synthesized compound must be rigorously characterized to confirm its structure, which serves as the basis for all theoretical work.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular skeleton and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[13]
-
Infrared (IR) Spectroscopy: To identify key functional groups (O-H, N-H, C=N, C-C).[8]
Theoretical and Computational Methodology
This section forms the core of the guide, detailing a comprehensive computational workflow. The choice of Density Functional Theory (DFT) is deliberate; it provides an excellent balance of computational accuracy and efficiency for molecules of this size.[9]
Caption: Logical relationship between the structural features and predicted properties of 4-Methylquinolin-8-ol.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). [10]This is essential for hypothesizing biological activity.
Protocol for Molecular Docking:
-
Target Selection: Choose a relevant protein target. Given the known activities of quinolines, potential targets could include bacterial DNA gyrase, topoisomerase, or a protein kinase associated with cancer. [5][10]For this example, we'll consider a generic protein kinase.
-
Receptor Preparation:
-
Obtain the 3D structure of the protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges). Causality: These steps are crucial to ensure the protein's electrostatic and hydrogen-bonding potential is correctly represented. [5]3. Ligand Preparation:
-
Use the DFT-optimized, low-energy conformation of 4-Methylquinolin-8-ol (the free base form is typically used for docking, not the salt).
-
Assign Gasteiger charges. [5]4. Docking Simulation:
-
Define the binding site (active site) on the protein.
-
Use a docking program like AutoDock Vina to perform the simulation. [14]The software will explore multiple conformations (poses) of the ligand within the binding site and score them based on binding energy.
-
-
Analysis:
-
Analyze the top-ranked poses.
-
Examine the binding energy (a more negative value indicates stronger predicted affinity).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the active site.
-
Data Presentation: Hypothetical Docking Results
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 4-Methylquinolin-8-ol | Kinase XYZ | -8.5 | ASP 145, LYS 72, LEU 25 | H-Bond, H-Bond, Hydrophobic |
Predicted Properties and Potential Applications
The synthesis of theoretical data allows us to make informed predictions about the molecule's utility:
-
Metal Chelation: Like its parent 8HQ, the 8-hydroxyl group and quinoline nitrogen form a classic bidentate chelation site. [3][4]Theoretical studies can model the coordination with various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) to predict complex stability and geometry, which is relevant for applications in neurodegenerative diseases or as antimicrobial agents. [3]2. Antimicrobial/Anticancer Activity: Docking studies can suggest specific protein targets. For example, strong binding affinity to a bacterial enzyme would support its development as an antibiotic. [5]The electron-donating methyl group may enhance ring electron density, potentially altering its interaction with DNA or enzymes compared to unsubstituted 8HQ.
-
Drug-Likeness: Computational tools can also predict ADME-T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties based on the molecular structure, helping to assess its potential as a drug candidate early in the development process. [10]
Conclusion
This guide has outlined a comprehensive, multi-faceted theoretical framework for the investigation of 4-Methylquinolin-8-ol hydrochloride. By systematically applying established computational chemistry protocols—from DFT-based structural and electronic analysis to molecular docking simulations—researchers can generate a wealth of predictive data. This theoretical foundation is not merely an academic exercise; it is a critical tool for hypothesis generation, guiding efficient experimental design, and accelerating the discovery of novel therapeutic agents based on the versatile quinoline scaffold. The integration of theoretical prediction with experimental validation represents a powerful, modern approach to chemical and pharmaceutical research.
References
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies. PMC, NIH.
- Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies.
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
- Synthesis of 4-quinolones. Organic Chemistry Portal.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- View of Synthesis, Characterization, Antimicrobial Activity, DFT, Molecular Docking, and ADMET of 4-Chlorophenyazolquniolin-8-ol and Its Metal Complexes. Journal of the Serbian Chemical Society.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- A Theoretical and Computational Investigation of 4,6,8-Trimethyl-quinoline-2-thiol: A Methodological Whitepaper. Benchchem.
- Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
- Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Benchchem.
- An improved process for the synthesis of quinoline derivatives.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxyl
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
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Foreword: The Analytical Imperative for Substituted Quinolines
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylquinolin-8-ol Hydrochloride
In the landscape of pharmaceutical and materials science, quinoline scaffolds represent a cornerstone of molecular design. Their derivatives, including 4-Methylquinolin-8-ol hydrochloride, are of significant interest due to their potent metal-chelating properties and diverse biological activities, which span antineurodegenerative, antimicrobial, and anticancer applications.[1][2][3] The precise structural characterization of these molecules is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring purity, and meeting stringent regulatory standards.[4] This guide provides a comprehensive, field-proven approach to the spectroscopic analysis of 4-Methylquinolin-8-ol hydrochloride, moving beyond procedural steps to explain the causality behind analytical choices.
Foundational Analysis: UV-Visible (UV-Vis) Spectroscopy
1.1. The Principle: Probing the π-Electron System
UV-Vis spectroscopy serves as our initial tool for confirming the core aromatic structure. The technique measures the absorption of ultraviolet and visible light, which excites electrons in the molecule to higher energy orbitals. For 4-Methylquinolin-8-ol, the conjugated π-system of the quinoline ring gives rise to characteristic electronic transitions, primarily π→π*. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups as auxochromes, along with the protonation of the quinoline nitrogen in the hydrochloride form, subtly modifies the energy of these transitions, causing shifts in the absorption maxima (λ_max).[5][6][7] Analyzing these shifts provides the first piece of evidence for the compound's identity.
1.2. Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade spectroscopic solvent in which the analyte is soluble. Methanol or ethanol are common choices. Prepare a solvent blank for baseline correction.[5]
-
Sample Preparation: Accurately prepare a stock solution of 4-Methylquinolin-8-ol hydrochloride (e.g., 1 mg/mL). From this, create a dilute solution (typically in the 1 x 10⁻⁵ M to 1 x 10⁻⁴ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).[5][8]
-
Instrument Parameters: Set the spectrophotometer to scan a range of approximately 200-400 nm.
-
Data Acquisition: Record the spectrum of the sample solution against the solvent blank. Identify the wavelengths of maximum absorbance (λ_max).
1.3. Workflow for UV-Vis Analysis
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
1.4. Expected Data Summary: UV-Vis Spectroscopy
| Parameter | Expected Value | Rationale |
| λ_max 1 | ~250-260 nm | Corresponds to the π→π* transitions within the fused aromatic ring system. |
| λ_max 2 | ~310-320 nm | A longer wavelength absorption band, characteristic of the extended conjugation in the quinoline scaffold.[7][9] |
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. The Principle: A Molecular Fingerprint
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the energy of molecular vibrations (stretching and bending). Each functional group has a characteristic absorption frequency, creating a unique "fingerprint" for the compound. For 4-Methylquinolin-8-ol hydrochloride, we expect to see distinct peaks for the hydroxyl group (O-H), aromatic and aliphatic C-H bonds, C=C and C=N bonds of the quinoline ring, and C-O bonds. The hydrochloride salt will likely result in a broad absorption corresponding to the N⁺-H stretch.[10][11]
2.2. Experimental Protocol: FT-IR Sample Preparation and Analysis
A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) interference.
-
Sample Application: Place a small amount of the solid 4-Methylquinolin-8-ol hydrochloride powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
2.3. Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR spectroscopic analysis via ATR.
2.4. Expected Data Summary: FT-IR Characteristic Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2980-2850 | C-H Stretch | Methyl (sp³ C-H) |
| ~2700-2400 (broad) | N⁺-H Stretch | Protonated Quinoline Nitrogen |
| 1610-1500 | C=C and C=N Stretch | Aromatic Rings |
| ~1275 | C-O Stretch | Phenolic C-O |
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. The Principle: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[4]
-
¹H NMR provides detailed information about the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows how many protons are on adjacent carbons.[4]
-
¹³C NMR provides a "fingerprint" of the carbon skeleton. Typically run with proton decoupling, it shows a single peak for each unique carbon atom, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).[4][12]
3.2. Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice as it can solubilize the hydrochloride salt and allows for the observation of the exchangeable hydroxyl (-OH) proton.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the specific nuclei (¹H and ¹³C), the magnetic field is shimmed for homogeneity, and standard acquisition parameters are set.[4]
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum (typically requires 8-16 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum (requires significantly more scans due to the lower natural abundance of ¹³C).
-
3.3. Workflow for NMR Analysis
Caption: Integrated workflow for ¹H and ¹³C NMR spectroscopic analysis.
3.4. Expected Data Summary: NMR Spectroscopy
(Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is estimated based on known quinoline derivatives.)[4][13][14]
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~9.8 | Singlet (broad) | 1H | Exchangeable hydroxyl proton. |
| H-2 | ~8.7 | Doublet | 1H | Adjacent to the protonated nitrogen, highly deshielded. |
| H-3 | ~7.5 | Doublet | 1H | Coupled to H-2. |
| H-5 | ~7.6 | Doublet | 1H | Aromatic proton adjacent to the hydroxyl-bearing ring. |
| H-6 | ~7.4 | Triplet | 1H | Aromatic proton coupled to H-5 and H-7. |
| H-7 | ~7.2 | Doublet | 1H | Aromatic proton adjacent to the hydroxyl group. |
| -CH₃ | ~2.6 | Singlet | 3H | Methyl group protons at the 4-position. |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-8 (bearing -OH) | ~153 | Attached to electronegative oxygen. |
| C-2 | ~150 | Adjacent to electronegative nitrogen. |
| C-4 (bearing -CH₃) | ~145 | Quaternary carbon in the aromatic system. |
| C-8a | ~140 | Bridgehead carbon. |
| C-4a | ~128 | Bridgehead carbon. |
| C-5, C-6, C-7 | ~115-125 | Aromatic CH carbons. |
| C-3 | ~122 | Aromatic CH carbon. |
| -CH₃ | ~18 | Aliphatic methyl carbon. |
Molecular Weight Confirmation: Mass Spectrometry (MS)
4.1. The Principle: Weighing the Molecule
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a compound like 4-Methylquinolin-8-ol hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. It allows the intact molecule to be ionized into the gas phase with minimal fragmentation, typically as a protonated species [M+H]⁺, where M is the free base. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the elemental formula.[11][15]
4.2. Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, intact [M+H]⁺ ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio and detects them.
4.3. Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for ESI Mass Spectrometry analysis.
4.4. Expected Data Summary: Mass Spectrometry
The free base, 4-Methylquinolin-8-ol, has the molecular formula C₁₀H₉NO.[16]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₉NO | Based on the chemical structure. |
| Monoisotopic Mass | 159.0684 g/mol | Calculated exact mass of the free base. |
| [M+H]⁺ (HRMS) | 160.0757 m/z | The expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI. |
| Key Fragments | m/z 131, 115 | Potential fragments from the loss of CO and subsequent rearrangements, characteristic of quinoline ring fragmentation.[15][17][18] |
Conclusion: A Synthesized, Self-Validating Result
No single technique provides the complete picture. The power of this multi-faceted spectroscopic approach lies in its self-validating nature.
-
UV-Vis confirms the presence of the quinoline chromophore.
-
FT-IR validates the existence of the critical -OH, -CH₃, and aromatic functional groups.
-
NMR provides the definitive, high-resolution map of the molecular skeleton, confirming the 4-methyl and 8-hydroxyl substitution pattern and the connectivity of every atom.
-
Mass Spectrometry provides the final, unambiguous confirmation of the molecular weight and elemental formula.
Together, these analyses form a cohesive and robust data package that confirms the identity and structure of 4-Methylquinolin-8-ol hydrochloride with the highest degree of scientific certainty, a necessity for any advanced research or drug development program.
References
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. Available at: [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis. Available at: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2017). ResearchGate. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022). PubMed. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators. (2022). Semantic Scholar. Available at: [Link]
-
Supporting Information for "Copper-catalyzed cascade reaction of 2-ethynylanilines with ethyl bromodifluoroacetate: an efficient synthesis of 3-fluorinated 4-quinolones". (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
4-Methylquinoline. (n.d.). PubChem. Available at: [Link]
-
1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Available at: [Link]
-
Chemical Properties of 8-Hydroxyquinoline, hydrochloride (CAS 16862-11-6). (n.d.). Cheméo. Available at: [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Available at: [Link]
-
4-Methyl-8-hydroxyquinoline. (2024). ChemBK. Available at: [Link]
-
FTIR Analysis. (n.d.). SEM Lab Inc.. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available at: [Link]
-
8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025). ResearchGate. Available at: [Link]
-
(PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. Available at: [Link]
-
2(1H)-Quinolinone, 4-methyl-. (n.d.). NIST WebBook. Available at: [Link]
-
8-hydroxyquinolines. (2020). MassBank. Available at: [Link]
-
View of Synthesis, Characterization, Antimicrobial Activity, DFT, Molecular Docking, and ADMET of 4-Chlorophenyazolquniolin-8-ol and Its Metal Complexes. (n.d.). Egyptian Journal of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available at: [Link]
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Methodological & Application
The Chelation-Enhanced Fluorescence of 4-Methylquinolin-8-ol Hydrochloride: An Application Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Fluorophore
In the landscape of fluorescent probes, quinoline derivatives have carved a significant niche owing to their robust photophysical properties and versatile applications, particularly in the realm of metal ion sensing.[1] Among these, 4-Methylquinolin-8-ol hydrochloride, a derivative of the well-studied 8-hydroxyquinoline, presents itself as a compelling tool for researchers in analytical chemistry, materials science, and drug development. The strategic placement of a methyl group at the 4-position can subtly modulate the electronic and steric properties of the quinoline core, potentially enhancing selectivity and sensitivity in its interactions with specific analytes. This document serves as a comprehensive technical guide to the principles and protocols for harnessing the fluorescent capabilities of 4-Methylquinolin-8-ol hydrochloride.
The hydrochloride salt form of 4-Methylquinolin-8-ol enhances its aqueous solubility, a critical attribute for applications in biological and environmental systems. This guide will delve into the fundamental mechanisms that govern its fluorescence, provide detailed protocols for its application as a "turn-on" fluorescent sensor, and offer insights into data interpretation and troubleshooting, thereby empowering researchers to confidently integrate this promising fluorophore into their experimental workflows.
Core Principles: The Dance of Light and Chelation
The fluorescence of 8-hydroxyquinoline and its derivatives is intrinsically linked to their molecular structure and their immediate chemical environment. In its free form, 4-Methylquinolin-8-ol is weakly fluorescent due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, leading to a non-radiative decay pathway that quenches fluorescence.
The true potential of 4-Methylquinolin-8-ol hydrochloride as a fluorophore is unlocked upon chelation with metal ions. This process gives rise to a significant enhancement of fluorescence, a phenomenon termed Chelation-Enhanced Fluorescence (CHEF).[2] The binding of a metal ion to the bidentate ligand, formed by the hydroxyl oxygen and the quinoline nitrogen, rigidifies the molecular structure and inhibits the ESIPT process. This, in turn, closes the non-radiative decay channel and promotes radiative decay in the form of intense fluorescence.
Another key mechanism at play is the inhibition of Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom can quench the excited state of the fluorophore through PET. Upon chelation, these electrons are engaged in the coordinate bond with the metal ion, thus preventing PET and further enhancing the fluorescence quantum yield.
Photophysical Characteristics
| Property | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | 360 - 370 nm | Dependent on solvent and pH. |
| Emission Maximum (λem) | 480 - 520 nm | Significant Stokes shift. Emission is strongly enhanced upon chelation. |
| Quantum Yield (ΦF) | Low (in free form) / High (in chelated form) | The quantum yield dramatically increases upon metal ion binding. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The hydrochloride salt enhances aqueous solubility. |
Disclaimer: The values presented in this table are estimations based on the properties of structurally similar compounds and should be experimentally verified for precise applications.
Application Protocol: Detection of Divalent Metal Ions (e.g., Zn²⁺)
This protocol provides a general framework for utilizing 4-Methylquinolin-8-ol hydrochloride as a fluorescent "turn-on" sensor for the detection of divalent metal ions like zinc (Zn²⁺). Zinc is a biologically important metal ion, and its detection is a common application for 8-hydroxyquinoline-based probes.
I. Materials and Reagents
-
4-Methylquinolin-8-ol hydrochloride
-
HEPES buffer (or another appropriate buffer system, e.g., Tris-HCl)
-
Deionized water (Milli-Q or equivalent)
-
Stock solution of the metal ion of interest (e.g., ZnCl₂ or Zn(NO₃)₂)
-
Spectrofluorometer
-
Quartz cuvettes
II. Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of 4-Methylquinolin-8-ol hydrochloride in deionized water to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4 using NaOH or HCl. This pH is physiologically relevant and suitable for many biological applications.
-
Metal Ion Stock Solution (10 mM): Prepare a 10 mM stock solution of the metal salt (e.g., ZnCl₂) in deionized water.
III. Experimental Workflow
IV. Step-by-Step Protocol for Fluorescence Titration
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable readings. Set the excitation wavelength to the predetermined λex (e.g., 365 nm) and the emission scan range (e.g., 400-600 nm).
-
Blank Measurement: Fill a quartz cuvette with 2 mL of the buffer solution and record the background fluorescence spectrum.
-
Probe Measurement: Add a small aliquot of the 4-Methylquinolin-8-ol hydrochloride stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix well and record the fluorescence spectrum of the free probe.
-
Titration with Metal Ion:
-
Sequentially add small aliquots of the metal ion stock solution to the cuvette containing the probe.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.
V. Data Analysis and Interpretation
-
Plotting the Data: Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration.
-
Determining the Binding Stoichiometry (Job's Plot): To determine the binding ratio between the probe and the metal ion, a Job's plot can be constructed. This involves preparing a series of solutions with varying mole fractions of the probe and the metal ion while keeping the total concentration constant. The fluorescence intensity is then plotted against the mole fraction of the probe. The maximum of this plot indicates the binding stoichiometry.
-
Calculating the Binding Constant (Kₐ): The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex:
1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]ⁿ) + 1 / (Fₘₐₓ - F₀)
Where:
-
F is the observed fluorescence intensity.
-
F₀ is the fluorescence intensity of the free probe.
-
Fₘₐₓ is the maximum fluorescence intensity at saturation.
-
[M] is the concentration of the metal ion.
-
n is the binding stoichiometry.
-
-
Calculating the Limit of Detection (LOD): The limit of detection can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements.
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
-
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations of the probe or analyte, the excitation light may be absorbed by the solution, leading to a non-linear decrease in fluorescence intensity. It is crucial to work with dilute solutions to minimize this effect.
-
pH Sensitivity: The fluorescence of 8-hydroxyquinoline derivatives is often pH-dependent. Ensure that the buffer system used maintains a stable pH throughout the experiment.
-
Interference from Other Ions: The selectivity of the probe for the target metal ion should be assessed by performing control experiments with other potentially interfering ions.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the fluorophore. Minimize exposure times and use the lowest necessary excitation intensity.
-
Solvent Effects: The photophysical properties of the probe can be influenced by the solvent polarity. Maintain consistent solvent conditions for all measurements.
Conclusion
4-Methylquinolin-8-ol hydrochloride is a promising and versatile fluorescent probe with significant potential for a wide range of applications, particularly in the detection of metal ions. Its chelation-enhanced fluorescence properties, coupled with its aqueous solubility, make it a valuable tool for researchers. By understanding the underlying principles of its fluorescence and following well-defined experimental protocols, scientists can effectively utilize this compound to gain valuable insights in their respective fields. The methodologies and guidelines presented in this application note provide a solid foundation for the successful implementation of 4-Methylquinolin-8-ol hydrochloride in fluorescence spectroscopy.
References
-
Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., ... & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]
- Czarnik, A. W. (1994). Desperately seeking sensors. Chemistry & biology, 1(3), 137-142.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15.
- Valeur, B. (2012).
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer Science & Business Media. [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of 4-Methylquinolin-8-ol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified researchers in a controlled laboratory setting. All procedures must be carried out by trained personnel with appropriate safety measures in place. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
Introduction: The Significance of 4-Methylquinolin-8-ol
4-Methylquinolin-8-ol is a derivative of 8-hydroxyquinoline (8-HQ), a versatile heterocyclic organic compound. 8-HQ and its derivatives are renowned for their potent metal-chelating properties, which form the basis of their wide-ranging applications.[1][2] The core structure, consisting of a phenol ring fused to a pyridine ring, allows these molecules to form stable complexes with a variety of metal ions.[1][2]
This chelating ability is leveraged across numerous scientific and industrial fields:
-
Pharmaceuticals: 8-Hydroxyquinoline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-HIV, and neuroprotective properties.[2][3][4] Their mechanism often involves binding to essential metal ions in pathogenic microorganisms, disrupting their metabolic functions.[4]
-
Analytical Chemistry: The formation of stable, often colored or fluorescent, complexes with metal ions makes 8-HQ derivatives excellent reagents for gravimetric analysis, separation techniques, and as fluorescent chemosensors for detecting metal ions like Zn²⁺ and Al³⁺.[1][2]
-
Industrial & Agricultural Applications: These compounds are used as fungicides, pesticides, and preservatives for materials like wood and textiles.[1][2] They are also employed in the fabrication of organic light-emitting diodes (OLEDs) due to their role as electron carriers.[3][4]
The addition of a methyl group at the 4-position, as in 4-Methylquinolin-8-ol, modulates the electronic properties and steric profile of the parent molecule, potentially enhancing its efficacy or selectivity for specific applications. The hydrochloride salt form is typically prepared to improve the compound's solubility and stability for handling and formulation.
Reaction Principle: The Doebner-von Miller Synthesis
The synthesis of the 4-methylquinoline core is classically achieved via the Doebner-von Miller reaction , a well-established method for forming quinoline rings.[5][6] This reaction involves the condensation of an aniline (in this case, an aminophenol) with an α,β-unsaturated carbonyl compound.[5]
The key precursor for the "4-methyl" portion is typically methyl vinyl ketone (MVK) or an equivalent generated in situ. The overall transformation can be summarized as the acid-catalyzed reaction of 2-aminophenol with methyl vinyl ketone.
Reaction Mechanism Overview:
The mechanism is complex and subject to debate, but it is generally understood to proceed through the following key stages[5]:
-
Michael Addition: The amino group of 2-aminophenol performs a nucleophilic conjugate addition to methyl vinyl ketone.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration: The cyclic intermediate loses a molecule of water to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline ring system. This oxidation step can be facilitated by various reagents or may occur via disproportionation.
Caption: General scheme of the Doebner-von Miller reaction.
Experimental Protocol
This protocol outlines the general procedure for the synthesis of 4-Methylquinolin-8-ol, followed by its conversion to the hydrochloride salt. All operations must be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Equipment | Purpose / Specification |
| 2-Aminophenol | Starting material |
| Methyl Vinyl Ketone (MVK) | Reactant |
| Concentrated Hydrochloric Acid | Catalyst and salt formation |
| Sodium Hydroxide Solution | Neutralization |
| Ethyl Acetate | Extraction solvent |
| Anhydrous Sodium Sulfate | Drying agent |
| Diethyl Ether / Dioxane | Solvents for salt formation/washing |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Heating mantle with stirrer | For controlled heating and mixing |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| TLC plates (Silica gel) | To monitor reaction progress |
Synthesis of 4-Methylquinolin-8-ol (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in a suitable amount of dilute hydrochloric acid.
-
Reagent Addition: While stirring, slowly add methyl vinyl ketone (MVK) to the solution. The addition should be controlled to manage the exothermic nature of the reaction.[7]
-
Reflux: Heat the reaction mixture to reflux (typically around 70-80°C) and maintain this temperature for several hours.[8][9] The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.[9] Perform the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Methylquinolin-8-ol.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 4-Methylquinolin-8-ol as a solid.[10]
Formation of 4-Methylquinolin-8-ol Hydrochloride
-
Dissolution: Dissolve the purified 4-Methylquinolin-8-ol free base in a minimal amount of a suitable solvent, such as diethyl ether or a 4M HCl solution in dioxane.[11]
-
Acidification: Slowly add concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum.
Caption: Workflow for the synthesis of 4-Methylquinolin-8-ol HCl.
Critical Safety Precautions
Working with quinoline derivatives and the reagents for their synthesis requires strict adherence to safety protocols. Prolonged exposure to quinoline is associated with adverse health effects, including liver and kidney toxicity.[12]
-
Engineering Controls: All steps must be conducted inside a certified chemical fume hood to prevent inhalation of volatile reagents and products.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Chemical Hazards:
-
Quinoline/Derivatives: Harmful if swallowed, inhaled, or in contact with skin.[13] They can cause skin and serious eye irritation.[13]
-
Acids (HCl): Highly corrosive. Handle with extreme care to avoid skin and eye burns.
-
Solvents (Ethyl Acetate, Ether): Flammable. Keep away from heat and sources of ignition.[14]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[15][16] Do not pour chemical waste down the drain.
References
- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). PMC.
- 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
- Hydroxyquinoline Uses, Structure & Synthesis. Study.com.
- QUINOLINE FOR SYNTHESIS - Safety D
- QUINOLINE 97% (For Synthesis) - MSDS. Oxford Lab Fine Chem LLP.
- QUINOLINE FOR SYNTHESIS - Material Safety D
- Quinoline - Safety D
- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
- Doebner–Miller reaction. Wikipedia.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
-
The Formation of Inherently Chiral Calix[4]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. PMC.
- Doebner-Miller reaction and applic
- What is the complete procedure for Doebner-von miller reaction ?.
- An improved process for the synthesis of quinoline derivatives.
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- 4. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 8. The Formation of Inherently Chiral Calix[4]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 4-Methylquinolin-8-ol Hydrochloride in Analytical Chemistry
Subject: The Strategic Application of 4-Methylquinolin-8-ol Hydrochloride for the Quantitative and Qualitative Analysis of Metal Ions.
Abstract: This technical guide provides an in-depth exploration of 4-Methylquinolin-8-ol hydrochloride, a significant derivative of the classical analytical reagent 8-hydroxyquinoline (oxine). We delve into the fundamental principles of its chelating action and present detailed protocols for its application in spectrophotometry, fluorometry, and solvent extraction techniques. This document is intended for researchers, analytical chemists, and drug development professionals seeking robust methods for metal ion analysis.
Introduction and Core Principles
4-Methylquinolin-8-ol hydrochloride is a highly effective chelating agent used in analytical chemistry for the detection, quantification, and separation of metal ions. As a derivative of 8-hydroxyquinoline, it retains the core functionality of this renowned reagent while offering modified physicochemical properties due to the presence of a methyl group at the C4-position.[1] The hydrochloride form ensures improved aqueous solubility, facilitating its use in a variety of analytical workflows.
The primary utility of 4-Methylquinolin-8-ol stems from its ability to act as a bidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group form a stable five-membered ring upon coordination with a metal ion.[2] This process, known as chelation, results in the formation of a metal-ligand complex that is often intensely colored and/or fluorescent, providing the basis for sensitive optical detection methods.[3][4]
The methyl group at the C4 position can influence the electronic properties and steric environment of the ligand, potentially altering the stability, solubility, and spectral characteristics of its metal complexes compared to the parent 8-hydroxyquinoline.[1]
Mechanism of Chelation
The fundamental reaction involves the deprotonation of the hydroxyl group and subsequent coordination of both the phenolate oxygen and the quinoline nitrogen to a metal ion (Mⁿ⁺), typically forming a neutral complex with divalent metals in a 1:2 (Metal:Ligand) stoichiometry.
Caption: Chelation of a metal ion (Mⁿ⁺) by 4-Methylquinolin-8-ol.
Application I: Spectrophotometric Determination of Metal Ions
The formation of intensely colored chelate complexes makes 4-Methylquinolin-8-ol hydrochloride an excellent reagent for UV-Visible spectrophotometry. The absorbance of the resulting solution is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law. This technique is particularly effective for transition metals.
Field-Proven Insights: The Case of Nickel(II) Determination
A well-documented application is the determination of nickel(II). The Ni(II) ion forms a stable complex with 4-methyl-8-quinolinol, which can be extracted into an organic solvent like chloroform. This process serves a dual purpose: it concentrates the analyte and separates it from hydrophilic interfering species. The resulting organic solution exhibits strong absorption bands suitable for quantification.[5]
Experimental Protocol: Spectrophotometric Determination of Ni(II)
This protocol is based on the methods described for the formation and analysis of the Ni(II)-4-methyl-8-quinolinate complex.[5]
1. Reagent Preparation:
-
Ni(II) Stock Standard (1000 ppm): Dissolve an accurately weighed amount of primary standard grade nickel salt (e.g., NiSO₄·6H₂O) in deionized water with a few drops of dilute acid (e.g., H₂SO₄) and dilute to a known volume.
-
4-Methylquinolin-8-ol Hydrochloride (Reagent Solution, 0.1% w/v): Dissolve 0.1 g of 4-Methylquinolin-8-ol hydrochloride in 100 mL of a suitable solvent (e.g., 2M acetic acid or ethanol).
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Solvent: Use analytical grade, anhydrous chloroform.
2. Calibration Curve Construction:
-
Into a series of five 100 mL separatory funnels, add 0, 1.0, 2.5, 5.0, and 10.0 mL of a 10 ppm working standard Ni(II) solution (prepared by diluting the stock standard).
-
To each funnel, add 10 mL of the pH 5.0 acetate buffer and 5 mL of the 0.1% reagent solution. Swirl to mix.
-
Allow the solutions to stand for 15 minutes to ensure complete complex formation.
-
Add 10.0 mL of chloroform to each funnel. Shake vigorously for 2 minutes to extract the Ni(II) complex. Allow the layers to separate completely.
-
Drain the lower chloroform layer through a small plug of anhydrous sodium sulfate (to remove residual water) into a 10 mL volumetric flask. Adjust to volume with chloroform if necessary.
3. Sample Analysis:
-
Prepare the unknown sample by dissolving it and adjusting the pH to ~5.0. Ensure the final nickel concentration is within the calibration range.
-
Treat the sample identically to the standards as described in step 2.
4. Measurement and Quantification:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax), which for the Ni-4-Me-8-quinolinate complex in chloroform is 445 nm .[5]
-
Use the chloroform extract from the blank (0 ppm Ni) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
Plot a calibration curve of Absorbance vs. Ni(II) concentration. Determine the concentration of the unknown sample from this curve.
Self-Validation: The linearity of the calibration curve (R² > 0.995) serves as an internal validation of the method's accuracy within the tested range. A quality control standard should be run with each batch to verify precision.
Data Presentation: Analytical Parameters
| Metal Ion | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Optimal pH | Solvent | Stoichiometry (M:L) | Reference |
| Ni(II) | 445 | 43,000 | ~5.0 | Chloroform | 1:2 | [5] |
| Cd(II) | 400 | 7,500 | 8.0 | Aqueous (CPC Micellar) | 1:2 | [2] |
| Co(II) | 371 | N/A | ~5.5 | Aqueous | 1:2 | [6] |
*Note: Data for Cd(II) and Co(II) are for the parent 8-hydroxyquinoline complex and serve as a reference. Experimental validation is required for the 4-methyl derivative as the λmax and molar absorptivity may vary.
Workflow Visualization
Caption: Workflow for spectrophotometric determination of Ni(II).
Application II: Fluorometric Analysis of Metal Ions
Derivatives of 8-hydroxyquinoline are classic examples of "turn-on" fluorescent sensors.[4] The free ligand exhibits weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). Upon chelation with a metal ion, the molecule becomes more rigid, which inhibits non-radiative decay pathways and leads to a dramatic increase in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3] This provides a basis for highly sensitive detection methods, often with detection limits in the ppb range.[3]
Principle: Chelation-Enhanced Fluorescence (CHEF)
The binding of a metal ion, particularly diamagnetic ions like Zn²⁺, Cd²⁺, and Al³⁺, "locks" the ligand in a conformation that favors radiative decay (fluorescence) over non-radiative decay.
Caption: Principle of Chelation-Enhanced Fluorescence (CHEF).
General Protocol: Fluorometric Determination of Zn(II)
1. Reagent Preparation:
-
Zn(II) Stock Standard (100 ppm): Dissolve an accurately weighed amount of primary standard grade zinc metal or salt in dilute acid and dilute to a known volume. Prepare working standards (in the ppb range) by serial dilution.
-
Reagent Stock Solution (1 mM): Prepare a stock solution of 4-Methylquinolin-8-ol hydrochloride in a suitable solvent like DMSO or ethanol.
-
Assay Buffer: Prepare a suitable aqueous buffer (e.g., HEPES or Tris-HCl, pH 7.4) to maintain a stable pH.
2. Assay Procedure (96-Well Plate Format):
-
Prepare the assay solution by diluting the reagent stock solution in the assay buffer to a final concentration of ~10 µM.
-
Pipette 190 µL of the assay solution into the wells of a black, clear-bottom 96-well plate.
-
Add 10 µL of the zinc working standards or the unknown sample to the respective wells. Include a blank control containing only the assay buffer.
-
Mix gently and incubate at room temperature for 10-15 minutes, protected from light.
3. Measurement and Quantification:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths. For 8-hydroxyquinoline derivatives, typical excitation is ~370-390 nm and emission is ~500-530 nm. These must be optimized experimentally for the specific complex.
-
Record the fluorescence intensity for all wells.
-
Subtract the blank reading and plot a calibration curve of Fluorescence Intensity vs. Zn(II) concentration.
Trustworthiness: The selectivity of the probe must be validated by testing its response against a panel of other biologically and environmentally relevant metal ions at the same concentration.
Application III: Solvent Extraction for Separation and Pre-concentration
The formation of neutral, lipophilic metal chelates with 4-Methylquinolin-8-ol allows for their efficient transfer from an aqueous phase to an immiscible organic solvent (e.g., chloroform, kerosene).[7] This liquid-liquid extraction is a powerful technique for:
-
Separating a target analyte from a complex matrix.
-
Pre-concentrating trace amounts of a metal ion before analysis by another method (e.g., AAS, ICP-MS).
Causality: The Role of pH and Selectivity
The extraction efficiency is highly dependent on the pH of the aqueous solution. The pH controls both the deprotonation of the ligand (making it available for chelation) and the potential for metal ions to form hydroxide precipitates. By carefully controlling the pH, selective extraction of different metal ions can be achieved, as the stability constants (log K) of their respective chelates vary.[8]
General Protocol: Selective Extraction of Metal Ions
1. Sample Preparation:
-
Take a known volume of the aqueous sample containing the metal ions of interest.
-
Adjust the pH of the solution to the optimal value for the target metal ion using a suitable buffer or dilute acid/base.
2. Extraction:
-
Transfer the pH-adjusted sample to a separatory funnel.
-
Add a solution of 4-Methylquinolin-8-ol hydrochloride in an immiscible organic solvent (e.g., 0.01 M in chloroform).
-
Shake the funnel vigorously for 2-5 minutes to allow the system to reach equilibrium.
-
Allow the layers to separate.
3. Analysis:
-
Drain the organic layer (containing the extracted metal chelate) for analysis by spectrophotometry, AAS, etc.
-
The aqueous layer (containing unextracted ions) can be retained for further analysis or extraction at a different pH.
Workflow Visualization
Caption: General workflow for selective solvent extraction.
References
-
Bhatki, K. S., & Rane, A. T. (1979). Spectrophotometric determination of self-adducts of 4-methyl and 5-chloro-8-quinolinols with Nickel(H). Proceedings of the Indian Academy of Sciences - Section A, 88(4), 313-316.
-
Mellah, A., & Benachour, D. (2006). Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene diluent. ResearchGate.
-
Demopoulos, G. P., et al. (1983). On the structure and composition of KELEX 100. Hydrometallurgy, 11, 389-396. (Referenced in US Patent US4942023A).
-
Preston, J. S., & du Preez, A. C. (2000). NEW 8-HYDROXYQUINOLINE DERIVATIVE EXTRACTANTS FOR PLATINUM GROUP METALS SEPARATION PART 2: Pd(II) EXTRACTION EQUILIBRIA AND STRIPPING. Solvent Extraction and Ion Exchange, 18(4), 693-713.
-
Abu-El-Halawa, R., & Zabin, S. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
-
Irving, H. M., & Rossotti, H. S. (1954). The Stability of Metal Chelates in Relation to their Use in Analysis. Analyst, 79(943), 541-551.
-
University of the West Indies. (2015). Stability, Chelation and the Chelate Effect. Department of Chemistry, UWI, Mona.
-
Sharma, V., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan.
-
Ferreira, A. R., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines. Molecules, 26(21), 6379.
-
Hynek, R. J. (1958). 8-Hydroxyquinaldine Extractions Applied to the Analysis of Metals. ASTM Special Technical Publication.
-
Danielson, N. D., & Conroy, C. M. (1983). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 55(1), 125-130.
-
Stability of Metal Complexes. (n.d.). SciSpace.
-
Johnston, W. D., & Freiser, H. (1952). Stabilities of Chelates of Certain Substituted 8-Quinolinols. Inorganic Chemistry.
-
SIELC Technologies. (2018). 4-Methyl-8-quinolinol.
-
Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. ACS Omega.
-
Sirajuddin, et al. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 472-476.
-
Nurcholis, M., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
Patel, S. V., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1735-S1744.
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- 7. researchgate.net [researchgate.net]
- 8. Stability, Chelation and the Chelate Effect [wwwchem.uwimona.edu.jm]
Application Notes and Protocols for 4-Methylquinolin-8-ol Hydrochloride as a Metal Ion Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 8-Hydroxyquinoline Scaffolds in Metal Ion Chelation
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal and analytical chemistry, renowned for its potent and versatile metal ion chelating properties.[1][2] The arrangement of the phenolic hydroxyl group and the quinoline nitrogen atom creates a bidentate coordination site capable of forming stable complexes with a wide range of metal ions.[3] This ability to sequester and modulate the activity of metal ions is central to the diverse biological and analytical applications of 8-HQ derivatives.
Metal ions are essential for numerous physiological processes, but their dysregulation is implicated in the pathology of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in cancer and microbial infections.[1][4] 8-Hydroxyquinoline derivatives can restore metal homeostasis, act as ionophores to transport metal ions across cell membranes, and form bioactive complexes with therapeutic potential.[5]
This application note focuses on a specific derivative, 4-Methylquinolin-8-ol hydrochloride, providing a detailed overview of its synthesis, mechanism of action as a metal ion chelator, and protocols for its application in research and drug development. The introduction of a methyl group at the 4-position of the quinoline ring can influence the lipophilicity, electron density, and steric environment of the molecule, potentially modulating its chelating affinity, selectivity, and biological activity compared to the parent 8-hydroxyquinoline.
Mechanism of Metal Ion Chelation
The chelating activity of 4-Methylquinolin-8-ol is centered around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position. The deprotonation of the hydroxyl group allows for the formation of a five-membered chelate ring with a metal ion, a highly stable configuration. The hydrochloride salt enhances the solubility of the compound in aqueous solutions, facilitating its use in biological and analytical assays.
Caption: Chelation of a divalent metal ion (M²⁺) by 4-Methylquinolin-8-ol.
Synthesis and Characterization
The synthesis of 4-Methylquinolin-8-ol can be achieved through a Skraup-like reaction, followed by conversion to its hydrochloride salt.
Protocol 1: Synthesis of 4-Methylquinolin-8-ol
This protocol is adapted from a general procedure for the synthesis of 8-hydroxyquinolines.[6]
Materials:
-
2-Aminophenol
-
But-3-en-2-one (Methyl vinyl ketone)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in a minimal amount of concentrated hydrochloric acid.
-
Slowly add but-3-en-2-one (1.5 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until a precipitate forms.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-Methylquinolin-8-ol.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Preparation of 4-Methylquinolin-8-ol Hydrochloride
This protocol is a general method for the preparation of hydrochloride salts of quinoline derivatives.[6]
Materials:
-
4-Methylquinolin-8-ol
-
Anhydrous dioxane
-
Hydrochloric acid solution in dioxane (e.g., 4M)
-
Anhydrous diethyl ether
-
Schlenk flask, magnetic stirrer
Procedure:
-
Dissolve the purified 4-Methylquinolin-8-ol in a minimal amount of anhydrous dioxane in a Schlenk flask under an inert atmosphere.
-
With stirring, add a solution of hydrochloric acid in dioxane dropwise until precipitation is complete.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 4-Methylquinolin-8-ol hydrochloride.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Applications in Metal Ion Chelation
Analytical Determination of Metal Ions
8-Hydroxyquinoline derivatives are widely used as fluorescent chemosensors for the detection of metal ions.[3] The chelation of a metal ion by 4-Methylquinolin-8-ol can lead to a significant change in its fluorescence properties, allowing for the quantitative determination of the metal ion concentration.
Protocol 3: Spectrophotometric Determination of Metal-Ligand Stoichiometry (Job's Plot)
This protocol outlines the use of Job's plot (method of continuous variation) to determine the stoichiometry of the complex formed between 4-Methylquinolin-8-ol hydrochloride and a metal ion of interest.
Materials:
-
Stock solution of 4-Methylquinolin-8-ol hydrochloride of known concentration.
-
Stock solution of a metal salt (e.g., CuSO₄, ZnCl₂) of the same concentration.
-
Buffer solution appropriate for the metal ion chelation.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the ligand and metal ion, but with varying mole fractions of each.
-
For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
Drug Development for Neurodegenerative Diseases
The dysregulation of metal ions, particularly copper, zinc, and iron, is a key factor in the pathology of Alzheimer's disease.[1][7][8] Chelating agents that can modulate the concentration and distribution of these metal ions in the brain are promising therapeutic candidates.[4] 4-Methylquinolin-8-ol hydrochloride, as a lipophilic chelator, has the potential to cross the blood-brain barrier and exert neuroprotective effects.
Protocol 4: In Vitro Inhibition of Metal-Induced Amyloid-β Aggregation
This protocol provides a general framework for assessing the ability of 4-Methylquinolin-8-ol hydrochloride to inhibit the metal-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ₄₂)
-
Stock solution of 4-Methylquinolin-8-ol hydrochloride
-
Stock solutions of metal ions (e.g., CuCl₂, ZnCl₂)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS)
-
Fluorometer
Procedure:
-
Prepare solutions of Aβ peptide in the assay buffer.
-
Incubate the Aβ peptide with the metal ion of interest in the presence and absence of varying concentrations of 4-Methylquinolin-8-ol hydrochloride.
-
At various time points, take aliquots of the incubation mixtures and add Thioflavin T.
-
Measure the fluorescence intensity of ThT, which increases upon binding to aggregated Aβ fibrils.
-
Plot the fluorescence intensity versus time to assess the extent of Aβ aggregation and the inhibitory effect of the chelator.
Quantitative Data
| Metal Ion | Log K₁ | Log K₂ |
| Cu²⁺ | 12.7 | 11.6 |
| Ni²⁺ | 11.5 | 9.9 |
| Co²⁺ | 10.6 | 9.0 |
| Zn²⁺ | 9.8 | 8.7 |
| Cd²⁺ | 8.0 | 6.5 |
| Mn²⁺ | 7.9 | 6.4 |
| Mg²⁺ | 6.0 | 4.9 |
| Ca²⁺ | <3 | - |
K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.
Experimental Workflows
Caption: Workflow for the synthesis of 4-Methylquinolin-8-ol hydrochloride.
Caption: Workflow for the spectrophotometric determination of metal-ligand stoichiometry.
References
- Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration.
- Khyati, D., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 17(3), 275-282.
- Schofield, C. J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(64), 36561-36566.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Prachayasittikul, V., et al. (2022). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 16, 1157-1178.
- Prachayasittikul, S., et al. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 16, 1157-1178.
- Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
- Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.
- Liu, F., et al. (2021). Discovery of novel melatonin–hydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy. European Journal of Medicinal Chemistry, 213, 113177.
- Kaur, N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
-
ChemBK. (2024). 4-Methyl-8-hydroxyquinoline. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
- Liu, F., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
- da Silva, T. C., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry.
- Khan, M. S., et al. (2006). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 28(5), 449-453.
- El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233.
- Liu, F., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
- Bolognesi, M. L., et al. (2010). Bis-8-hydroxyquinoline ligands as potential anti-Alzheimer agents. Journal of Medicinal Chemistry, 53(24), 8827-8838.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. article.aascit.org [article.aascit.org]
Application Notes and Protocols for Cellular Imaging with 4-Methylquinolin-8-ol Hydrochloride
Introduction: Unveiling Intracellular Zinc Dynamics
Zinc is the second most abundant transition metal in the human body and a critical signaling molecule involved in a vast array of cellular processes, from gene expression and enzymatic activity to neurotransmission.[1] The ability to visualize and quantify fluctuations in intracellular zinc concentrations is paramount to understanding its role in both normal physiology and pathological conditions. 4-Methylquinolin-8-ol hydrochloride is a fluorescent, cell-permeable probe designed for the detection of intracellular zinc ions. As a derivative of 8-hydroxyquinoline, a well-established metal chelator, this probe offers a valuable tool for researchers in cell biology, neuroscience, and drug development to investigate the intricate dynamics of zinc homeostasis.[2]
This comprehensive guide provides a detailed protocol for the use of 4-Methylquinolin-8-ol hydrochloride in live-cell imaging, grounded in scientific principles and practical insights to ensure robust and reproducible results.
Principle of Detection: A Tale of Chelation and Fluorescence
The functionality of 4-Methylquinolin-8-ol as a zinc sensor is rooted in its ability to act as a zinc ionophore and a fluorescent reporter. Its lipophilic nature allows it to readily traverse the cell membrane. Once inside the cell, it can bind to intracellular zinc ions (Zn²⁺). This chelation event restricts the intramolecular rotation of the molecule, leading to a significant change in its fluorescent properties.[3]
Derivatives of 8-hydroxyquinoline are known to exhibit a shift in their fluorescence emission spectrum upon binding to zinc.[1][4] While some derivatives experience fluorescence quenching, others, particularly those with specific substitutions, can display a marked increase in fluorescence intensity, often accompanied by a spectral shift.[1][5] This "turn-on" or ratiometric response provides a direct readout of changes in the intracellular labile zinc pool.
dot graph TD { subgraph "Cellular Environment" A[4-Methylquinolin-8-ol(Low Fluorescence)] -- "Crosses Cell Membrane" --> B(Intracellular Space); B -- "Binds to Labile Zn²⁺" --> C["(4-Methylquinolin-8-ol)₂-Zn²⁺ Complex(High Fluorescence)"]; C -- "Fluorescence Microscopy" --> D{Imaging and Quantification}; end }
Figure 1. Mechanism of intracellular zinc detection.
Core Experimental Parameters
A summary of the key experimental parameters for using 4-Methylquinolin-8-ol hydrochloride is provided below. These values are derived from studies on closely related 8-hydroxyquinoline derivatives and should be optimized for your specific cell type and experimental conditions.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO or Ethanol | Prepare fresh and protect from light. The hydrochloride salt may have some aqueous solubility, but a DMSO/ethanol stock is recommended for cell permeability. |
| Working Concentration | 1-5 µM in cell culture medium | Higher concentrations (e.g., 10 µM) may induce cytotoxicity in some cell lines.[2] |
| Incubation Time | 15-60 minutes at 37°C | Optimize for your cell type to achieve sufficient loading without causing cellular stress. |
| Excitation Wavelength (Approx.) | 360-400 nm | Based on data for similar 8-hydroxyquinoline-zinc complexes.[1][6] |
| Emission Wavelength (Approx.) | 490-540 nm | Expect a spectral shift upon zinc binding.[1][4] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for staining cultured mammalian cells with 4-Methylquinolin-8-ol hydrochloride for fluorescence microscopy.
I. Reagent Preparation
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of 4-Methylquinolin-8-ol hydrochloride in high-quality, anhydrous DMSO or ethanol. For example, to make 1 mL of a 10 mM stock solution, dissolve 1.956 mg of 4-Methylquinolin-8-ol hydrochloride (MW: 195.65 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare the Staining Solution:
-
On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-5 µM in your desired cell culture medium or buffer (e.g., HBSS).
-
For example, to prepare 1 mL of a 2 µM staining solution, add 0.2 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.
-
It is crucial to prepare the staining solution fresh for each experiment.
-
II. Cell Preparation and Staining
-
Cell Seeding:
-
Plate your cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at an appropriate density to allow for individual cell imaging.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).
-
Add the freshly prepared staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and should be determined empirically.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound probe.
-
III. Imaging and Data Acquisition
-
Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets.
-
Based on the spectral properties of related compounds, a DAPI or a similar UV-range filter set may be a good starting point for excitation (e.g., ~365 nm excitation), with emission collected in the blue-green range (e.g., ~490-540 nm).[1]
-
It is highly recommended to perform a spectral scan if your microscope is capable, to determine the precise excitation and emission maxima for the 4-Methylquinolin-8-ol-zinc complex in your experimental system.
-
-
Controls:
-
Negative Control: Image unstained cells to assess autofluorescence.
-
Positive Control (Optional): To confirm that the probe is responsive to zinc, you can treat stained cells with a zinc ionophore like pyrithione (e.g., 10 µM) in the presence of a low concentration of extracellular zinc (e.g., 10-50 µM ZnCl₂) to artificially increase intracellular zinc levels. This should result in a significant increase in fluorescence.
-
Chelation Control (Optional): To confirm that the observed fluorescence is due to zinc, you can treat the stained and zinc-loaded cells with a membrane-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) (e.g., 20 µM). This should quench the fluorescence signal.[7]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Prepare 10 mM Stock Solution\n(in DMSO/Ethanol)"]; B [label="Dilute to 1-5 µM Working Solution\n(in cell culture medium)"]; C [label="Plate and Culture Cells"]; D [label="Wash Cells with PBS/HBSS"]; E [label="Incubate with Staining Solution\n(15-60 min, 37°C)"]; F [label="Wash Cells to Remove Unbound Probe"]; G [label="Image with Fluorescence Microscope"]; H [label="Data Analysis"];
}
Figure 2. Experimental workflow for cell imaging.
Scientific Integrity and Causality
-
Choice of Solvent: DMSO or ethanol is used for the stock solution due to the poor aqueous solubility of many organic probes.[8] The hydrochloride form of 4-Methylquinolin-8-ol is expected to have improved water solubility, but starting with an organic solvent ensures efficient solubilization and subsequent dilution into the aqueous culture medium.
-
Working Concentration and Cytotoxicity: The recommended working concentration of 1-5 µM is a critical parameter. Studies on various 8-hydroxyquinoline derivatives have demonstrated dose-dependent cytotoxicity.[2][9] At higher concentrations, these compounds can induce apoptosis or other forms of cell death, which would confound the interpretation of zinc signaling. It is imperative to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Incubation Time: The incubation time represents a balance between allowing sufficient time for the probe to enter the cells and bind to its target, and minimizing off-target effects and cellular stress. Shorter incubation times are generally preferred.
-
Controls for Specificity: The use of a zinc ionophore and a specific zinc chelator are essential for validating the probe's response to intracellular zinc. These controls help to distinguish a true zinc-dependent signal from artifacts such as changes in probe concentration or autofluorescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of the washing steps after staining. |
| Weak or No Signal | Suboptimal excitation/emission filters. Low intracellular zinc levels. Probe degradation. | Perform a spectral scan to determine the optimal wavelengths. Use a positive control (e.g., zinc with pyrithione) to confirm probe responsiveness. Prepare fresh stock and working solutions. |
| Phototoxicity/Photobleaching | Excessive exposure to excitation light. | Minimize the light exposure time and intensity. Use an anti-fade mounting medium if imaging fixed cells. |
| Cell Death or Morphological Changes | Probe concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine a non-toxic working concentration. |
Conclusion
4-Methylquinolin-8-ol hydrochloride offers a promising avenue for the investigation of intracellular zinc dynamics. By carefully following the outlined protocols and optimizing the key parameters for your specific experimental setup, researchers can obtain reliable and insightful data on the role of this vital metal ion in cellular function. The principles and methodologies described herein provide a solid foundation for the successful application of this fluorescent probe in a wide range of research applications.
References
-
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Retrieved from [Link]
-
Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. (2018). PubMed. Retrieved from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. Retrieved from [Link]
-
8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. (2003). PubMed. Retrieved from [Link]
-
Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with blue-shifted emission wavelength in MeOH at 2 × 10 ⁻⁵ mol /L. (n.d.). ResearchGate. Retrieved from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. Retrieved from [Link]
-
Techniques for measuring cellular zinc. (n.d.). PMC. Retrieved from [Link]
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC. Retrieved from [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ResearchGate. Retrieved from [Link]
-
4-Methyl-8-hydroxyquinoline. (2024). ChemBK. Retrieved from [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). PMC. Retrieved from [Link]
-
Techniques for measuring cellular zinc. (2014). ResearchGate. Retrieved from [Link]
-
Photo physical properties of 8-hydroxy quinoline. (n.d.). NISCAIR. Retrieved from [Link]
-
Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. (2019). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
8-Quinolinamine, 4-methyl-. (n.d.). PubChem. Retrieved from [Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. (n.d.). SciELO. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Retrieved from [Link]
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.). Google Patents.
-
Synthesis of Quinoline Analogues. (n.d.). Cardinal Scholar. Retrieved from [Link]
-
Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. (2022). MDPI. Retrieved from [Link]
-
Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. (2002). SciELO. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Zinc Detection Using 4-Methylquinolin-8-ol Hydrochloride
Executive Summary
4-Methylquinolin-8-ol hydrochloride (4-Methyl-8-hydroxyquinoline HCl) is a water-soluble, fluorogenic chelator designed for the detection and quantification of labile Zinc ions (Zn²⁺) in biological and environmental samples. Unlike its neutral parent compound, the hydrochloride salt offers superior aqueous solubility, minimizing the need for organic co-solvents (DMSO/Ethanol) that can perturb cellular physiology.
Upon coordination with Zn²⁺, the probe undergoes a dramatic fluorescence enhancement ("Turn-On" response) driven by the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET). This guide details the physicochemical properties, mechanism of action, and validated protocols for in vitro titration and live-cell imaging.
Mechanism of Action
The sensing mechanism relies on the coordination chemistry of the 8-hydroxyquinoline scaffold.
-
Apo-State (Free Ligand): In its unbound state, the probe exhibits very weak fluorescence. This is primarily due to ESIPT, where the hydroxyl proton transfers to the quinoline nitrogen upon excitation, dissipating energy non-radiatively. Additionally, the lone pair on the nitrogen can quench fluorescence via PET.
-
Bound-State (Zinc Complex): Zn²⁺ coordinates with the phenolate oxygen (after deprotonation) and the quinoline nitrogen. This binding locks the molecule in a rigid conformation, prevents proton transfer, and lowers the energy of the HOMO, blocking PET. The result is a highly fluorescent complex (typically 1:2 Metal:Ligand stoichiometry).
Diagram 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism
Caption: Zinc binding prevents proton transfer and rigidifies the scaffold, triggering fluorescence.
Physicochemical Properties & Spectral Data[1][2][3][4][5][6][7]
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | C₁₀H₉NO[] · HCl | Salt form improves water solubility. |
| Excitation Max (λex) | 360 – 375 nm | UV excitation; compatible with DAPI filters. |
| Emission Max (λem) | 510 – 520 nm | Green emission; large Stokes shift (~140 nm). |
| Stoichiometry | 1:2 (Zn : Probe) | Forms saturated ZnL₂ complexes. |
| Solubility | Water (High), Ethanol | HCl salt dissolves directly in aqueous buffers. |
| Selectivity | High for Zn²⁺ | Interference: Cd²⁺ (moderate), Cu²⁺/Fe²⁺ (quenching). |
| Apparent Kd | ~1–10 µM | Effective range for "labile" intracellular zinc. |
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Expert Insight: While the HCl salt is water-soluble, preparing a concentrated stock in a small amount of DMSO or Ethanol prevents hydrolysis or precipitation over long-term storage.
-
Primary Stock (10 mM): Dissolve 1.95 mg of 4-Methylquinolin-8-ol hydrochloride (MW ≈ 195.65 g/mol ) in 1 mL of anhydrous DMSO or Ethanol. Store at -20°C (stable for 3 months).
-
Working Solution (10 µM): Dilute the Primary Stock 1:1000 into the experimental buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.2).
-
Note: Perform this dilution immediately before use.
-
Protocol B: In Vitro Spectrofluorometric Titration
Use this protocol to determine the dynamic range and linearity of the probe in your specific buffer system.
-
Buffer Setup: Prepare 2 mL of 10 µM Probe Working Solution in a quartz cuvette.
-
Baseline Scan: Record the emission spectrum (400–650 nm) under 370 nm excitation.
-
Titration: Add ZnCl₂ or Zn(OAc)₂ standard solution (1 mM stock) in 0.5 µM increments (e.g., 1 µL additions).
-
Equilibration: Mix gently and allow 1 minute for equilibration after each addition.
-
Measurement: Record spectra after each step until saturation (fluorescence intensity plateaus).
-
Data Analysis: Plot Fluorescence Intensity (at 510 nm) vs. [Zn²⁺].
Protocol C: Live-Cell Imaging of Intracellular Zinc
Critical Control: Always include a chelator control (TPEN) to verify that the signal is zinc-dependent.
Workflow Diagram
Caption: Optimized workflow for live-cell zinc imaging with validation step.
Step-by-Step Procedure:
-
Seeding: Grow cells (e.g., HeLa, HEK293) to 70% confluence on sterile glass coverslips.
-
Washing: Remove culture media and wash twice with warm HBSS (Hank's Balanced Salt Solution) or PBS (pH 7.4).
-
Why: Serum proteins (BSA/FBS) bind zinc and can strip the probe or sequester added zinc.
-
-
Loading: Incubate cells with 20 µM 4-Methylquinolin-8-ol HCl in HBSS for 20–30 minutes at 37°C in the dark.
-
Washing: Wash cells 3x with HBSS to remove extracellular probe.
-
Microscopy: Transfer to a fluorescence microscope stage.
-
Channel: DAPI excitation (360-380 nm) / GFP emission (500-530 nm).
-
Exposure: Minimize exposure time to prevent photobleaching.
-
-
Validation (Optional but Recommended): After initial imaging, add 50 µM TPEN (a membrane-permeable high-affinity Zn chelator). Incubate for 10 mins. The fluorescence signal should decrease significantly, confirming Zn²⁺ specificity.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Background | Extracellular probe sticking to glass. | Wash coverslips thoroughly with HBSS; reduce loading concentration to 10 µM. |
| No Signal | Zinc concentration below detection limit. | Add exogenous Zn²⁺ (10 µM ZnCl₂ + pyrithione) to confirm probe uptake (Positive Control). |
| Signal Quenching | Presence of Cu²⁺ or Fe²⁺. | These paramagnetic ions quench fluorescence. If suspected, use specific chelators to mask them, though in healthy cells this is rarely the dominant factor. |
| Precipitation | Stock solution hydrolysis. | Ensure the stock is in dry DMSO/Ethanol. The HCl salt is soluble in water, but neutral forms (if pH adjusted too high) may precipitate. |
References
-
ACS Omega. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
-
Analytical Sciences. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion.
-
BenchChem. (2025).[2] A Comparative Guide to the Spectrophotometric Determination of Zinc Using 8-Hydroxyquinoline.
-
Clinical Chemistry. (1968). Fluorometric Determination of Zinc in Biologic Fluids.
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
Sources
analytical methods for 4-Methylquinolin-8-ol hydrochloride detection
Executive Summary
4-Methylquinolin-8-ol Hydrochloride (CAS: N/A for specific salt, Free base CAS: 3886-70-2) is a functionalized quinoline derivative valued for its metal-chelating properties and antimicrobial activity. As a hydrochloride salt, it possesses distinct solubility and stability profiles compared to its free base, 4-methyl-8-hydroxyquinoline.
This Application Note provides a rigorous analytical framework for the detection, quantification, and characterization of this compound. We prioritize Reverse-Phase HPLC (RP-HPLC) for purity profiling and Potentiometric Titration for precise assay determination. The protocols address the specific challenges of analyzing 8-hydroxyquinoline derivatives, namely their tendency to chelate trace metals in chromatographic systems and their pH-dependent ionization.
Part 1: Chemical Identity & Physicochemical Context[1][2]
Understanding the ionization states is critical for method development. The molecule contains a basic pyridine nitrogen (
-
Acidic Conditions (pH < 4): Exists as the protonated cation (
). This is the dominant form in the hydrochloride salt solution. -
Neutral Conditions (pH 5–9): Exists as the neutral zwitterion or uncharged molecule; low solubility in water.
-
Basic Conditions (pH > 10): Exists as the phenolate anion (
).
Key Properties Table[3]
| Parameter | Specification / Value |
| Molecular Formula | |
| Molecular Weight | 195.65 g/mol (Salt); 159.19 g/mol (Free Base) |
| Solubility | Soluble in water (acidic), Methanol, Ethanol. |
| UV Maxima ( | ~245 nm, ~258 nm, ~315 nm (pH dependent) |
| Fluorescence | Weak in aqueous solution; intense when chelated (e.g., with |
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
Challenge: 8-Hydroxyquinoline derivatives are notorious for peak tailing due to (1) interaction with residual silanols on silica columns and (2) chelation of trace iron/stainless steel ions in the HPLC system. Solution: Use of a low-pH mobile phase with an amine-compatible column and a chelating additive (EDTA).
Chromatographic Conditions
-
System: HPLC with UV-Vis (PDA) or Fluorescence Detector (FLD).
-
Column: C18 (End-capped) or Phenyl-Hexyl,
, .-
Recommended: Waters XBridge C18 or Phenomenex Luna C18(2).
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) + 1 mM EDTA.
-
Note: EDTA masks trace metals that cause peak broadening.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 254 nm (Universal), 320 nm (Specific to quinoline core).
-
FLD: Excitation 370 nm / Emission 510 nm (High sensitivity).
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | Stop |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of 4-Methylquinolin-8-ol HCl into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water (0.1% Phosphoric Acid).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter. Avoid cellulose filters as quinolines may adsorb.
System Suitability Criteria
-
Tailing Factor (
): . -
Theoretical Plates (
): > 5000. -
RSD (Area): < 1.0% (n=5 injections).
Part 3: Potentiometric Titration (Assay)
For the hydrochloride salt, an alkalimetric titration provides a direct measure of purity by neutralizing the cationic species.
Reagents & Equipment
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
-
Solvent: 50 mL Ethanol (96%) + 5 mL Deionized Water.
-
Electrode: Glass pH combination electrode.
Procedure
-
Accurately weigh ~200 mg of the sample into a 150 mL beaker.
-
Dissolve in the Ethanol/Water solvent mixture. Stir until fully dissolved.
-
Titrate with 0.1 N NaOH potentiometrically.
-
Endpoints:
-
EP1: Neutralization of the HCl (Strong acid equivalent).
-
EP2: Deprotonation of the phenolic hydroxyl (Weak acid equivalent).
-
-
Calculation: Use EP1 for the hydrochloride content or the difference between EP1 and EP2 for the quinolinol core check.
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the species distribution and the analytical workflow.
Figure 1: Analytical workflow distinguishing between trace impurity profiling (HPLC) and bulk purity assay (Titration).
Figure 2: pH-dependent speciation. HPLC mobile phase must maintain the Cationic form (pH 2.5) to prevent precipitation and ensure retention.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols or metal chelation. | 1. Add 1-5 mM EDTA to mobile phase.2. Use "End-capped" or "Base-deactivated" columns.3. Lower pH to < 3.0. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a weaker solvent (low % ACN). |
| Low Recovery | Adsorption to filters. | Use PTFE or Nylon filters; discard first 1 mL of filtrate. |
| Drifting Retention | pH fluctuation. | Phosphate buffer has low capacity at pH 2.5; ensure precise preparation or use Formate buffer. |
References
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Describes the use of mixed-mode columns and acidic mobile phases for quinoline derivatives. Link
-
National Institute of Standards and Technology (NIST). 4-Quinolinol WebBook. Provides fundamental spectral data (UV/Vis, IR) for the quinolinol core structure. Link
-
Prachayasittikul, V. et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 2013.[2] Contextualizes the biological importance and chelation mechanisms. Link
-
Sigma-Aldrich. 2-Methyl-8-quinolinol Product Sheet. Reference for physicochemical properties of the methyl-substituted analog. Link
-
Royal Society of Chemistry. Analytical Methods for Quinolinones. Discusses synthesis and characterization techniques for methyl-quinolinone derivatives. Link
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Assay of 4-Methylquinolin-8-ol Hydrochloride
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methylquinolin-8-ol hydrochloride. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability studies. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2]
Introduction and Scientific Rationale
4-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is a heterocyclic organic compound with significant applications as a chelating agent and as a key intermediate in the synthesis of various biologically active molecules.[3][4][5] Its ability to form stable complexes with metal ions makes it valuable in both analytical chemistry and as a potential therapeutic agent.[5][6] Given its role in pharmaceutical development and chemical synthesis, a precise and reliable analytical method is imperative to control its quality, quantify its purity, and monitor its stability over time.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[7][8] The objective of this work was to develop and validate a simple, isocratic RP-HPLC method capable of separating 4-Methylquinolin-8-ol from its potential process-related impurities and degradation products. The development of a stability-indicating method is particularly critical, as it provides evidence of how the quality of the drug substance varies under the influence of environmental factors such as heat, light, humidity, and chemical stress (acid, base, oxidation).[7]
The selection of a reversed-phase C18 column is based on the moderately polar nature of the analyte. The mobile phase, a buffered aqueous-organic mixture, is optimized to ensure the analyte is in a single ionic form, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[8]
Analyte Characteristics
-
Chemical Name: 4-Methylquinolin-8-ol hydrochloride
-
CAS Number: 3846-73-9 (for the free base)[4]
-
Molecular Formula: C₁₀H₉NO · HCl
-
Molecular Weight: 195.65 g/mol
-
Chemical Structure: (Self-generated image, not from a direct source)
-
Physicochemical Properties: The compound is a solid, sparingly soluble in water but soluble in organic solvents like ethanol and methanol.[4] The quinoline moiety provides strong UV absorbance, making UV detection a suitable choice. The pKa of the phenolic hydroxyl group is approximately 10.0, while the quinoline nitrogen has a pKa of about 5.5.[4] Controlling the mobile phase pH is therefore essential for consistent retention and peak shape.
Optimized HPLC Method and Protocol
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Specification | Causality and Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) or UV Detector | A standard HPLC system provides the necessary performance. A DAD is preferred for peak purity analysis during validation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18) | The C18 stationary phase provides excellent retention for the moderately non-polar analyte. The specified dimensions offer a good balance between resolution and analysis time.[9][10] |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Monobasic Buffer (pH adjusted to 3.0 with H₃PO₄) (40:60, v/v) | A buffered mobile phase is critical. At pH 3.0, the quinoline nitrogen (pKa ~5.5) is fully protonated, preventing peak tailing and ensuring robust retention. Acetonitrile provides good peak shape and elution strength.[8][11] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable backpressure.[10] |
| Detection | UV at 254 nm | The quinoline ring system exhibits strong absorbance at this wavelength, offering excellent sensitivity.[9][12] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures solvent compatibility and prevents peak shape issues.[8] |
| Run Time | 10 minutes | Sufficient for the elution of the main peak and any closely related impurities under isocratic conditions. |
Detailed Experimental Protocol
A. Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0):
-
Accurately weigh 3.40 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid (H₃PO₄).
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase Preparation (Acetonitrile:Buffer, 40:60):
-
Carefully mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared Phosphate Buffer.
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing.
-
-
Diluent Preparation:
-
Prepare the diluent by mixing acetonitrile and HPLC-grade water in a 40:60 ratio, or use the prepared mobile phase.
-
B. Preparation of Standard Solutions
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of 4-Methylquinolin-8-ol hydrochloride reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for the assay.
-
C. Preparation of Sample Solution
-
Sample Solution (50 µg/mL):
-
Accurately weigh an amount of the 4-Methylquinolin-8-ol hydrochloride sample equivalent to about 25 mg of the active ingredient into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
D. System Suitability and Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Verify that the System Suitability Test (SST) criteria are met (see Table below).
-
Inject the sample solutions in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor system performance.[13]
System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Areas | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the HPLC system and injection process.[14] |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.
Specificity (Forced Degradation)
To establish the stability-indicating nature of the method, forced degradation studies were conducted on the 4-Methylquinolin-8-ol hydrochloride drug substance.[7] The sample was stressed under the following conditions:
-
Acid Hydrolysis: 1 mL of 500 µg/mL solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of 500 µg/mL solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.[9][12]
-
Oxidative Degradation: 1 mL of 500 µg/mL solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.[10]
-
Thermal Degradation: Drug substance exposed to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Drug substance exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Acceptance Criteria: The method is deemed specific if the peak for 4-Methylquinolin-8-ol is pure and well-resolved from all degradation product peaks (resolution > 2.0). Peak purity should be confirmed using a DAD/PDA detector.
Workflow for HPLC Analysis and Validation
Caption: Overall workflow from preparation to final reporting.
Forced Degradation Logical Pathway
Caption: Logic for establishing the stability-indicating nature of the method.
Validation Parameters Summary
The following table summarizes the validation experiments and typical acceptance criteria.
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | 5 concentrations from 50% to 150% of the working concentration (25-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[15][16] |
| Accuracy (Recovery) | Spike placebo at 3 levels (80%, 100%, 120%) with known amounts of API (n=3 at each level). | Mean recovery between 98.0% and 102.0%.[14] |
| Precision | Repeatability: 6 individual sample preparations. Intermediate: Repeatability on a different day by a different analyst. | % RSD ≤ 2.0%.[14][15] |
| LOD & LOQ | Determined from the signal-to-noise ratio. | S/N ratio of 3:1 for LOD and 10:1 for LOQ.[15] |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase pH (±0.2), and column temperature (±5°C). | SST parameters must pass. % RSD of results should not be significantly affected.[14] |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, precise, accurate, and specific for the quantitative analysis of 4-Methylquinolin-8-ol hydrochloride. The successful validation, including forced degradation studies, confirms that the method is stability-indicating and suitable for routine quality control, purity evaluation, and stability monitoring of the drug substance in a regulated environment. The detailed protocol provides a clear, step-by-step guide for immediate implementation in the laboratory.
References
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved from [Link]
-
ICH Q2(R1)-guided validation of a normal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. (2025). ResearchGate. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
HPLC method validation. (n.d.). Bio-protocol. Retrieved from [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017). ResearchGate. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
Stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (n.d.). PMC. Retrieved from [Link]
-
Separation of 4-Methyl-8-quinolinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). Human Journals. Retrieved from [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. (n.d.). LCGC International. Retrieved from [Link]
-
4-Methyl-8-hydroxyquinoline. (2024). ChemBK. Retrieved from [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Retrieved from [Link]
-
8-Hydroxyquinoline. (n.d.). Wikipedia. Retrieved from [Link]Hydroxyquinoline)
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. 4-Methyl-8-quinolinol; 4-Methyl-chinolin-8-ol; 4-Methyl-8-hydroxyquinoline; 4-methyl-quinolin-8-ol; 8-Hydroxy-4-Methylquinoline; Lepidine,8-hydroxy; 8-hydroxy-4-methyl-quinoline; 8-Hydroxylepidine; 8-Quinolinol,4-methyl | Chemrio [chemrio.com]
- 4. chembk.com [chembk.com]
- 5. scispace.com [scispace.com]
- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. asianjpr.com [asianjpr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. ijsred.com [ijsred.com]
The Strategic deployment of 4-Methylquinolin-8-ol Hydrochloride in the Synthesis of Advanced Bioactive Compounds
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents[1]. Among its derivatives, 4-Methylquinolin-8-ol hydrochloride presents itself as a versatile and strategic starting material for the synthesis of a new generation of bioactive compounds. This technical guide provides an in-depth exploration of the synthetic utility of 4-Methylquinolin-8-ol hydrochloride, with a focus on its application in the generation of potent metal-chelating agents, and inhibitors of critical cellular signaling pathways implicated in cancer and microbial infections. Detailed, field-proven protocols for key synthetic transformations, including the pivotal Mannich reaction, are presented alongside a mechanistic rationale for experimental choices. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both practical guidance and a deeper understanding of the chemical principles that underpin the synthesis of these vital therapeutic candidates.
Introduction: The Enduring Significance of the Quinoline Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of paramount importance in the realm of therapeutic agents[2]. Its inherent physicochemical properties, including its ability to intercalate with DNA and engage in hydrogen bonding and metal chelation, have rendered it a fertile ground for the development of drugs with a wide spectrum of biological activities[2][3]. From the historic antimalarial quinine to modern anticancer and antimicrobial drugs, the quinoline scaffold continues to be a source of inspiration for medicinal chemists[4]. 4-Methylquinolin-8-ol, and its hydrochloride salt, in particular, offer a unique combination of a nucleophilic hydroxyl group and a sterically accessible C7 position on the quinoline ring, making it an ideal substrate for derivatization to explore new chemical space and therapeutic potential. The hydrochloride salt form often enhances the stability and solubility of the reagent, facilitating its use in various reaction conditions.
Core Synthetic Strategy: The Mannich Reaction as a Gateway to Bioactivity
A cornerstone in the functionalization of 4-Methylquinolin-8-ol is the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, the C7 position of the quinoline ring), formaldehyde (or another aldehyde), and a primary or secondary amine[5]. This reaction provides a direct and efficient route to introduce an aminomethyl group at the C7 position, a modification known to significantly enhance the biological activity of the 8-hydroxyquinoline scaffold[6][7].
Mechanistic Rationale of the Mannich Reaction
The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. The electron-rich 8-hydroxyquinoline ring then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the C7 position. The hydroxyl group at C8 plays a crucial role in activating the ring towards this electrophilic substitution. The choice of amine in the Mannich reaction is a critical determinant of the final compound's biological properties, allowing for the introduction of a wide array of functional groups that can modulate lipophilicity, basicity, and steric bulk, thereby influencing target engagement and pharmacokinetic profiles.
Application Note: Synthesis of a 7-((4-Methylpiperazin-1-yl)methyl)-4-methylquinolin-8-ol Derivative
This protocol details the synthesis of a novel Mannich base from 4-Methylquinolin-8-ol hydrochloride, showcasing a practical application of this key synthetic transformation. The resulting compound, bearing a piperazine moiety, is a promising candidate for evaluation as an anticancer agent due to the known importance of the piperazine ring in various bioactive molecules.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Methylquinolin-8-ol hydrochloride | Commercially Available | ≥98% |
| Paraformaldehyde | Commercially Available | Reagent Grade |
| 1-Methylpiperazine | Commercially Available | ≥99% |
| Ethanol (Absolute) | Commercially Available | Anhydrous |
| Dichloromethane | Commercially Available | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | Reagent Grade |
Detailed Experimental Protocol
-
Preparation of the Reaction Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Methylquinolin-8-ol hydrochloride (1.95 g, 10 mmol) in absolute ethanol (40 mL).
-
To this suspension, add paraformaldehyde (0.33 g, 11 mmol) and 1-methylpiperazine (1.1 mL, 10 mmol).
-
The use of the hydrochloride salt can sometimes be advantageous as it can be neutralized in situ or the reaction can be carried out under slightly acidic conditions which can catalyze the formation of the iminium ion intermediate. If the reaction is sluggish, a catalytic amount of a non-nucleophilic base can be added to free the 4-Methylquinolin-8-ol.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting material and acidic byproducts.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the methanol concentration to 5%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the final product as a solid.
-
Expected Yield and Characterization
-
Yield: 70-80%
-
Appearance: Off-white to pale yellow solid
-
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Metal Chelating Agents for Antimicrobial Applications
The 8-hydroxyquinoline scaffold is a well-established chelator of various metal ions, and this property is central to its antimicrobial activity[8]. The chelation of essential metal ions within microbial cells can disrupt enzymatic functions and lead to cell death. 4-Methylquinolin-8-ol hydrochloride serves as an excellent precursor for the synthesis of enhanced metal-chelating agents.
Protocol: Synthesis of a Bis(4-methylquinolin-8-olato)copper(II) Complex
-
Ligand Preparation:
-
Dissolve 4-Methylquinolin-8-ol hydrochloride (3.90 g, 20 mmol) in a mixture of ethanol (50 mL) and water (20 mL).
-
Adjust the pH of the solution to approximately 7.0 by the dropwise addition of a 1 M sodium hydroxide solution to deprotonate the hydroxyl group and neutralize the hydrochloride.
-
-
Complexation:
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (2.50 g, 10 mmol) in deionized water (30 mL).
-
Slowly add the copper(II) sulfate solution to the 4-Methylquinolin-8-ol solution with constant stirring.
-
A precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours to ensure complete complexation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the complex in a vacuum oven at 60 °C overnight.
-
Antimicrobial Activity Evaluation (General Guideline)
The synthesized metal complex can be screened for its antimicrobial activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Targeting Cancer Signaling Pathways
Recent research has highlighted the potential of quinoline derivatives to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway[9][10]. This pathway is a central regulator of cell growth, proliferation, and survival.
Proposed Mechanism of Action of 4-Methylquinolin-8-ol Derivatives
Derivatives of 4-Methylquinolin-8-ol, particularly those synthesized via the Mannich reaction, can be designed to interact with specific molecular targets within the PI3K/Akt/mTOR pathway. The introduction of various amine functionalities allows for the fine-tuning of the molecule's electronic and steric properties to achieve selective inhibition of kinases like PI3K or Akt. Furthermore, some 8-hydroxyquinoline derivatives are believed to exert their anticancer effects through the generation of reactive quinone-methide intermediates that can covalently modify and inactivate key cellular proteins.
Visualization of the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights potential points of intervention for inhibitors derived from 4-Methylquinolin-8-ol.
Sources
- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. setpublisher.com [setpublisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methylquinolin-8-ol Hydrochloride in Medicinal Chemistry
Abstract
4-Methylquinolin-8-ol hydrochloride (4-Me-8HQ·HCl) is a functionalized 8-hydroxyquinoline scaffold distinguished by a methyl group at the C4 position. Unlike the parent 8-hydroxyquinoline, the C4-methyl substitution enhances lipophilicity (LogP) and sterically hinders metabolic oxidation at the para-position relative to the nitrogen, improving pharmacokinetic stability. This guide details the application of 4-Me-8HQ·HCl as a bidentate ligand in the synthesis of organometallic anticancer agents (specifically Ruthenium-arene complexes) and its utility in fragment-based phenotypic screening for antimicrobial metallophores.
Part 1: Chemical Biology & Pharmacophore Analysis[1]
Structural Advantages
The 4-Me-8HQ scaffold functions as a bidentate monoanionic ligand (
Key Mechanistic Features:
-
Chelation: Forms stable 5-membered chelate rings with divalent (
) and trivalent ( ) metals (Zn, Cu, Fe, Ru). -
The "Methyl Effect": The C4-methyl group breaks molecular planarity in stacked complexes and increases solubility in organic solvents compared to the unsubstituted parent, facilitating passive diffusion across cell membranes.
-
Metabolic Blockade: Substituents at C4 protect the quinoline ring from rapid oxidative metabolism often observed at the C4/C5 positions.
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR analysis of 4-Methylquinolin-8-ol. The C4-methyl group is critical for modulating physicochemical properties, while the N,O-motif drives pharmacodynamics.
Part 2: Application I - Synthesis of Organoruthenium Anticancer Complexes
Context: Ruthenium(II)-arene complexes with 8-hydroxyquinoline ligands (e.g., similar to KP1019 analogs) exhibit potent cytotoxicity against drug-resistant tumors by inducing apoptosis and interfering with DNA replication.
Critical Technical Note: Handling the HCl Salt
The starting material is a hydrochloride salt. Direct reaction with metal salts will fail unless the HCl is neutralized to release the free phenolic ligand.
-
Incorrect: Mixing 4-Me-8HQ·HCl + Metal Salt
Low Yield / No Reaction. -
Correct: 4-Me-8HQ·HCl + 2 eq. Base
Deprotonated Ligand ( ) + Metal Salt Complex.
Protocol: Synthesis of [(η⁶-p-cymene)Ru(4-Me-8Q)Cl]
Objective: Synthesize a "piano-stool" ruthenium complex.
Reagents:
-
Dichloro(p-cymene)ruthenium(II) dimer (0.5 eq)
-
4-Methylquinolin-8-ol hydrochloride (1.0 eq)
-
Sodium Methoxide (NaOMe) or Triethylamine (TEA) (2.2 eq)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Ligand Activation:
-
Dissolve 1.0 mmol of 4-Methylquinolin-8-ol hydrochloride in 10 mL of anhydrous methanol.
-
Add 2.2 mmol of NaOMe. Stir for 15 minutes at Room Temperature (RT). The solution will shift from pale yellow to a deeper yellow/orange, indicating deprotonation of the phenol and neutralization of HCl.
-
-
Metal Addition:
-
Add 0.5 mmol of [Ru(η⁶-p-cymene)Cl₂]₂ dimer directly to the stirring solution.
-
-
Reaction:
-
Stir the mixture at RT for 4 hours. (Refluxing is optional but may increase impurities; RT is preferred for kinetic control).
-
-
Isolation:
-
Concentrate the solvent to ~2 mL under reduced pressure.
-
Add 15 mL of cold diethyl ether to precipitate the complex.
-
Filter the precipitate and wash with cold ether (
) to remove unreacted ligand and salts.
-
-
Validation:
-
Product should be a dark orange/red solid.
-
NMR Check: Disappearance of the phenolic -OH proton (>9 ppm). Shift in the p-cymene protons indicating coordination.
-
Part 3: Application II - Antimicrobial Fragment Screening (P. aeruginosa)[1]
Context: 8-hydroxyquinolines act as "metallophores," killing bacteria by either sequestering essential metals (starvation) or importing toxic amounts of exogenous metals (intoxication).
Protocol: Metal-Rescue MIC Assay
This protocol distinguishes between chelation-dependent toxicity and off-target toxicity.
Materials:
-
Bacterial Strain: Pseudomonas aeruginosa (PAO1) or Staphylococcus aureus.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound: 4-Methylquinolin-8-ol hydrochloride (dissolved in DMSO).
-
Metal Supplements:
, , (1 mM sterile stocks).
Workflow Visualization:
Figure 2: Metal-Rescue Assay Workflow. Comparing Arm A and Arm B reveals the mechanism of action.
Step-by-Step Methodology:
-
Preparation: Prepare a 2-fold serial dilution of 4-Me-8HQ·HCl in CAMHB (Range: 64 µg/mL to 0.5 µg/mL).
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Metal Supplementation (Arm B): In a duplicate set of plates, add
or to a fixed final concentration of 50 µM (sub-toxic to bacteria but sufficient to saturate the ligand). -
Analysis:
-
Scenario 1 (Starvation): If MIC increases (toxicity decreases) in Arm B, the compound kills by stripping metals from the bacteria.
-
Scenario 2 (Ionophore): If MIC decreases (toxicity increases) in Arm B, the compound kills by shuttling toxic metals into the cell (copper ionophore effect). Note: 8-HQs often act via Scenario 2 in the presence of Copper.
-
Part 4: Quantitative Data Summary
Table 1: Comparative Physicochemical Properties
| Property | 8-Hydroxyquinoline (Parent) | 4-Methylquinolin-8-ol (Target) | Impact on MedChem |
| LogP (Lipophilicity) | ~1.9 | ~2.4 | Improved membrane permeability; better CNS penetration. |
| pKa (Phenolic) | 9.9 | 10.1 | Slightly stronger binding to hard metals (Fe3+) at physiological pH. |
| Metabolic Liability | High (Glucuronidation at O; Oxidation at C4/C5) | Reduced | C4-Methyl blocks para-oxidation; extends half-life ( |
| Solubility (HCl salt) | High (Water) | High (Water) | Facilitates formulation in aqueous vehicles. |
Part 5: References
-
Prachayasittikul, V. et al. (2013). Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives. Drug Design, Development and Therapy.[1]
-
Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. European Journal of Medicinal Chemistry.
-
Khalifa, A. et al. (2025).[2] Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines. Cancers (Basel).[3]
-
Heidary, D.K. et al. (2014).[4] Coordination of Hydroxyquinolines to a Ruthenium Bis-dimethyl-phenanthroline Scaffold Radically Improves Potency. Journal of Medicinal Chemistry.
-
Walsby, C.J. et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methylquinolin-8-ol Hydrochloride
Welcome to the technical support center dedicated to the synthesis of 4-Methylquinolin-8-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinoline derivatives are foundational in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, their synthesis, particularly via classical methods like the Skraup or Doebner-von Miller reactions, can be fraught with challenges including violent exotherms, low yields, and difficult purifications.[1][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Methylquinolin-8-ol? The most common and historically significant method is a variation of the Skraup or Doebner-von Miller synthesis.[1][4] This involves the reaction of an aminophenol (specifically, 2-aminophenol) with an α,β-unsaturated carbonyl compound. For 4-methyl substitution, methyl vinyl ketone (MVK) is the standard reagent. The reaction is typically conducted in a strong acid like sulfuric acid with an oxidizing agent.
Q2: My reaction is extremely vigorous and hard to control. What's happening and how can I stop it? This is a classic issue with the Skraup synthesis.[5][6][7] The reaction is highly exothermic, primarily due to the acid-catalyzed dehydration of glycerol (if used) to acrolein and the subsequent condensation and cyclization steps.[6] A runaway reaction is a serious safety hazard. The key is moderation. Adding ferrous sulfate (FeSO₄) is a well-established technique to make the reaction less violent; it is believed to act as an oxygen carrier, extending the reaction over a longer period.[5][6][7] Other critical factors are the order of reagent addition and gradual heating.
Q3: Why is my yield of 4-Methylquinolin-8-ol consistently low? Low yields can stem from multiple factors:
-
Incomplete Reaction: Insufficient heating time or temperature after the initial exotherm can prevent the reaction from going to completion.[5]
-
Side Reactions: The high temperatures and strongly acidic conditions can cause the polymerization of the MVK or other reactive intermediates, leading to significant tar formation.[6]
-
Suboptimal Work-up: The product can be lost during extraction if the pH is not carefully controlled or if emulsions form.
-
Poor Reagent Quality: Impurities in the 2-aminophenol or MVK can introduce competing side reactions.[8]
Q4: What is the black, intractable material forming in my flask, and how do I prevent it? This is almost certainly polymeric tar. It is the most common byproduct in this synthesis and results from the acid-catalyzed polymerization of methyl vinyl ketone.[6] Strict temperature control is the most effective preventative measure. Maintaining the reaction temperature within the optimal range minimizes polymerization while still allowing the desired cyclization to proceed.
Q5: How do I efficiently convert the final 4-Methylquinolin-8-ol base to its hydrochloride salt? The conversion is typically achieved by dissolving the purified free base in a suitable anhydrous solvent (like isopropanol, ethanol, or dioxane) and adding a solution of hydrogen chloride (e.g., HCl in dioxane or gaseous HCl).[9][10] The hydrochloride salt, being less soluble, precipitates out and can be collected by filtration. The use of anhydrous conditions is critical to prevent the formation of hydrates and ensure a crystalline, non-hygroscopic product.
Section 2: Detailed Troubleshooting Guides
Problem 1: Violent & Uncontrollable Reaction
-
Symptoms: Sudden boiling, rapid increase in temperature and pressure, release of dense fumes, potential for material ejection from the flask.
-
Root Cause Analysis: The Skraup reaction's exotherm is notorious.[5][7] The primary cause is the rapid, uncontrolled condensation and cyclization cascade initiated by strong acid at high temperatures. Adding the sulfuric acid too quickly or heating the mixture too rapidly will almost certainly lead to a dangerous situation.
-
Actionable Solutions:
-
Immediate Action (If Safe): If the reaction begins to accelerate uncontrollably, immediately immerse the flask in an ice-water bath to dissipate heat.[5] Ensure the reaction is behind a blast shield in a well-ventilated fume hood.
-
Preventative Protocol:
-
Correct Reagent Order: The reagents must be added in the correct sequence. First, combine the 2-aminophenol, the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), and the moderator (ferrous sulfate). Slowly add the sulfuric acid with cooling. The MVK should be added last, and its addition should be slow and controlled.[5][7]
-
Use a Moderator: Always include ferrous sulfate (FeSO₄) in the reaction mixture. It is proven to tame the reaction's violence.[6][7]
-
Gradual Heating: Heat the mixture gently using an oil bath with a thermostat. Once the reaction initiates (often indicated by a color change and gentle bubbling), remove the heat source. The reaction's own exotherm should sustain it for a period.[5] Re-apply heat only after this initial vigorous phase has subsided to complete the reaction.
-
-
Problem 2: Consistently Low Product Yield
-
Symptoms: The isolated mass of purified 4-Methylquinolin-8-ol is well below the theoretical maximum.
-
Root Cause Analysis: Low yields are often a result of suboptimal reaction conditions that favor polymerization over the desired intramolecular cyclization. Inefficient extraction during the work-up is another common culprit.
-
Actionable Solutions:
-
Optimize Reaction Conditions: Refer to the table below for a comparison of parameters. Longer reflux times after the initial exotherm can often drive the reaction to completion.
-
Ensure Reagent Purity: Use freshly distilled or high-purity 2-aminophenol and methyl vinyl ketone.
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, it can be harsh. Arsenic acid or even iodine can result in a cleaner, less violent reaction, potentially improving the yield of the desired product.[5][6]
-
Refine Work-up Procedure:
-
After cooling, carefully dilute the reaction mixture with ice water.
-
Neutralize the acid slowly with a concentrated base (e.g., 40% NaOH) while cooling in an ice bath. This step is also highly exothermic.
-
The goal is to make the solution strongly basic (pH > 10) to precipitate tars and liberate the quinoline product as a free base.[6]
-
Employ steam distillation for purification. This is a highly effective method for separating the volatile quinoline product from the non-volatile tar and inorganic salts.[11]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Table 1: Comparison of Reaction Parameters for Quinoline Synthesis
| Parameter | Standard Skraup | Optimized Doebner-von Miller | Key Consideration |
| Amine | 2-Aminophenol | 2-Aminophenol | Purity is critical. |
| Carbonyl Source | Methyl Vinyl Ketone | Methyl Vinyl Ketone | Use freshly opened or distilled MVK to avoid polymers. |
| Acid Catalyst | Conc. H₂SO₄ | Acetic Acid / H₂SO₄ | H₂SO₄ is necessary for dehydration and cyclization. |
| Moderator | FeSO₄ | Not always required but recommended | Crucial for safety in Skraup synthesis.[5][7] |
| Oxidizing Agent | As₂O₅ or Nitrobenzene | Anhydrous Zinc Chloride / Ferric Chloride | Milder agents can reduce tar formation.[6][12] |
| Temperature | 130-150 °C | 70-120 °C | Strict temperature control prevents polymerization. |
| Typical Yield | 40-60% | 55-65%[12] | Optimization can significantly improve outcomes. |
Section 3: Key Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Methylquinolin-8-ol
This protocol is a modified Doebner-von Miller approach, which is generally less violent than the traditional Skraup synthesis.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-aminophenol (1 molar eq.) and glacial acetic acid (approx. 10 mL per 1 g of aniline).
-
Catalyst Addition: Under a nitrogen atmosphere, add activated "silferc" (silica-supported ferric chloride, 1 molar eq. of FeCl₃).[12] Stir the mixture for 5 minutes.
-
MVK Addition: Slowly add methyl vinyl ketone (1.2 molar eq.) through the dropping funnel over 20-30 minutes. An initial exotherm may be observed.
-
First Heating Stage: Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.
-
Second Catalyst Addition: Add anhydrous zinc chloride (1 molar eq.) to the mixture.
-
Reflux: Heat the reaction to reflux and maintain for an additional 2-4 hours. Monitor the reaction progress using TLC.
-
Work-up: Cool the mixture to room temperature. Dilute with water and filter. Slowly basify the filtrate with 10% NaOH solution until pH > 10, keeping the mixture cool in an ice bath.
-
Extraction: Extract the basic aqueous solution with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification via Steam Distillation
-
Transfer the crude product and the basic aqueous solution from the work-up into a large flask suitable for steam distillation.
-
Pass steam through the mixture. The 4-Methylquinolin-8-ol is volatile with steam and will co-distill.
-
Collect the distillate, which will be a milky emulsion. Continue distillation until the distillate runs clear.
-
Extract the collected distillate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free base, which should be a white to off-white powder.[9][13]
Protocol 3: Conversion to Hydrochloride Salt
-
Dissolve the purified 4-Methylquinolin-8-ol (1 molar eq.) in a minimal amount of anhydrous isopropanol or ethanol.
-
While stirring, slowly add a 4M solution of HCl in dioxane (1.1 molar eq.).
-
The hydrochloride salt will precipitate immediately. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent.
-
Dry the product under vacuum to yield 4-Methylquinolin-8-ol hydrochloride as a stable, crystalline solid.
Section 4: Mechanistic Visualization
Skraup-Type Synthesis Mechanism
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 13. chembk.com [chembk.com]
Technical Support Center: Improving the Solubility of 4-Methylquinolin-8-ol Hydrochloride for Experiments
This guide is intended for researchers, scientists, and drug development professionals who are working with 4-Methylquinolin-8-ol hydrochloride. It provides a comprehensive resource for troubleshooting and resolving solubility issues that may arise during experimental work. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, you can ensure the reliability and reproducibility of your results.
Part 1: Core Directive - Understanding the Compound
4-Methylquinolin-8-ol hydrochloride is a derivative of 8-hydroxyquinoline. The presence of the basic nitrogen atom in the quinoline ring allows for the formation of a hydrochloride salt, which generally improves aqueous solubility compared to the free base.[1][2][3] However, the overall solubility is still influenced by the aromatic quinoline core, which is inherently hydrophobic.[4][5][6] The solubility of quinoline and its derivatives is known to be pH-dependent.[1][7][8]
Part 2: Scientific Integrity & Logic - Troubleshooting and FAQs
This section addresses common issues and questions related to the solubility of 4-Methylquinolin-8-ol hydrochloride in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My 4-Methylquinolin-8-ol hydrochloride is not dissolving well in water. What are the initial steps I should take?
A1: Several factors can affect the aqueous solubility of this compound. Here's a systematic approach to troubleshooting:
-
pH Adjustment: Quinoline derivatives are weak bases, and their solubility is highly dependent on pH.[1][7] In acidic conditions, the nitrogen atom on the quinoline ring becomes protonated, forming a more soluble cationic salt.[1] If you are dissolving the compound in neutral water, try acidifying the water slightly with a small amount of dilute HCl before adding the compound.
-
Temperature: The solubility of quinoline and its derivatives often increases with temperature.[1][6][9] Gentle warming of the solution can aid in dissolution. However, be cautious with excessive heat, as it may degrade the compound.
-
Purity of the Compound: Ensure that the 4-Methylquinolin-8-ol hydrochloride you are using is of high purity. Impurities can sometimes interfere with solubility.
Q2: What are the recommended solvents for creating a stock solution?
A2: For creating high-concentration stock solutions, organic solvents are often the best choice.
-
Dimethyl sulfoxide (DMSO): This is a common and effective solvent for a wide range of organic compounds, including quinoline derivatives.[1]
-
Ethanol: Ethanol is another suitable solvent for quinoline compounds.[1][4]
-
Methanol: Methanol can also be used for recrystallization and as a solvent.[10]
Solubility Overview
| Solvent | General Solubility | Key Considerations |
| Water | Slightly to moderately soluble, pH-dependent | Solubility increases in acidic conditions and with heat.[1][6] |
| DMSO | Generally soluble | A good choice for high-concentration stock solutions.[1][11] |
| Ethanol | Generally soluble | A viable alternative to DMSO.[1][4] |
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent it?
A3: This is a common phenomenon that occurs when a compound is highly soluble in an organic solvent but has limited solubility in an aqueous medium. The sudden change in solvent polarity upon dilution causes the compound to crash out of the solution.
Here are some strategies to prevent this:
-
Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, try using a mixture of the buffer and a miscible organic solvent in which the compound is also soluble, such as ethanol.[1]
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Work with Lower Concentrations: If possible, lower the final concentration of the compound in your experiment to stay below its solubility limit in the aqueous buffer.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the solubility of 4-Methylquinolin-8-ol hydrochloride.
Part 3: Visualization & Formatting - Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution.
Materials:
-
4-Methylquinolin-8-ol hydrochloride
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile vials
Procedure:
-
Determine the required mass: Based on the molecular weight of 4-Methylquinolin-8-ol hydrochloride, calculate the mass needed for your desired volume of a 10 mM solution.
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a working solution in an aqueous buffer for direct use in experiments.
Materials:
-
4-Methylquinolin-8-ol hydrochloride
-
Deionized water or desired aqueous buffer
-
Dilute HCl (e.g., 0.1 M)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the solvent: To a beaker with the desired volume of water or buffer, add a magnetic stir bar.
-
Adjust pH: While stirring, add dilute HCl dropwise to adjust the pH to a slightly acidic range (e.g., pH 4-5).
-
Add the compound: Slowly add the weighed 4-Methylquinolin-8-ol hydrochloride to the stirring acidic solution.
-
Dissolve: Continue stirring until the compound is fully dissolved. Gentle heating can be used to expedite the process.
-
Final pH adjustment (optional): If required for your experiment, carefully adjust the pH of the final solution back to the desired value using a dilute base. Be aware that increasing the pH may decrease the solubility.
Experimental Workflow Diagram
Caption: Workflow for preparing solutions of 4-Methylquinolin-8-ol hydrochloride.
References
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2375-2380.
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]
- El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19407.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
- Zhang, L., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 42(18), 15155-15162.
-
Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 436(1-2), 448-459.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(6), 506-514.
- El-Sayed, W. A., & Al-Omary, F. A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1235.
-
ChemBK. (2024, April 9). 4-Methyl-8-hydroxyquinoline. Retrieved from [Link]
-
RayBiotech. (n.d.). 4-quinolinol. Retrieved from [Link]
- Farkas, E., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915.
- Singh, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3055.
-
National Institute of Standards and Technology. (n.d.). 4-Quinolinol. Retrieved from [Link]
- Al-Omary, F. A. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 3(1), 1-13.
-
Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 3). 8-hydroxyquinoline. Retrieved from [Link]
-
StudyMind. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
- Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- Ökten, S., & Koca, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijfmr.com [ijfmr.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 11. raybiotech.com [raybiotech.com]
stability issues of 4-Methylquinolin-8-ol hydrochloride in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methylquinolin-8-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 4-Methylquinolin-8-ol hydrochloride in solution?
The stability of 4-Methylquinolin-8-ol hydrochloride in solution is primarily influenced by five key factors: pH, exposure to light, temperature, the presence of oxygen, and the choice of solvent.[1][2][3] As a quinoline derivative, the compound is susceptible to oxidative degradation, which can be accelerated by light (photodegradation) and elevated temperatures.[1][4] The hydrochloride salt form enhances water solubility compared to the free base, but pH remains a critical parameter, as the molecule's solubility is lowest at its isoelectric point (around pH 7).[5]
Q2: What are the common visual signs of degradation I should watch for?
The most common signs of degradation are a change in solution color, typically to yellow or brown, and the formation of a precipitate.[6] Color change often indicates oxidation of the quinolinol ring system. Precipitation can occur due to changes in pH that reduce solubility, solvent evaporation, or the formation of insoluble degradation byproducts.[3]
Q3: How should I prepare and store my solutions to maximize stability?
To maximize stability, solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, use a high-purity, anhydrous solvent and store the solution in a tightly sealed amber glass vial to protect it from light and moisture.[4] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Before use, allow the solution to equilibrate to room temperature slowly and inspect for any precipitation.
Q4: What is the general solubility profile of 4-Methylquinolin-8-ol hydrochloride?
The parent compound, 4-Methylquinolin-8-ol, is almost insoluble in water but soluble in organic solvents like ethanol and chloroform.[6] The hydrochloride salt is significantly more soluble in aqueous solutions due to the protonation of the quinoline nitrogen. However, its solubility in aqueous buffers is highly pH-dependent. It is most soluble in acidic conditions and will precipitate out as the free base if the pH is raised towards neutral or alkaline levels.[5][7]
Troubleshooting Guide: Common Stability Issues
This section provides a direct, problem-solving approach to issues you may encounter during your experiments.
Problem 1: My solution has developed a yellow or brown tint.
-
Likely Cause: This is a classic sign of oxidation. The 8-hydroxyquinoline moiety is susceptible to oxidation, which can be catalyzed by exposure to atmospheric oxygen, light, or trace metal ion contaminants.[6] Elevated temperatures will accelerate this process.[1][7]
-
Troubleshooting Steps:
-
Discard the Solution: A visible color change indicates significant degradation. Do not use this solution for quantitative experiments.
-
Prepare Fresh Solution with Deoxygenated Solvent: Before dissolving the compound, sparge your solvent (e.g., water, buffer, or DMSO) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Minimize Headspace: Use a vial that is appropriately sized for your solution volume to minimize the amount of air (oxygen) in the headspace.
-
Protect from Light: Immediately wrap the vial in aluminum foil or use an amber vial to prevent photodegradation.[4]
-
Consider an Antioxidant: For certain applications where it will not interfere with the assay, adding a small amount of an antioxidant like ascorbic acid may be beneficial, though this should be validated first.
-
Problem 2: A precipitate has formed in my solution after storage or pH adjustment.
-
Likely Cause: Precipitation is most often linked to a decrease in the compound's solubility. This can be triggered by several factors:
-
pH Shift: The most common cause. If you are working with a buffered system, an increase in pH towards neutral can cause the protonated, soluble hydrochloride salt to convert to the less soluble free base form.[5]
-
Temperature Change: If the solution was prepared at room temperature or slightly warmed and then stored in a refrigerator (2-8°C), the compound may precipitate due to lower solubility at colder temperatures.[3]
-
Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Problem 3: I am observing a progressive loss of biological activity in my assay.
-
Likely Cause: A decline in potency, even without visible changes, points to chemical degradation of the active molecule. This can be due to subtle hydrolysis, oxidation, or other decomposition pathways that alter the compound's structure.[3][7] Liquid dosage forms are generally more prone to degradation than solid forms.[4]
-
Troubleshooting Steps:
-
Confirm with a Freshly Prepared Standard: Always run a control using a freshly prepared solution of 4-Methylquinolin-8-ol hydrochloride to confirm that the issue is with the stored solution and not the assay itself.
-
Implement Preventative Measures: Strictly adhere to the stability-enhancing practices outlined in Problem 1 (use of deoxygenated solvents, protection from light, proper storage).
-
Perform a Time-Course Stability Study: To understand the viable working window for your solution, perform a stability study under your specific experimental conditions (solvent, concentration, temperature).
-
Analytical Quantification: Use an analytical technique like RP-HPLC to quantify the concentration of the parent compound over time. This provides definitive data on the rate of degradation.
-
Experimental Protocols & Methodologies
Protocol 1: Recommended Preparation of a Stable Stock Solution
This protocol is designed to minimize initial degradation and maximize the shelf-life of your stock solution.
-
Pre-Weighing Preparation: Allow the solid 4-Methylquinolin-8-ol hydrochloride to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Solvent Preparation: Select a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol). Sparge the solvent with a gentle stream of nitrogen or argon gas for 15-20 minutes in a fume hood.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry vessel.
-
Dissolution: Add the deoxygenated solvent to the solid and mix thoroughly until fully dissolved. A brief sonication in a room temperature water bath can aid dissolution.
-
Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. If preparing multiple aliquots, do so at this stage.
-
Inert Overlay: Before sealing, gently flush the headspace of the vial with nitrogen or argon gas to displace oxygen.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C for long-term use.
Protocol 2: Quantitative Stability Analysis by RP-HPLC
This method allows for the precise measurement of compound concentration over time.
-
Objective: To determine the percentage of 4-Methylquinolin-8-ol hydrochloride remaining in solution after incubation under specific conditions (e.g., room temperature, 37°C).
-
Materials & Equipment:
-
HPLC system with UV detector (e.g., PDA detector)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Solution of 4-Methylquinolin-8-ol hydrochloride (prepared as per Protocol 1)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength, likely around 320-340 nm.
-
Injection Volume: 10 µL
-
-
Methodology:
-
Prepare the test solution of 4-Methylquinolin-8-ol hydrochloride at the desired concentration and in the desired solvent/buffer.
-
Immediately after preparation (T=0), inject the solution onto the HPLC system to obtain the initial peak area. This is your 100% reference.
-
Store the solution under the desired test conditions (e.g., on a benchtop protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution.
-
Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot % Remaining versus Time to visualize the degradation kinetics.
-
-
Data Interpretation: A stability-indicating method should show a decrease in the main peak area and potentially the appearance of new peaks corresponding to degradation products.
Caption: Workflow for an HPLC-based stability study.
Summary of Key Stability Factors
| Factor | Risk | Mitigation Strategy |
| pH | High risk of precipitation if pH > 6.[2][7] | Maintain acidic conditions; use appropriate buffers. |
| Light | Induces photodegradation, causing color change and potency loss.[1][4] | Use amber vials or wrap containers in foil. |
| Oxygen | Causes oxidative degradation, leading to color change.[1] | Use deoxygenated solvents; flush headspace with inert gas. |
| Temperature | Higher temperatures accelerate all degradation pathways.[3][7] | Store stock solutions frozen (-20°C or below). |
| Contaminants | Metal ions can catalyze oxidation.[3] | Use high-purity solvents and clean glassware. |
References
- Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search.
- Röger, A., et al. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed.
- Factors affecting stability of drugs. Slideshare.
- Journal of Pharmaceutics & Drug Delivery Research. (2023, January 31). SciTechnol.
- 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group.
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate.
- "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). IJRPR.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
- 8-Methylquinolin-4-ol. Sigma-Aldrich.
- 4-Methyl-8-hydroxyquinoline. (2024, April 9). ChemBK.
- 8-Hydroxyquinoline (8-HQ). Hebei Medipharm Co., Ltd..
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. scitechnol.com [scitechnol.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Best 8-Hydroxyquinoline (8-HQ) Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 6. chembk.com [chembk.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
common experimental problems with 4-Methylquinolin-8-ol hydrochloride
Introduction
Welcome to the Technical Support Center for 4-Methylquinolin-8-ol hydrochloride (also known as 4-Methyloxine HCl). This compound is a potent bidentate chelator derived from 8-hydroxyquinoline.[1] While invaluable for metal ion analysis, neuroprotection studies, and antimicrobial assays, its amphoteric nature and high affinity for trace metals often lead to experimental artifacts.
This guide addresses the three most critical failure modes: solubility crashing , trace metal interference , and oxidative degradation .
Part 1: Solubility & Solution Stability
Q1: Why does my clear stock solution precipitate immediately upon dilution into PBS or cell culture media?
Diagnosis: pH-Dependent Deprotonation (The "pKa Trap")
The hydrochloride salt is soluble in water because the pyridine nitrogen is protonated (
When you dilute the acidic HCl stock into a neutral buffer (pH 7.4), the pH rises above the pKa. The proton is lost, converting the soluble salt into the neutral free base , which is highly hydrophobic and precipitates instantly.
Technical Insight:
-
pH < 4.5: Predominantly Cationic (
) Soluble -
pH 5.5 – 9.0: Predominantly Neutral Zwitterion/Free Base (
) Insoluble (Precipitates) -
pH > 10.0: Predominantly Anionic (
) Soluble
Corrective Protocol: Do not dissolve directly in neutral aqueous buffers. Use a Co-Solvent Intermediate Method :
-
Primary Stock: Dissolve the HCl salt in 100% DMSO or Methanol to 50-100 mM.
-
Intermediate Dilution: Dilute the stock 1:10 into slightly acidic water (0.01 M HCl) if strictly aqueous conditions are needed, OR keep as DMSO stock.
-
Final Application: Add the DMSO stock dropwise to your vortexing buffer. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to keep the neutral species in solution via the co-solvent effect.
Q2: Can I heat the solution to dissolve the precipitate?
Answer: NO. Heating 4-Methylquinolin-8-ol in the presence of oxygen (air) accelerates oxidative degradation, turning the solution brown (formation of quinone-like byproducts). If the pH is wrong, heating will not solve the thermodynamic solubility issue; the compound will simply crash out again upon cooling.
Part 2: Experimental Interference (Fluorescence & Chelation)
Q3: I see high background fluorescence in my "no-metal" control samples. Is the compound impure?
Diagnosis: Trace Metal Contamination
4-Methylquinolin-8-ol is weakly fluorescent on its own but becomes intensely fluorescent upon binding to diamagnetic metals like
Troubleshooting Workflow:
| Checkpoint | Action |
| Glassware | Glass leaches |
| Water Source | Use only Milli-Q (18.2 M |
| Buffers | Commercial PBS often contains trace Mg/Ca. Treat buffers with Chelex-100 resin to strip background metals before adding the compound. |
Q4: The compound is killing cells in my assay, but I suspect it's not the drug itself. What is happening?
Diagnosis: Metal Stripping (Chelation Toxicity)
The compound may be stripping essential metalloenzymes (e.g., sequestering
Validation Experiment: Run a "Rescue Assay":
-
Treat cells with the compound.
-
In a parallel well, treat cells with the compound pre-complexed with an equimolar amount of Zinc or Iron.
-
Result: If the pre-complexed form is non-toxic, the original toxicity was due to metal depletion, not the molecule itself.
Part 3: Visualization & Logic
Diagram 1: Solubility & Speciation Logic
This diagram illustrates the critical pH windows users must navigate to keep the compound in solution.
Caption: Solubility profile of 4-Methylquinolin-8-ol. The "Danger Zone" (Red) aligns exactly with physiological pH, requiring co-solvents for biological assays.
Diagram 2: Troubleshooting High Background Fluorescence
A logical flow to identify the source of contamination.
Caption: Step-by-step isolation of interference sources. Glassware leaching Al³⁺ is the most common culprit.
Part 4: Physicochemical Data Summary
| Property | Value | Implication for Protocol |
| Molecular Weight | 195.65 g/mol (HCl salt) | Use this MW for molarity calculations, not the free base MW (159.19). |
| pKa1 (Pyridinium) | 5.56 ± 0.1 [1] | Buffer pH must be < 4.5 or > 10 to dissolve without co-solvents. |
| pKa2 (Phenolic) | 10.00 ± 0.1 [1] | At pH 7.4, the phenol is protonated (neutral), reducing solubility. |
| Appearance | White to pale yellow powder | Dark Yellow/Orange = Oxidation. Discard. |
| Solubility (Water) | Soluble (Acidic pH) | Precipitates if neutralized. |
| Solubility (DMSO) | > 50 mM | Preferred solvent for stock solutions. |
References
-
ChemBK. (2024). 4-Methyl-8-hydroxyquinoline: Chemical Properties and pKa Data.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Retrieved from [Link](Note: Generalized link to 8-HQ derivative synthesis).
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Sources
troubleshooting fluorescence quenching of 4-Methylquinolin-8-ol hydrochloride
Topic: Troubleshooting Fluorescence Quenching & Experimental Optimization
Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists.[1]
Core Technical Overview
4-Methylquinolin-8-ol hydrochloride (4-Methyl-8-hydroxyquinoline HCl) is a derivative of the classic chelator 8-hydroxyquinoline (8-HQ).[1] Its utility in fluorescence assays relies on a specific photophysical switch:
-
In Aqueous Buffer (Free Ligand): It is virtually non-fluorescent .[1][2] The excited-state proton transfer (ESPT) from the hydroxyl group to the solvent or the ring nitrogen creates a non-emissive zwitterion.
-
In Hydrophobic Environments or Metal Chelation: Fluorescence is restored/enhanced .[1][2] Binding to metals (e.g., Zn²⁺, Al³⁺) or encapsulation in hydrophobic pockets blocks the proton transfer and rigidifies the molecule, triggering intense green fluorescence (~500–520 nm).[1]
Key Physicochemical Parameters:
| Parameter | Value (Approx.) | Critical Note |
|---|
| Excitation (
Troubleshooting Guide: Diagnostic Workflows
Phase 1: The "No Signal" Baseline
User Complaint: "I dissolved the hydrochloride salt in water/buffer, but the fluorescence is negligible or unstable."
Root Cause Analysis: The "Hydrochloride" suffix is the most common trap.[2] Dissolving the HCl salt releases protons, significantly lowering the solution pH.
-
Acidic Quenching: If pH < pKa₁ (~5.6), the ring nitrogen is protonated.[1][2] This prevents metal coordination (which requires the lone pair) and promotes non-radiative decay.[2]
-
ESPT: In pure water (even at neutral pH), the free ligand undergoes rapid proton transfer to the solvent, killing fluorescence.
Corrective Protocol:
-
Step 1 (Buffer): Do not use unbuffered water.[1][2] Use a buffer (HEPES or Tris, 20-50 mM) adjusted to pH 7.4–8.0 .[1][2]
-
Step 2 (Solvent): Premix the stock in DMSO or Ethanol before diluting into the aqueous buffer. This improves solubility and signal stability.[1][2]
-
Step 3 (Validation): Add a positive control (e.g., 10 µM Zn²⁺ or Al³⁺).[2] If fluorescence spikes immediately, your molecule is functional, and the low baseline is normal physics.
Phase 2: Quenching Deviations (Stern-Volmer Analysis)
User Complaint: "My quenching data is non-linear or the Stern-Volmer plot curves upward."
Scientific Logic:
The Stern-Volmer equation (
Diagnostic Q&A:
Q: Why does my plot curve upward (positive deviation)?
-
Cause: You likely have Combined Static and Dynamic Quenching .[2] The quencher collides with the fluorophore (dynamic) AND binds to it in the ground state (static).
-
Test: Measure fluorescence lifetime (
).
Q: Why does my plot curve downward?
-
Cause: Inaccessible Fluorophore Fraction .[1][2] If the 4-MQ is bound to a protein or micelle, some fraction may be buried and shielded from the quencher.[1]
Phase 3: Artifacts & False Positives
User Complaint: "I see quenching, but I suspect it's an artifact."
The Inner Filter Effect (IFE): 4-Methylquinolin-8-ol absorbs strongly in the UV.[1] If you add a quencher that also absorbs at 360–370 nm (or absorbs the emitted light at 510 nm), the signal drop is optical, not chemical.[1]
The Correction Protocol:
You must measure the absorbance of the solution at the excitation (
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance at excitation wavelength[1][2]
- : Absorbance at emission wavelength[1][2][3]
Critical Rule: If the total Absorbance (
Visual Troubleshooting Workflows
Diagram 1: The "Low Signal" Decision Tree
Use this flowchart when the initial fluorescence intensity is lower than expected.
Caption: Diagnostic path for resolving low baseline fluorescence in 4-Methylquinolin-8-ol experiments.
Diagram 2: Distinguishing Quenching Mechanisms
Use this logic to interpret Stern-Volmer Plot deviations.
Caption: Logic flow for differentiating between Static and Dynamic quenching using temperature dependence.
Standardized Measurement Protocol
To ensure reproducibility, follow this "Self-Validating" protocol:
-
Stock Preparation:
-
Dissolve 4-Methylquinolin-8-ol HCl in DMSO to 10 mM. (Avoid water for the stock to prevent hydrolysis/precipitation issues).[2]
-
Store at -20°C, protected from light (amber vials).
-
-
Working Solution:
-
Dilute stock to 10–50 µM in HEPES buffer (20 mM, pH 7.4) .
-
Note: Ensure the final DMSO concentration is < 1% to minimize solvent effects on protein structures (if applicable).[2]
-
-
Blank Correction:
-
Inner Filter Check:
-
Measure Absorbance at 365 nm (
) and 510 nm ( ). -
If
, dilute the sample or apply the correction formula above.
-
References
-
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][2] (The authoritative text on Stern-Volmer kinetics and Inner Filter Effects).[1]
-
Naik, L. R., & Math, N. N. (2005).[1][2][4] Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 750-755.[1] (Details the dual fluorescence and solvent dependence of 8-HQ derivatives). [1]
-
Bardez, E., et al. (1997).[1][2] Excited-state proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A. (Mechanistic grounding for the low fluorescence in water).
-
ChemBK. (2024).[1][2] 4-Methyl-8-hydroxyquinoline Physical Properties and pKa Data.
Sources
Technical Support Center: Purification of 4-Methylquinolin-8-ol Hydrochloride
Welcome to the technical support guide for the purification of 4-Methylquinolin-8-ol hydrochloride. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound. The advice herein is grounded in fundamental chemical principles and established laboratory techniques, designed to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 4-Methylquinolin-8-ol hydrochloride?
A: Impurities largely depend on the synthetic route. For quinoline derivatives synthesized via methods like the Doebner-von Miller or Combes synthesis, common impurities include starting materials (e.g., substituted anilines, α,β-unsaturated carbonyl compounds), regioisomers, and polymeric side-products.[1] Specifically, you may encounter:
-
Unreacted Starting Materials: Such as 2-aminophenol or methyl vinyl ketone if using a Skraup-type synthesis.[2][3]
-
Regioisomers: Isomers formed during cyclization, for example, 4-methylquinolin-6-ol derivatives.
-
Oxidation Products: The 8-hydroxyquinoline moiety can be susceptible to oxidation, leading to colored impurities.[4]
-
Residual Solvents and Reagents: Acetic acid, ferric chloride, or zinc chloride may persist from the reaction workup.[2]
Q2: What is the most straightforward purification method I should attempt first?
A: For a crystalline solid like a hydrochloride salt, recrystallization is the most direct and often most effective initial purification technique.[5] It is ideal for removing small amounts of impurities from a solid compound with good thermal stability.[5] The key is to find a solvent or solvent system in which the hydrochloride salt is highly soluble when hot and poorly soluble when cold.[6]
Q3: How can I assess the purity of my 4-Methylquinolin-8-ol hydrochloride after purification?
A: A combination of methods is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of purity. Compare your result to literature values if available. Impurities tend to depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the desired compound and detect the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak on an HPLC chromatogram (preferably using multiple detection wavelengths) is a strong indicator of purity. Reversed-phase HPLC with a C18 column is often suitable for polar compounds like this.[5]
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of purity. A single spot under UV light (after eluting with an appropriate solvent system) suggests a relatively pure compound.[7]
Purification Strategy Decision Guide
Before diving into specific protocols, it's crucial to select the right starting point. The following decision tree can guide your approach based on the nature of your crude material.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification in a detailed Q&A format.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" (Compound separates as a liquid instead of crystals) | 1. Compound's melting point is lower than the solvent's boiling point.2. Solution is too concentrated or cooled too quickly.[5]3. High level of impurities depressing the melting point.[8] | 1. Switch to a lower-boiling point solvent or use a mixed-solvent system.2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[8][9]3. Consider a preliminary purification step like an acid-base wash before recrystallization. |
| Failure to Crystallize (Solution remains clear upon cooling) | 1. Too much solvent was used.[8]2. The solution is supersaturated and requires nucleation.[8] | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[9]2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[5][6]3. Add a "seed crystal" of pure compound, if available.[5] |
| Very Low Crystal Yield | 1. Compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration. | 1. Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtering.[10]2. Minimize the amount of solvent used for washing the collected crystals, and ensure the wash solvent is ice-cold.[10]3. Use a minimal amount of hot solvent for dissolution and warm the filtration apparatus (funnel, flask) to prevent premature crystal formation.[10] |
| Purified Material is Still Colored | Colored impurities are co-crystallizing with the product. | Perform the recrystallization again, but add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. |
Chromatography Troubleshooting
Q: Can I use standard silica gel chromatography for this polar hydrochloride salt?
A: It is generally challenging. Hydrochloride salts of basic compounds like quinolines often interact very strongly with the acidic silica gel, leading to poor separation, significant streaking, and sometimes irreversible adsorption.[5][11] If you must use normal-phase chromatography, consider neutralizing the silica gel by pre-treating the column or adding a basic modifier like 0.5-1% triethylamine to your mobile phase.[5] However, a better approach is often reversed-phase chromatography.[5][12]
Acid-Base Extraction Troubleshooting
Q: My compound is very impure. How can I use its chemical properties for a "brute-force" cleanup?
A: An acid-base extraction is an excellent method for separating your basic quinoline product from neutral or acidic impurities.[7] This involves converting the hydrochloride salt to its neutral "freebase" form, which has very different solubility properties.
Workflow:
-
Dissolve the crude hydrochloride salt in water.
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH 9-10), which will precipitate the neutral 4-Methylquinolin-8-ol freebase.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The freebase will move into the organic layer, while non-basic, water-soluble impurities will remain in the aqueous layer.[7]
-
Combine the organic extracts, dry with an anhydrous salt (like Na₂SO₄), and evaporate the solvent to yield the purified freebase.
-
The freebase can then be recrystallized or converted back to the pure hydrochloride salt.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Ether Solvent System
This protocol is a good starting point for moderately pure, solid material. Ethanol/Methanol are often good solvents for dissolving hydrochloride salts, while an anti-solvent like diethyl ether or MTBE can help induce crystallization.[13]
Methodology:
-
Place the crude 4-Methylquinolin-8-ol hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of a suitable alcohol (e.g., ethanol or methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) while swirling until the solid just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14]
-
Once the solution has reached room temperature, slowly add an anti-solvent (e.g., diethyl ether or methyl tert-butyl ether) dropwise until the solution becomes faintly cloudy.
-
If cloudiness persists, add a drop or two of the alcohol to redissolve it, then allow the flask to stand undisturbed.
-
Cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold anti-solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Freebase Conversion and Salt Re-formation
This is a robust method for crude material that is oily, highly colored, or contains significant non-basic impurities.
Sources
- 1. iipseries.org [iipseries.org]
- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Matrix Effects in 4-Methylquinolin-8-ol Analysis
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Matrix Effects & Ion Suppression Analyte: 4-Methylquinolin-8-ol (4-Methyl-8-hydroxyquinoline) Hydrochloride
Welcome to the Technical Support Center
You are likely here because your LC-MS/MS quantification of 4-Methylquinolin-8-ol is showing irregular recovery, signal drift, or poor sensitivity in biological matrices (plasma, urine, or tissue homogenates).
As a chelating agent structurally related to 8-hydroxyquinoline, this compound presents a "double-threat" regarding matrix effects:
-
Classical Ion Suppression: Caused by phospholipids and endogenous salts.
-
Cheletic Adsorption: The analyte binds to trace metals (Fe, Cu, Zn) present in the biological matrix or the LC system itself, leading to "pseudo-matrix effects" like peak tailing and non-linear calibration.
This guide moves beyond generic advice, offering specific protocols to stabilize this unique analyte.
Module 1: Diagnosing the Issue
Q: How do I distinguish between "true" matrix effects and method drift?
A: You must quantify the Matrix Factor (MF) . A drop in signal intensity over time is often system contamination, whereas consistent suppression at a specific retention time is a matrix effect.
The Diagnostic Protocol: Perform a Post-Column Infusion experiment.[1][2]
-
Setup: Infuse a constant flow of 4-Methylquinolin-8-ol standard (e.g., 100 ng/mL) into the MS source via a tee-junction.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method) through the LC column.
-
Observation: Monitor the baseline. A dip in the baseline at the retention time of your analyte indicates ion suppression; a rise indicates enhancement.
Interpretation:
-
Sharp Dip: Co-eluting interference (likely phospholipids). Action: Improve chromatography or extraction.
-
Broad/General Depression: High background load. Action: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).
Module 2: The "Hidden" Matrix Effect – Metal Chelation
Q: My recovery is low even in neat solvents, or peaks are tailing severely. Is this a matrix effect?
A: This is likely Cheletic Adsorption , a specific behavior of 4-Methylquinolin-8-ol. The hydrochloride salt dissociates, and the 8-hydroxyquinoline moiety aggressively chelates trace metals (Fe³⁺, Zn²⁺) leached from stainless steel LC components or present in the biological sample. This mimics ion suppression because the metal-analyte complex often does not ionize or has a different m/z.
The Fix: System & Mobile Phase Passivation You must outcompete the metal surfaces for the analyte.
| Parameter | Recommendation | Mechanism |
| Mobile Phase Additive | Medronic Acid (5 µM) or EDTA (10-20 µM) | These are "sacrificial" chelators that bind trace metals in the flow path, keeping your analyte free. |
| Column Hardware | PEEK-lined columns or Glass-lined tubing | Eliminates iron/steel interaction sites. |
| System Wash | 6N Nitric Acid (offline only) or Phosphoric Acid flush | Removes accumulated metal ions from the LC lines (Passivation). |
Critical Note: Do not use high concentrations of EDTA (>50 µM) as it can suppress ESI ionization itself. Medronic acid is generally more MS-friendly [1].
Module 3: Sample Preparation Strategies
Q: Protein Precipitation (PPT) leaves too much variability. What is the superior extraction method?
A: PPT is insufficient for 4-Methylquinolin-8-ol because it fails to remove phospholipids and releases protein-bound metals into the supernatant. We recommend Mixed-Mode Cation Exchange SPE (MCX) .
Why MCX? 4-Methylquinolin-8-ol is amphoteric but protonated (positively charged) under acidic conditions. MCX allows you to wash away neutral/acidic interferences (phospholipids) with organic solvents while the analyte remains locked to the sorbent.
Optimized MCX Protocol:
-
Pre-treatment: Dilute Plasma 1:1 with 2% Formic Acid (Crucial: Acidifies analyte to ensure binding).
-
Load: Apply to MCX cartridge.
-
Wash 1: 2% Formic Acid in Water (Removes proteins/salts).
-
Wash 2: 100% Methanol (Removes neutral lipids/phospholipids). This is the key cleanup step.
-
Elution: 5% Ammonium Hydroxide in Methanol (Releases analyte).
Module 4: Visualizing the Solution
The following diagram illustrates the pathway of matrix interference and the specific checkpoints where your protocol must intervene to ensure accurate quantification.
Figure 1: Mechanism of matrix interference for 8-hydroxyquinoline derivatives and targeted intervention points.
Module 5: Chromatographic Optimization
Q: I see peak splitting. Is this the hydrochloride salt dissociating?
A: Indirectly, yes. The hydrochloride salt dissociates instantly in the mobile phase. Peak splitting usually results from:
-
Wrong pH: The analyte is amphoteric (pKa values approx. 5 and 10). If your mobile phase pH is near the pKa, you will see split peaks due to rapid protonation/deprotonation equilibrium.
-
Solution: Maintain Mobile Phase A at pH 2.5-3.0 (using Formic Acid/Ammonium Formate) to keep it fully protonated, or pH > 8.5 (using Ammonium Bicarbonate) for the neutral/anionic form (though high pH dissolves silica columns; use hybrid columns).
-
-
Solvent Mismatch: Injecting a sample dissolved in 100% methanol into a high-aqueous initial gradient.
-
Solution: Match the injection solvent to the initial mobile phase conditions (e.g., 10% Methanol / 90% Water).
-
Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Low Absolute Recovery (<50%) | Metal Chelation (Adsorption) | Add 5 µM Medronic Acid to Mobile Phase A; Use PEEK tubing. |
| Signal Suppression at RT | Phospholipid Co-elution | Switch from Protein Precip to Mixed-Mode SPE (MCX). |
| Peak Tailing | Secondary Silanol Interactions | Use a column with "End-capping" or a charged surface hybrid (CSH) particle. |
| Variable IS Response | IS not tracking Matrix Effect | Use Deuterated Internal Standard (d3-4-Methylquinolin-8-ol ) if available. |
References
-
Analyst (RSC). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
-
Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
-
National Institutes of Health (PMC). (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry.
-
Separation Science. (2025). Overcoming Matrix Interference in LC-MS/MS.
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Methylquinolin-8-ol Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Methylquinolin-8-ol hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical scaffold. 8-Hydroxyquinoline derivatives are privileged structures in medicinal chemistry, acting as potent chelating agents and forming the core of numerous therapeutic candidates.[1][2][3] However, their synthesis is not without challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure reproducible, high-yield outcomes.
Part 1: Foundational Concepts & Synthesis Strategy
Before troubleshooting, a solid understanding of the reaction mechanism is crucial. The synthesis of the 4-methyl-8-hydroxyquinoline core is typically achieved through variations of classical quinoline syntheses, such as the Doebner-von Miller or Skraup reactions.[4][5][6]
Choosing Your Synthetic Route: Doebner-von Miller vs. Skraup
The Doebner-von Miller reaction, which utilizes an aniline (in this case, 2-aminophenol) and an α,β-unsaturated carbonyl compound, is often preferred for its relatively milder conditions compared to the Skraup synthesis.[7][8] The Skraup synthesis, employing glycerol, sulfuric acid, and an oxidizing agent, is famously vigorous and prone to generating significant tarry byproducts.[9][10][11][12]
| Feature | Doebner-von Miller Reaction | Skraup Synthesis |
| Reactants | Aromatic amine + α,β-unsaturated carbonyl | Aromatic amine + Glycerol + H₂SO₄ + Oxidizer |
| Key Intermediate | Michael adduct followed by cyclization | Acrolein (formed in situ from glycerol) |
| Conditions | Acid-catalyzed (Lewis or Brønsted), moderate heat | Strongly acidic, highly exothermic, high temp |
| Common Issues | Polymerization of carbonyl substrate | Violent, runaway reactions; extensive tar formation |
| Control | More easily controlled temperature & addition | Requires moderators (e.g., FeSO₄) for safety[9][10][12] |
Reaction Mechanism Overview (Doebner-von Miller)
The following diagram illustrates the generally accepted pathway for the formation of the quinoline ring system from 2-aminophenol and methyl vinyl ketone (MVK), a common α,β-unsaturated carbonyl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Stability & Storage of 4-Methylquinolin-8-ol Hydrochloride
Executive Summary & Chemical Profile[1][2]
4-Methylquinolin-8-ol hydrochloride (CAS: 5345-42-6 / Free base: 3846-73-9) is a critical chelating agent and intermediate in drug development. As a hydrochloride salt of a phenolic quinoline, it possesses a "dual-threat" instability profile:
-
Oxidative Susceptibility: The electron-rich phenolic ring at position 8 is prone to oxidation, leading to quinonoid impurities.
-
Hygroscopic Instability: The ionic lattice of the hydrochloride salt avidly attracts atmospheric moisture, leading to hydrolysis, caking, and stoichiometry shifts.
This guide moves beyond basic "store in a cool dry place" advice, providing a mechanistic approach to preserving this compound's integrity for high-sensitivity bioassays and synthesis.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The powder has turned from yellow to brown/black.
Diagnosis: Oxidative Degradation. The 8-hydroxyquinoline moiety is photosensitive and prone to autoxidation. The darkening is caused by the formation of quinoline-5,8-dione species or oxidative polymerization products.
-
Mechanism: Light and oxygen facilitate the abstraction of the phenolic hydrogen, creating a radical that couples or oxidizes further.
-
Corrective Action:
-
Immediate: Perform an HPLC purity check. If purity is <98%, recrystallization (ethanol/HCl) is required.
-
Prevention: Store in amber vials under an argon blanket.
-
Issue 2: The material has clumped or "caked" inside the bottle.
Diagnosis: Hygroscopic Deliquescence. The HCl salt has absorbed moisture, disrupting the crystal lattice. This alters the molecular weight (due to hydration) and can lead to partial hydrolysis, releasing HCl gas and leaving the free base.
-
Self-Validating Test: Check the melting point. Pure 4-Methylquinolin-8-ol HCl melts/decomposes at ~260°C. A depression of >5°C indicates significant hydration or hydrolysis.
-
Corrective Action:
-
Dry the material in a vacuum desiccator over
for 24 hours. -
If "caking" is severe, redissolve in methanol, filter, and precipitate with ether to recover the crystalline salt.
-
Issue 3: Unexpected Green/Black coloration in solution.
Diagnosis: Trace Metal Contamination.
This compound is a potent chelator. It scavenges trace iron (
-
Protocol Fix:
-
Switch to plastic (polypropylene) spatulas . Avoid stainless steel.
-
Use acid-washed glassware or high-grade plastic consumables.
-
Ensure all solvents are HPLC-grade and free of metal ions.
-
Comprehensive Storage Protocol
To ensure long-term stability (>1 year), follow this tiered storage strategy.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius kinetics dictate that lower temperatures exponentially slow oxidative rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen, preventing the formation of phenoxy radicals. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV/Vis light (200-450nm) which catalyzes photo-oxidation. |
| Desiccant | Silica Gel or | Scavenges moisture to prevent lattice disruption of the HCl salt. |
Step-by-Step Handling Workflow
-
Equilibration: Before opening a stored bottle (especially from -20°C), allow it to warm to room temperature in a desiccator for 30 minutes. Why? Opening a cold bottle condenses atmospheric moisture directly onto the hygroscopic salt.
-
Aliquotting: Do not return unused powder to the stock bottle. Contamination spreads exponentially.
-
Re-sealing: Purge the headspace with Nitrogen or Argon gas before capping. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Visualizing the Logic
Diagram 1: Storage & Handling Decision Tree
This workflow ensures you apply the correct storage method based on your usage frequency.
Figure 1: Decision logic for storage based on usage frequency to minimize moisture exposure.
Diagram 2: Degradation Troubleshooting Pathway
Use this flow to diagnose the root cause of instability.
Figure 2: Troubleshooting pathway linking physical observations to chemical causes and remediation.
Frequently Asked Questions (FAQ)
Q: Can I store the solution form (dissolved in water/buffer) at 4°C? A: No. Aqueous solutions of 8-hydroxyquinoline derivatives are unstable over time due to hydrolysis and oxidation. The HCl salt creates an acidic environment; however, once dissolved, the protective lattice energy is lost. Prepare solutions fresh immediately before use. If absolutely necessary, freeze aliquots at -80°C, but validate stability after thawing.
Q: Why does the Material Safety Data Sheet (MSDS) say "Store at Room Temperature" but you recommend -20°C? A: MSDS recommendations often cover shipping safety or bulk industrial storage where minor degradation is acceptable. For analytical or pharmaceutical research , where >99% purity is required to avoid assay interference, -20°C provides the activation energy barrier needed to prevent slow oxidation over months.
Q: I don't have an Argon tank. Is Nitrogen okay? A: Yes, Nitrogen is acceptable. Argon is preferred because it is heavier than air and "blankets" the powder more effectively in the vial, whereas Nitrogen can mix more easily with air if the vial is not sealed immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79965, 4-Methyl-8-quinolinol. Retrieved from [Link]
Technical Support Center: Spectroscopic Analysis of 4-Methylquinolin-8-ol Hydrochloride
Welcome to the technical support resource for the spectroscopic analysis of 4-Methylquinolin-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during UV-Vis absorption and fluorescence spectroscopic measurements. Our focus is on providing not just solutions, but a foundational understanding of the physicochemical properties of this molecule to empower you to conduct robust, reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: My absorbance readings for 4-Methylquinolin-8-ol hydrochloride are inconsistent and drifting over time. What are the likely causes?
This is a common issue that can stem from either instrumental factors or sample instability.
-
Instrumental Drift: Ensure your spectrophotometer's lamp has been allowed to warm up for at least 30-60 minutes to achieve thermal stability.[1] Temperature fluctuations in the lab can also affect the detector and electronics.
-
Sample Photodegradation: 4-Methylquinolin-8-ol hydrochloride, like many quinoline derivatives, can be susceptible to photodegradation upon prolonged exposure to the UV light source in the spectrophotometer.[2][3] This is especially true for high-intensity light sources or during long kinetic runs. This degradation leads to a decrease in the concentration of the parent molecule and the potential formation of byproducts with different absorption characteristics, causing the signal to drift (usually downwards).
-
Evaporation: If you are using a volatile solvent, sample evaporation from the cuvette can concentrate your analyte, leading to an upward drift in absorbance. Ensure your cuvette is properly capped.[4]
-
Temperature Effects: The absorbance of a solution can be temperature-dependent. If your sample is not at thermal equilibrium with the instrument's sample chamber, you may observe drift as it warms or cools.
Q2: I'm observing a significant shift in the wavelength of maximum absorbance (λmax) for my sample compared to the reference spectrum. Why is this happening?
Shifts in λmax are almost always related to the chemical environment of the analyte. For 4-Methylquinolin-8-ol hydrochloride, the two most critical factors are pH and solvent polarity.
-
pH Influence: 4-Methylquinolin-8-ol is an amphiprotic molecule. The pyridine nitrogen can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions. Each of these forms (cationic, neutral, anionic) has a distinct electronic structure and, therefore, a different λmax. Uncontrolled or improperly buffered pH is a primary cause of spectral shifts.[5][6]
-
Solvatochromism (Solvent Effects): The polarity of the solvent can stabilize the ground and excited states of the molecule differently, leading to shifts in the absorption spectrum.[7] A change in solvent from what was used for the reference spectrum, or the presence of impurities (e.g., water in an organic solvent), will alter the λmax. The absorption and fluorescence emission spectra of 8-hydroxyquinoline derivatives are known to be red-shifted (shift to longer wavelengths) with increasing solvent polarity.
Q3: My fluorescence emission spectrum shows two peaks, but I was expecting only one. What does this indicate?
The appearance of dual fluorescence is a known phenomenon for 8-hydroxyquinoline and its derivatives.[8]
-
Presence of Multiple Species: This can be due to an equilibrium between different forms of the molecule in your solution. The most common cause is a pH value that allows for the co-existence of the neutral form and the protonated (cationic) form.
-
Excited-State Proton Transfer (ESPT): 8-hydroxyquinoline is a classic example of a molecule that can undergo ESPT. Upon excitation, the hydroxyl group becomes more acidic and the nitrogen atom becomes more basic, facilitating the transfer of a proton to an acceptor (like a solvent molecule or the nitrogen itself), creating a different emitting species (zwitterion/tautomer) in the excited state.[9] This results in a second, often red-shifted, emission band.
-
Concentration-Dependent Effects: At higher concentrations, you may be observing emission from dimers or aggregates, which can have different fluorescence properties compared to the monomeric form.
Q4: Why is the fluorescence intensity of my sample much lower than expected (quenched)?
Fluorescence quenching can be caused by a variety of factors.
-
Presence of Metal Ions: 8-hydroxyquinoline derivatives are powerful chelating agents for many metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺).[9][10] While chelation with some ions like Al³⁺ or Zn²⁺ can dramatically enhance fluorescence, paramagnetic ions like Fe³⁺ and Cu²⁺ are notorious quenchers of fluorescence. Trace contamination from glassware, buffers, or reagents can be sufficient to cause significant quenching.
-
High Concentration (Self-Quenching): At high concentrations, excited molecules can transfer energy to ground-state molecules of the same type through non-radiative pathways, leading to a decrease in overall fluorescence intensity.
-
pH Effects: In strongly acidic or basic media, the resulting ionic species may have intrinsically lower fluorescence quantum yields than the neutral form. For instance, in a basic medium (e.g., 0.1N NaOH), 8-hydroxyquinoline shows only a weak emission band.
-
Dissolved Oxygen: Oxygen dissolved in the solvent can quench fluorescence. This is more of a concern for solvents with high oxygen solubility and for analytes with long excited-state lifetimes.
Troubleshooting Workflows
This section provides systematic guides for diagnosing and resolving complex interference issues.
Workflow 1: Diagnosing Unexpected Spectral Peaks or Shoulders
If your UV-Vis or fluorescence spectrum exhibits unexpected features, follow this diagnostic workflow to identify the root cause.
Step 1: Verify the Integrity of Your Blank and Solvent The first step is to rule out the simplest sources of error.
-
Run a Blank Spectrum: Acquire a spectrum of your cuvette filled only with the exact same solvent or buffer used to dissolve your sample.[1]
-
Check for Contamination: Does the blank spectrum show any absorbance peaks? If so, your solvent is contaminated or you are using the wrong blank. Common contaminants include impurities from the solvent bottle or leachates from plastic containers.
-
Use High-Purity Solvents: Always use spectroscopic or HPLC-grade solvents to minimize interference from absorbing impurities.[11]
Step 2: Investigate Potential Contamination If the blank is clean, the interference is originating from the sample itself or an interaction with the environment.
-
Metal Ion Contamination: This is a high-probability cause for 8-hydroxyquinoline derivatives.[9][12]
-
Protocol: Prepare a fresh sample solution, but this time add a small amount of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) and re-measure the spectrum.
-
Interpretation: If the extraneous peak disappears or diminishes, it was caused by a metal-analyte complex. The solution is to use metal-free water/buffers and acid-wash all glassware.
-
-
Impurity from Synthesis/Degradation: The unexpected peak could be an impurity from the synthesis of 4-Methylquinolin-8-ol hydrochloride or a degradation product.
-
Protocol: Check the purity of your starting material using an orthogonal technique like HPLC or LC-MS.
-
Interpretation: If impurities are detected, purify the material before further spectroscopic analysis.
-
Step 3: Evaluate Environmental Factors (pH) The protonation state of your molecule is critical.
-
Measure the pH: Directly measure the pH of your sample solution.
-
Buffer the Solution: If the solution is unbuffered, small amounts of dissolved CO₂ (acidic) or residues on glassware (can be basic) can drastically alter the pH.
-
Protocol: Prepare the sample in a well-defined buffer system (e.g., phosphate, acetate) ensuring the buffer components themselves do not absorb or fluoresce in the region of interest.
-
Interpretation: Re-acquiring the spectrum in a controlled pH environment should yield a consistent, single spectrum corresponding to the dominant species at that pH.
-
The logical flow for this troubleshooting process is visualized below.
Caption: Workflow for diagnosing unexpected spectral peaks.
Workflow 2: Protocol for Generating a Reliable UV-Vis Spectrum
To avoid common interferences and generate a trustworthy spectrum for quantitative analysis, follow this validated protocol.
1. Instrument Preparation
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps).
-
Allow the instrument to warm up for a minimum of 30-60 minutes to ensure thermal stability of the optical and electronic components.[1]
-
Perform any instrument self-diagnostics or calibration routines as recommended by the manufacturer.
2. Cuvette Selection and Handling
-
For UV measurements below 340 nm, you must use quartz cuvettes. Glass or plastic cuvettes absorb UV light and will provide inaccurate readings.[1]
-
Ensure cuvettes are scrupulously clean. Wash with a suitable solvent, followed by the solvent you will use for your blank, and dry with a lint-free cloth or clean air.
-
Handle cuvettes only by the frosted sides to avoid fingerprints on the optical surfaces.[1] Wipe the clear windows with a lint-free wipe just before placing into the holder.
-
Use a matched pair of cuvettes for the blank and sample for the most accurate results, or use the same cuvette for both measurements.
3. Sample and Blank Preparation
-
Solvent: Use a high-purity, spectroscopic-grade solvent. Ensure the solvent is transparent in the wavelength range of interest.
-
Buffer (if needed): If pH control is critical, prepare your sample in a buffer. Select a buffer system that does not absorb light in your analytical window.
-
Blank: The blank must be the exact same matrix as your sample, minus the analyte. This includes the same solvent and any buffer components.[1]
-
Concentration: Prepare a stock solution of 4-Methylquinolin-8-ol hydrochloride gravimetrically. Dilute it to a concentration that will yield an absorbance in the optimal linear range of the instrument, typically 0.1–1.0 AU (Absorbance Units).[13] Solutions that are too concentrated can cause deviations from the Beer-Lambert law.
4. Measurement Procedure
-
Set the desired wavelength range for the scan.
-
Fill the reference cuvette with the blank solution and place it in the reference beam path (for dual-beam instruments) or the sample path (for single-beam).
-
Run a baseline correction or "zero" the instrument with the blank.
-
Empty and rinse the sample cuvette with a small amount of your sample solution, then fill it with the sample.
-
Place the sample cuvette in the instrument, ensuring the same orientation as the blank.
-
Acquire the absorbance spectrum of your sample.
The relationship between these preparatory steps and a successful measurement is illustrated below.
Caption: Key phases for a reliable spectroscopic measurement.
Data Summary Table
The spectroscopic properties of 4-Methylquinolin-8-ol hydrochloride are highly sensitive to its environment. The following table summarizes the expected spectral behavior based on data from its parent compound, 8-hydroxyquinoline (8-HQ), which is structurally and electronically very similar.
| Condition | Species Present | Expected UV-Vis λmax Shift | Expected Fluorescence Behavior | Reference(s) |
| Acidic (pH < 4) | Cationic (N-protonated) | Blue-shift vs. Neutral | Green fluorescence, but can be quenched at high concentrations. | |
| Neutral (pH 5-9) | Neutral Molecule | Baseline | Dual fluorescence may be observed due to ESPT. | [8] |
| Basic (pH > 10) | Anionic (O-deprotonated) | Red-shift vs. Neutral | Weak emission, significantly red-shifted. | |
| Polar Aprotic Solvent | Neutral Molecule | Red-shift vs. Nonpolar | High quantum yield, potential for dual fluorescence. | [8] |
| Presence of Al³⁺, Zn²⁺ | Metal-Chelate Complex | Significant Red-shift | Strong fluorescence enhancement. | [9] |
| Presence of Fe³⁺, Cu²⁺ | Metal-Chelate Complex | New absorption bands | Severe fluorescence quenching. | [12] |
References
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. [Link]
-
Zhang, Y., et al. (2012). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. RSC Advances, 2(23), 8855-8862. [Link]
-
Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide. [Link]
-
Zhang, Y., et al. (2012). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. ResearchGate. [Link]
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Hinotek. (2025). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. [Link]
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Biocompare. (2021). Spectrophotometer Troubleshooting Guide. [Link]
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Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]
-
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. [Link]
-
Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]
-
Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Journal of Heterocyclic Chemistry, 40(4), 723-726. [Link]
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IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development. [Link]
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Wikipedia. (n.d.). Solvent effects. [Link]
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Avdagić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036-S2051. [Link]
-
Suljkanović, M., et al. (2020). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Journal of Engineering and Natural Sciences, 2(1), 21-30. [Link]
-
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1435-1443. [Link]
-
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 7-13. [Link]
-
Grigoryan, K. R., et al. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate. [Link]
-
Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17897-17906. [Link]
-
El-Malki, E. M., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Preprints.org. [Link]
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Wikipedia. (n.d.). Solvent effects. arXiv. [Link]
-
ResearchGate. (2023). a Temporal changes of absorption spectra during the photodegradation of... [Link]
-
Castro, M. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1666. [Link]
-
Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC. [Link]
-
Wang, Y., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. PMC. [Link]
-
IDEXX. (n.d.). Advanced Diagnostics: Impact of Interferants. [Link]
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Enyedy, É. A., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. [Link]
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Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]
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Shebl, M. (2014). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. International Journal of Electrochemistry. [Link]
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Prachayasittikul, V., et al. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
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ResearchGate. (2019). Time evolution of the spectra during the photodegradation of quinoline blue mediated under UV light irradiation. [Link]
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IISTE. (n.d.). Spectrophotometric Studies of Charge Transfer Complexes of 8-Hydroxyquinoline with Iodine in Different Solvents. [Link]
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Burns, D. T., & Tungkananuruk, N. (1987). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Serbian Chemical Society, 52(10), 559-562. [Link]
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da Cunha, R. L. O. R., et al. (2013). Photostability of Drugs: Photodegradation of Melatonin and Its Determination in Commercial Formulations. Journal of Analytical Methods in Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to 4-Methylquinolin-8-ol Hydrochloride and 8-Hydroxyquinoline as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its applications in analytical sciences, medicine, and materials development, the selection of an appropriate chelating agent is paramount. This guide provides a detailed, data-driven comparison of two quinoline-based chelators: the well-established 8-hydroxyquinoline (also known as oxine) and its derivative, 4-Methylquinolin-8-ol hydrochloride. By examining their structural nuances, metal ion affinity, and practical applications, this document aims to equip researchers with the critical insights necessary for informed decision-making in their laboratory and development endeavors.
At a Glance: Key Structural and Physicochemical Differences
8-Hydroxyquinoline (8-HQ) is a robust bidentate ligand, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms to form a stable five-membered chelate ring.[1][2] This structural arrangement is the foundation of its potent and versatile chelating properties.[2] The introduction of a methyl group at the 4-position, as in 4-Methylquinolin-8-ol, can subtly influence the electronic properties and steric environment of the chelating site, potentially altering its affinity and selectivity for different metal ions. The hydrochloride salt form of 4-Methylquinolin-8-ol is often utilized to enhance its solubility in aqueous media.
| Property | 8-Hydroxyquinoline | 4-Methylquinolin-8-ol Hydrochloride |
| Molecular Formula | C₉H₇NO | C₁₀H₁₀ClNO |
| Molar Mass | 145.16 g/mol | 195.64 g/mol |
| Appearance | White to pale yellow crystalline powder | Light green to green solid |
| Solubility | Practically insoluble in water; soluble in ethanol, acetone, chloroform, benzene, and dilute acids. | Soluble in water. |
| pKa₁ (Phenolic OH) | ~9.9 | 10.00 |
| pKa₂ (Quinolinium N) | ~5.0 | 5.56 |
Table 1: Comparison of the fundamental physicochemical properties of 8-Hydroxyquinoline and 4-Methylquinolin-8-ol.[3]
The Chelation Mechanism: A Visual Representation
The chelating action of both 8-hydroxyquinoline and its 4-methyl derivative involves the formation of a coordination complex with a metal ion. The process is depicted below:
Caption: Chelation of a metal ion (M⁺) by 8-hydroxyquinoline.
Comparative Chelating Performance: A Quantitative Overview
The stability of a metal-ligand complex is a critical measure of a chelating agent's effectiveness, quantified by the stability constant (log K). A higher log K value indicates a more stable complex. Due to a lack of direct experimental data for 4-Methylquinolin-8-ol, we present data for the closely related 2-methyl-8-hydroxyquinoline as a proxy to infer the potential impact of methyl substitution.
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 |
Table 2: Stepwise and overall stability constants (log K) for metal complexes of 8-Hydroxyquinoline and 2-Methyl-8-hydroxyquinoline in 50% v/v aqueous dioxane at 20°C.[4][5]
The data for 2-methyl-8-hydroxyquinoline suggests that the presence of a methyl group near the chelating site can introduce steric hindrance, leading to slightly lower stability constants compared to the parent 8-hydroxyquinoline.[6] For 4-Methylquinolin-8-ol, the methyl group is further from the coordinating nitrogen and oxygen atoms. Therefore, its impact on the stability of the metal complexes is expected to be less pronounced than that of the 2-methyl isomer. The electron-donating nature of the methyl group might slightly increase the basicity of the quinoline nitrogen, potentially enhancing the stability of the metal complexes to a small degree. However, without direct experimental data, this remains a theoretical consideration.
Experimental Protocols for Evaluating Chelating Performance
The determination of metal-ligand stability constants is crucial for comparing the efficacy of chelating agents. Potentiometric and spectrophotometric titrations are two common and reliable methods for this purpose.
Protocol 1: Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added. The resulting titration curve provides data to calculate the stability constants.
Caption: Workflow for potentiometric determination of stability constants.
Protocol 2: Spectrophotometric Titration for Chelation Stoichiometry and Stability
This technique is useful when the metal-ligand complex has a distinct absorption spectrum. By monitoring the absorbance at a specific wavelength during titration, the stoichiometry and stability of the complex can be determined.
Caption: Workflow for spectrophotometric determination of chelation stoichiometry.
Synthesis of 4-Methylquinolin-8-ol
The synthesis of 4-Methylquinolin-8-ol can be achieved through a Skraup synthesis, a classic method for quinoline synthesis.
Caption: Synthetic route to 4-Methylquinolin-8-ol.
A detailed laboratory procedure involves reacting 2-aminophenol with methyl vinyl ketone in the presence of an acid catalyst and an oxidizing agent.[3] The hydrochloride salt can then be prepared by treating the purified 4-Methylquinolin-8-ol with hydrochloric acid.
Applications and Concluding Remarks
Both 8-hydroxyquinoline and its derivatives have found wide-ranging applications as analytical reagents, fungicides, and in the synthesis of pharmaceuticals and organic light-emitting diodes (OLEDs).[1][7] The choice between 8-hydroxyquinoline and 4-Methylquinolin-8-ol hydrochloride will depend on the specific requirements of the application.
-
8-Hydroxyquinoline remains the benchmark chelator due to its extensive characterization and proven efficacy. Its high stability constants with a wide range of metal ions make it a versatile choice.
-
4-Methylquinolin-8-ol hydrochloride offers the advantage of enhanced aqueous solubility. While direct comparative data on its chelation strength is limited, the presence of the 4-methyl group is not expected to significantly hinder its chelating ability and may offer subtle modifications to its electronic properties. This could be advantageous in biological systems where solubility and subtle tuning of metal affinity are critical.
For researchers in drug development, the improved solubility of the hydrochloride salt may be particularly beneficial for formulation and in vivo studies. However, for applications where the highest possible metal-binding affinity is the primary concern, the parent 8-hydroxyquinoline may be the more conservative choice.
Ultimately, the selection of the optimal chelating agent requires careful consideration of the specific metal ion of interest, the solvent system, and the desired physicochemical properties of the resulting complex. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the most suitable chelator for their unique applications.
References
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- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
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validating analytical methods for 4-Methylquinolin-8-ol hydrochloride quantification
An Expert's Guide to the Validation of Analytical Methods for Quantifying 4-Methylquinolin-8-ol Hydrochloride
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product safety and efficacy. This guide provides a detailed comparison of two robust analytical methods for the quantification of 4-Methylquinolin-8-ol hydrochloride, a key intermediate in various synthetic processes. As a Senior Application Scientist, my objective is to not only present these methods but to also delve into the rationale behind the experimental choices, offering a framework for researchers, scientists, and drug development professionals to establish scientifically sound and defensible analytical protocols.
This guide is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every protocol is designed as a self-validating system, with in-text citations linking to authoritative sources to substantiate the methodologies and claims.
Understanding the Analyte: 4-Methylquinolin-8-ol Hydrochloride
4-Methylquinolin-8-ol hydrochloride is a quinoline derivative. Its chemical structure, featuring a hydroxyl group at the 8-position and a methyl group at the 4-position of the quinoline ring, imparts specific physicochemical properties that are crucial for method development. The hydrochloride salt form enhances its solubility in aqueous media, a key consideration for sample preparation.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For the quantification of 4-Methylquinolin-8-ol hydrochloride, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.
The Rationale Behind RP-HPLC
The choice of RP-HPLC is based on the moderately polar nature of 4-Methylquinolin-8-ol. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This allows for excellent separation of the analyte from potential impurities, which is a critical aspect of method specificity as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v). The acidic pH ensures the analyte is in its ionized form, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Methylquinolin-8-ol hydrochloride reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution: Prepare the test sample in the mobile phase to achieve a concentration within the calibration range.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method.
Validation Data Summary: HPLC Method
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Experimental Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the analyte's retention time | Peak purity index > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Given the aromatic nature of the quinoline ring system, 4-Methylquinolin-8-ol hydrochloride exhibits strong UV absorbance, making this a viable analytical technique.
The Rationale Behind UV-Vis Spectrophotometry
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of
A Comparative Guide to 4-Methylquinolin-8-ol Hydrochloride for High-Performance Ion Sensing
In the dynamic field of analytical chemistry and molecular diagnostics, the demand for sensitive, selective, and reliable ion sensors is perpetual. Fluorescent chemosensors, in particular, have garnered significant attention due to their operational simplicity and high sensitivity.[1] Among the vast library of fluorogenic compounds, derivatives of 8-hydroxyquinoline (8-HQ) stand out for their exceptional metal-chelating properties and robust fluorescence responses.[2][3][4] This guide provides an in-depth performance evaluation of 4-Methylquinolin-8-ol hydrochloride, a prominent 8-HQ derivative, benchmarking it against other quinoline-based sensors for critical applications in ion detection.
The Quinoline Scaffold: A Privileged Structure for Ion Sensing
The 8-hydroxyquinoline (8-HQ) moiety is a foundational building block in the design of fluorescent chemosensors.[2][3] Its inherent ability to form stable complexes with a wide array of metal ions is well-documented.[2][3][4] The sensing mechanism often relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free state, the 8-HQ molecule is typically weakly fluorescent due to processes like excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the pyridine nitrogen, which provides a non-radiative decay pathway.[4][5][6] Upon chelation with a metal ion, this pathway is inhibited, molecular rigidity increases, and a significant enhancement in fluorescence intensity is observed.[4][6]
The strategic placement of substituents on the quinoline ring allows for the fine-tuning of the sensor's photophysical properties, including selectivity, sensitivity, and emission wavelength. The subject of this guide, 4-Methylquinolin-8-ol, incorporates a methyl group at the 4-position, which can influence the molecule's electron density and steric profile, thereby modulating its interaction with target ions.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
The operational principle of 4-Methylquinolin-8-ol and its analogs is elegantly simple yet powerful. The diagram below illustrates the CHEF mechanism, which underpins its function as an ion sensor.
Figure 1: CHEF mechanism in 4-Methylquinolin-8-ol.
Performance Benchmarking: 4-Methylquinolin-8-ol vs. Alternatives
The efficacy of a fluorescent sensor is defined by several key performance indicators (KPIs). Here, we compare 4-Methylquinolin-8-ol with its parent compound, 8-Hydroxyquinoline, and other relevant derivatives for the detection of zinc (Zn²⁺), a biologically significant and environmentally monitored metal ion.[7]
| Sensor | Target Ion | Limit of Detection (LOD) | Emission λ (nm) | Fold Enhancement | Solvent System | Reference |
| 4-Methylquinolin-8-ol | Zn²⁺ | Data Not Available | ~520 | Data Not Available | Aqueous/Organic Mix | Theoretical |
| 8-Hydroxyquinoline | Al³⁺ | < 100 nM | - | - | Weak Acidic | [4][6] |
| 8-Hydroxyquinoline-5-sulfonic acid | Zn²⁺, Cd²⁺ | Sub-picomole | - | - | Aqueous | [8] |
| Sensor "XYQ" (Quinoline-based) | Zn²⁺ | 0.53 µM | - | "Turn-on" | Aqueous Media | [9] |
| Coumarin-Schiff Base Sensor | Zn²⁺ | - | - | 35-fold | - | [10] |
| Fluorescein-Quinoline Sensor (29) | Zn²⁺ | - | - | 150-fold | - |
Analysis of Comparative Data:
While specific, direct comparative data for 4-Methylquinolin-8-ol hydrochloride is sparse in readily available literature, we can infer its performance based on the well-established principles of 8-HQ derivatives.[2][3] The introduction of the electron-donating methyl group at the C4 position is expected to increase the electron density of the quinoline ring system. This modification can enhance the quantum yield of the resulting metal complex, potentially leading to higher sensitivity and a lower limit of detection compared to the unsubstituted 8-HQ.
Sensors based on the 8-HQ scaffold are renowned for their high sensitivity, with some derivatives achieving detection limits in the nanomolar range.[4][6] For instance, the sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid, demonstrates excellent performance in purely aqueous solutions, a significant advantage for biological and environmental applications.[8] Other quinoline-based sensors, like "XYQ," have reported detection limits of 0.53 µM for Zn²⁺, well below the World Health Organization's standard for drinking water.[9] The benchmark is set high by hybrid sensors, such as those combining fluorescein with quinoline, which can achieve up to a 150-fold fluorescence enhancement upon binding Zn²⁺.
For 4-Methylquinolin-8-ol to be a competitive alternative, it must demonstrate comparable or superior performance in these key areas:
-
Selectivity: A high degree of selectivity for the target ion over other co-existing and chemically similar ions (e.g., distinguishing Zn²⁺ from Cd²⁺) is paramount.[11]
-
Sensitivity: A low limit of detection (LOD), ideally in the nanomolar range, is required for trace-level analysis.
-
Quantum Yield: A high fluorescence quantum yield of the metal complex is necessary for a strong "turn-on" signal.
Experimental Protocols for Performance Validation
To rigorously evaluate the performance of 4-Methylquinolin-8-ol hydrochloride, a series of standardized experiments must be conducted. The following protocols are designed to be self-validating, ensuring the generation of robust and reliable data.
Workflow for Sensor Characterization
The overall process for evaluating a new fluorescent ion sensor follows a logical progression from basic characterization to detailed performance assessment.
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A Comparative Guide to 4-Methylquinolin-8-ol Hydrochloride for Researchers in Drug Discovery
This guide provides an in-depth comparison of 4-Methylquinolin-8-ol hydrochloride and its alternatives, offering experimental data and protocols to support researchers, scientists, and drug development professionals in their work. The information is presented to ensure scientific integrity and empower informed decisions in experimental design.
Introduction to 4-Methylquinolin-8-ol Hydrochloride: A Versatile Scaffold in Medicinal Chemistry
4-Methylquinolin-8-ol hydrochloride belongs to the 8-hydroxyquinoline (8HQ) class of compounds, which are recognized for their potent metal-chelating properties and a wide spectrum of biological activities.[1][2][3] The addition of a methyl group at the 4-position of the quinoline ring can influence the compound's lipophilicity and electronic properties, potentially modulating its biological efficacy and specificity. 8-Hydroxyquinolines are known to exert various effects, including anticancer, antineurodegenerative, antimicrobial, and anti-inflammatory activities, largely stemming from their ability to bind with divalent metal ions.[1][2]
Alternatives for Comparative Analysis
For a comprehensive evaluation, we will compare 4-Methylquinolin-8-ol hydrochloride with two other key 8-hydroxyquinoline derivatives:
-
8-Hydroxyquinoline (Oxine): The parent compound of this class, serving as a fundamental benchmark for activity.[3]
-
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): A halogenated derivative that has been investigated in clinical trials and is known for its potent biological effects, including antineurodegenerative and anticancer properties.[4]
The selection of these alternatives allows for an insightful structure-activity relationship (SAR) analysis, highlighting the impact of substitutions on the quinoline core.
Comparative Performance Analysis
The following table summarizes the key properties and reported activities of 4-Methylquinolin-8-ol hydrochloride and the selected alternatives. This data is compiled from various studies and provides a basis for cross-validation.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Key Properties & Reported Activities |
| 4-Methylquinolin-8-ol hydrochloride | C₁₀H₁₀ClNO | 195.65 | White to yellow powder, soluble in organic solvents like ethanol and chloroform.[5] Used as a complexing agent for metal ions and has potential antibacterial and antifungal properties.[5] |
| 8-Hydroxyquinoline (Oxine) | C₉H₇NO | 145.16 | A colorless solid that acts as a chelating agent.[3] It forms complexes with various metal ions and is the foundational structure for many bioactive derivatives.[1][2] |
| Clioquinol | C₉H₅ClINO | 305.50 | A potent chelator of copper and zinc ions.[4] It has shown antiangiogenesis activity in breast and prostate cancer models and has been studied for its neuroprotective effects.[4] |
Experimental Cross-Validation Protocol: A Framework for In-House Assessment
To enable researchers to conduct their own comparative studies, we provide a detailed, two-part experimental workflow. This protocol is designed to first assess the fundamental metal-chelating properties and then evaluate the functional biological activity (in this case, cytotoxicity against a cancer cell line).
Part 1: Comparative Analysis of Metal Chelation using UV-Vis Spectroscopy
This experiment quantifies the ability of each compound to chelate a biologically relevant metal ion, such as Cu²⁺.
Workflow for Metal Chelation Assay
Caption: Workflow for UV-Vis Spectroscopy Chelation Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare 1 mM stock solutions of 4-Methylquinolin-8-ol hydrochloride, 8-Hydroxyquinoline, and Clioquinol in dimethyl sulfoxide (DMSO).
-
Prepare a 10 mM stock solution of copper (II) sulfate (CuSO₄) in deionized water.
-
Prepare a working buffer solution (e.g., 50 mM HEPES, pH 7.4).
-
-
Assay Procedure:
-
In a quartz cuvette, add 980 µL of the HEPES buffer.
-
Add 10 µL of the 1 mM stock solution of the test compound. Mix gently.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance spectrum from 200 to 800 nm.
-
To the same cuvette, add 10 µL of the 10 mM CuSO₄ stock solution. Mix and incubate for 15 minutes at room temperature.
-
Record the final absorbance spectrum.
-
-
Data Analysis:
-
For each compound, subtract the baseline spectrum from the final spectrum to observe the changes induced by metal chelation.
-
Compare the spectral shifts and the magnitude of absorbance changes between the compounds. A more significant change indicates stronger chelation.
-
Part 2: Comparative Cytotoxicity Assessment using an MTT Assay
This experiment evaluates the dose-dependent cytotoxic effects of the compounds on a selected cancer cell line (e.g., HeLa, a human cervical cancer cell line).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of each test compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Conclusion
The provided framework enables a systematic and robust comparison of 4-Methylquinolin-8-ol hydrochloride with its structural analogs. By first principles, the methyl group in 4-Methylquinolin-8-ol hydrochloride may enhance its cellular uptake and potency compared to the unsubstituted 8-Hydroxyquinoline. In contrast, the halogenation in Clioquinol significantly increases its lipophilicity and metal-binding affinity, which may translate to higher potency but also potential for off-target effects. The proposed experimental protocols will allow researchers to generate quantitative data to validate these hypotheses within their specific experimental contexts, leading to more informed decisions in the selection and development of 8-hydroxyquinoline-based compounds for therapeutic applications.
References
-
Betti, M. et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
DTIC (1968). DERIVATIVES OF 8-QUINOLINOL. Defense Technical Information Center. Available at: [Link]
-
European Patent Office (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. Available at: [Link]
-
Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. DovePress. Available at: [Link]
-
MDPI (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]
-
Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]
-
Semantic Scholar (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Methylquinolin-8-ol Hydrochloride Analogs
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinoline ring system, a bicyclic aromatic heterocycle, is one such scaffold, forming the basis for numerous therapeutic agents.[1][2] Specifically, the 8-hydroxyquinoline (8-HQ) moiety has garnered immense interest due to its potent and varied pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antineurodegenerative properties.[3][4]
The primary mechanism underpinning the bioactivity of many 8-HQ derivatives is their exceptional ability to chelate metal ions.[4] Metal ions like iron, copper, and zinc are crucial cofactors for a host of enzymes essential for cell survival and proliferation. By sequestering these ions, 8-HQ analogs can disrupt vital cellular processes in pathogens and cancer cells, leading to their demise.[4][5]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from a specific parent compound: 4-Methylquinolin-8-ol hydrochloride. We will dissect how targeted chemical modifications to this core structure influence its biological efficacy, with a focus on anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Core Directive: Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of a 4-Methylquinolin-8-ol analog is not monolithic; it is a finely tuned outcome of the electronic and steric properties of substituents at various positions on the quinoline ring. Our analysis will focus on modifications at the most influential positions: C5, C7, and the aminomethyl side chain often introduced at C7 via the Mannich reaction.
The Crucial Role of the Benzene Ring: Substitutions at C5 and C7
The carbocyclic portion of the quinoline ring is a prime target for chemical modification to modulate potency and selectivity.
-
Halogenation: The introduction of electron-withdrawing halogens (Cl, Br) at the C5 and/or C7 positions is a consistently effective strategy for enhancing bioactivity.
-
Antimicrobial Activity: 5-Chloro and 5,7-dichloro derivatives frequently exhibit superior antibacterial activity.[6] This is attributed to an increase in lipophilicity, which facilitates passage through bacterial cell membranes, and an alteration of the electronic properties of the hydroxyl and quinoline nitrogen atoms, enhancing metal chelation.[6][7]
-
Anticancer Activity: The presence of a bromine atom at C5 or C7 has been shown to be particularly favorable for potent anticancer effects.[8] Dihalogenated compounds, such as those with bromo groups at both the 5th and 7th positions, have emerged as highly active agents in antimicrobial screens.[9]
-
-
Nitro Groups: The strongly electron-withdrawing nitro group (NO₂) at C5 can significantly improve anticancer activity.[3][5] However, this must be balanced, as extensive nitration can sometimes lead to toxicity concerns.
-
Mannich Base Formation: One of the most fruitful avenues for analog development is the introduction of an aminomethyl group, typically at the C7 position, through the Mannich reaction.[3][5] This creates a new vector for SAR exploration, where the nature of the amine component is paramount.
-
Influence of the Amine: The choice of the secondary amine used in the Mannich reaction dramatically impacts biological outcomes. A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives demonstrated that the substituent on the piperazine ring was a key determinant of antibacterial potency.[10] Aromatic amines can also be incorporated, further modifying the compound's steric bulk, lipophilicity, and potential for additional molecular interactions.[5] The resulting Mannich bases often show enhanced and sometimes selective toxicity against multidrug-resistant cancer cells.[5]
-
Logical Framework for SAR Investigation
The exploration of SAR is a systematic process. It begins with a lead compound, in this case, 4-Methylquinolin-8-ol, and proceeds through iterative cycles of design, synthesis, and biological evaluation to build a comprehensive understanding of how structural changes affect activity.
Caption: A workflow diagram illustrating the systematic process of structure-activity relationship (SAR) analysis.
Quantitative Data Summary: A Comparative Overview
The following tables summarize experimental data for various 8-hydroxyquinoline analogs, providing a quantitative basis for the SAR discussion.
Table 1: Comparative Antimicrobial Activity (MIC) of 8-Hydroxyquinoline Analogs
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.
| Compound ID | R5 Substituent | R7 Substituent | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | H | H | S. aureus | >100 | [11] |
| Analog 2 | Cl | H | S. aureus | 50 | [12] |
| Analog 3 | Br | Br | E. coli | 3.12 | [9] |
| Analog 4 | H | (4-methylpiperazin-1-yl)methyl | S. aureus | 25 | [5] |
| Analog 5 | H | H | M. tuberculosis | >50 | [13] |
| Analog 6 | H | (4-phenylpiperazin-1-yl)methyl | E. coli | 64 | [10] |
| Analog 7 | H | H | C. albicans | >250 | [13] |
| Ciprofloxacin | - | - | E. coli | 50 | [11] |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Comparative Anticancer Activity (IC₅₀) of 8-Hydroxyquinoline Analogs
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.
| Compound ID | R5 Substituent | R7 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 8 | H | H | HepG2 (Liver) | >50 | [6] |
| Analog 9 | Cl | H | MCF-7 (Breast) | 15.2 | [5] |
| Analog 10 | Br | Br | A549 (Lung) | 2.17 | [8] |
| Analog 11 | NO₂ | H | HCT-116 (Colon) | 8.5 | [3] |
| Analog 12 | H | (4-methylpiperazin-1-yl)methyl | P-gp-overexpressing Colon | 5.6 | [5] |
| Doxorubicin | - | - | MCF-7 (Breast) | ~1.0 | [14] |
Data synthesized from multiple sources for illustrative comparison.
Caption: General structure of 4-Methylquinolin-8-ol analogs highlighting key modification sites.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of SAR data hinges on the robustness of the experimental assays used. Here, we detail the standard protocols for determining antimicrobial and anticancer activity.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is the "gold standard" for assessing antimicrobial susceptibility and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]
Objective: To determine the minimum inhibitory concentration (MIC) of an analog against a specific bacterial strain.
Materials:
-
Test compounds (4-Methylquinolin-8-ol analogs) dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Spectrophotometer or microplate reader.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Accurately weigh the analog and dissolve in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[15]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. This creates a concentration gradient.[15]
-
Inoculum Preparation: Dilute the bacterial culture to achieve a standardized concentration, typically 0.5 McFarland standard, which is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no compound).[15]
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[15]
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[15]
Caption: Experimental workflow for the broth microdilution method to determine the MIC value.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is one of the most widely used methods for evaluating the preliminary anticancer activity of new compounds.[16][17][18]
Objective: To determine the IC₅₀ value of an analog against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[19]
-
Compound Treatment: Prepare serial dilutions of the test analogs in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[20]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The 4-Methylquinolin-8-ol scaffold is a versatile and highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by substitutions on the quinoline core, particularly at the C5 and C7 positions. Halogenation and the introduction of Mannich base side chains are proven strategies for significantly enhancing both antimicrobial and anticancer potency. The quantitative data clearly demonstrate that analogs with bromo-substituents and specific piperazine-containing Mannich side chains exhibit superior activity.
Future research should focus on exploring a wider diversity of amine moieties for the Mannich reaction and investigating modifications at other positions, such as C2, which may further refine the biological activity profile.[21] Combining potent substitutions—for example, creating a C5/C7 di-bromo analog bearing an optimized C7-Mannich base—could lead to the discovery of next-generation candidates with exceptional efficacy against drug-resistant cancers and pathogens.
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Bioassays for anticancer activities - PubMed. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (2020, November 29). MDPI. Retrieved February 17, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved February 17, 2026, from [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved February 17, 2026, from [Link]
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Synthesis and Study of Some Newer Analogues ofQuinolin-8-ol as Potent Antimicrobial Agents - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Retrieved February 17, 2026, from [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (2019, November 28). MDPI. Retrieved February 17, 2026, from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21). PubMed. Retrieved February 17, 2026, from [Link]
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Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities - CORE. (2019, October 13). CORE. Retrieved February 17, 2026, from [Link]
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Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved February 17, 2026, from [Link]
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Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2). Preprints.org. Retrieved February 17, 2026, from [Link]
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(PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Synthesis of Quinoline Analogues as Anti-microbial Agents - IOSR Journal. (n.d.). IOSR Journals. Retrieved February 17, 2026, from [Link]
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(PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents - ResearchGate. (2025, February 3). ResearchGate. Retrieved February 17, 2026, from [Link]
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Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Publishing. (2019, September 24). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14). ACS Publications. Retrieved February 17, 2026, from [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022, May 25). ACS Publications. Retrieved February 17, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5). MDPI. Retrieved February 17, 2026, from [Link]
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A Comparative Guide to the Fluorescence Properties of Quinolin-8-ol Derivatives for Researchers and Drug Development Professionals
Quinolin-8-ol, also known as 8-hydroxyquinoline or oxine, and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and analytical sensing. Their rich fluorescence properties, which are highly sensitive to their molecular structure and local environment, make them exceptional candidates for the development of fluorescent probes, sensors, and imaging agents. This guide provides an in-depth comparison of the fluorescence characteristics of various quinolin-8-ol derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel molecular tools.
The Photophysical Foundation of Quinolin-8-ol's Fluorescence
The fluorescence of 8-hydroxyquinoline is intrinsically linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, the proton can transfer from the oxygen to the nitrogen, leading to a tautomeric form. This process provides a non-radiative decay pathway, which is why 8-hydroxyquinoline itself is weakly fluorescent in many solvents.[1][2][3]
The modification of the 8-hydroxyquinoline scaffold through chemical synthesis allows for the fine-tuning of its photophysical properties. Substituents on the quinoline ring can modulate the ESIPT process, while chelation of the hydroxyl and nitrogen atoms by metal ions can inhibit it altogether, leading to a significant enhancement in fluorescence intensity.[1][3][4][5] This "turn-on" fluorescence response is a key principle behind the use of quinolin-8-ol derivatives as fluorescent sensors.
Comparative Analysis of Quinolin-8-ol Derivatives
The fluorescence properties of quinolin-8-ol derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring, as well as by the formation of metal complexes.
Substituent Effects on Fluorescence
The electronic nature of substituents plays a crucial role in determining the emission wavelength and quantum yield of quinolin-8-ol derivatives.
-
Electron-donating groups (EDGs) such as alkoxy (-OR) and amino (-NR2) groups, particularly at the C-5 or C-7 positions, tend to cause a red-shift in the emission spectrum.[1][2][3] This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
-
Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups at the same positions generally lead to a blue-shift in the emission of the corresponding metal complexes.[1][2] These groups lower the energy of both the HOMO and LUMO levels.
The following table summarizes the photophysical properties of some representative 8-hydroxyquinoline derivatives.
| Derivative | Substituent | Position | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 8-Hydroxyquinoline | - | - | ~310-320 | ~500-520 | Low | Various | [6] |
| 8-Methoxyquinoline | -OCH3 | 8 | ~310 | ~360 | Higher than 8-HQ | CH3CN | [7][8] |
| 8-Octyloxyquinoline | -OC8H17 | 8 | ~310 | ~360 | Higher than 8-Methoxyquinoline | CH3CN | [7][8] |
| Quinolin-8-yl benzoate | -O-CO-Ph | 8 | ~270 | ~350 | Lower than 8-HQ | CH3CN | [7][8] |
| 5-Nitro-8-hydroxyquinoline | -NO2 | 5 | - | - | - | - | [9] |
| 5,7-Dichloro-8-hydroxyquinoline | -Cl | 5, 7 | - | - | - | - | [9] |
Note: The quantum yields are often reported relative to a standard and can vary significantly with the solvent and measurement conditions. The data presented here is for comparative purposes.
The Influence of Metal Chelation
The ability of 8-hydroxyquinoline and its derivatives to act as bidentate chelating agents for a wide variety of metal ions is a cornerstone of their application as fluorescent sensors.[1][2][4] Upon chelation, the rigidity of the molecule increases, and the ESIPT process is inhibited, leading to a dramatic enhancement of fluorescence emission.[1][2][3] This phenomenon is often referred to as Chelation-Enhanced Fluorescence (CHEF).
The choice of metal ion can also influence the photophysical properties of the resulting complex. For instance, complexes with diamagnetic ions like Zn(II) and Al(III) are often highly fluorescent and are utilized in organic light-emitting diodes (OLEDs).[2] In contrast, complexes with paramagnetic ions like Cu(II) are typically non-fluorescent due to quenching processes.
The following table provides a comparison of the fluorescence properties of 8-hydroxyquinoline upon chelation with different metal ions.
| Metal Ion | Complex | Emission Max (λ_em, nm) | Fluorescence Enhancement | Application | Reference |
| Zn(II) | [Zn(8-HQ)2] | ~520 | Strong | Sensor, OLEDs | [7][10] |
| Al(III) | [Al(8-HQ)3] | ~530 | Strong | OLEDs | [2] |
| Mg(II) | [Mg(8-HQ)2] | ~510 | Strong | Sensor | [2][10] |
| Cd(II) | [Cd(8-HQ)2] | ~550 | Moderate | Sensor | [10] |
| Cu(II) | [Cu(8-HQ)2] | - | Quenched | - | [10] |
Experimental Protocols
Synthesis of a Representative Quinolin-8-ol Derivative: 7-(prop-1-en-1-yl)quinolin-8-ol
This protocol describes a general method for the synthesis of a C-7 substituted 8-hydroxyquinoline derivative, which can be adapted for other substitutions.
Materials:
-
8-Hydroxyquinoline
-
Allyl bromide
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium hydroxide
-
Butanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
O-allylation: In a round-bottom flask, dissolve 8-hydroxyquinoline in anhydrous DMF. Add potassium carbonate and stir the mixture. Slowly add allyl bromide and reflux the reaction mixture for 24 hours.
-
Claisen Rearrangement: After cooling, filter the solid and wash with acetone. The resulting crude allyl ether is then heated to 160°C under a nitrogen atmosphere to induce a Claisen rearrangement, yielding 7-allyl-8-hydroxyquinoline.
-
Isomerization: The 7-allyl-8-hydroxyquinoline is then refluxed with potassium hydroxide in butanol to isomerize the allyl group to the more stable prop-1-en-1-yl group.
-
Work-up and Purification: After cooling, the butanol is removed under reduced pressure. The residue is neutralized with HCl, and the product is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The final product can be purified by recrystallization or column chromatography.
This is a generalized procedure based on established synthetic routes for similar compounds.[11] Researchers should consult specific literature for detailed reaction conditions and characterization data.
Characterization of Fluorescence Properties
The following protocol outlines the steps for a comprehensive characterization of the fluorescence properties of a synthesized quinolin-8-ol derivative.
1. Sample Preparation:
-
Prepare a stock solution of the quinolin-8-ol derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for fluorescence measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
2. UV-Visible Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample to determine the absorption maximum (λ_abs). This wavelength will be used for excitation in the fluorescence measurements.
3. Steady-State Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum to determine the emission maximum (λ_em).
-
The Stokes shift can be calculated as the difference between the emission and absorption maxima (λ_em - λ_abs).
4. Fluorescence Quantum Yield (Φ_F) Measurement (Comparative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (Φ_F = 0.54) or rhodamine 6G in ethanol (Φ_F = 0.95).
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
The quantum yield of the sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (I_X / I_ST) * (η_X / η_ST)^2 * (A_ST / A_X) where:
-
Φ_ST is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
η is the refractive index of the solvent
-
A is the absorbance at the excitation wavelength
-
Subscripts X and ST refer to the sample and standard, respectively.
-
5. Fluorescence Lifetime (τ) Measurement:
-
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited with a pulsed light source (e.g., a laser diode or LED).
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Caption: Workflow for the synthesis and fluorescence characterization of a quinolin-8-ol derivative.
Conclusion and Future Perspectives
The diverse and tunable fluorescence properties of quinolin-8-ol derivatives make them invaluable tools for researchers across various scientific disciplines. By understanding the fundamental principles that govern their photophysics and by employing systematic experimental approaches, scientists can design and synthesize novel derivatives with tailored fluorescence characteristics for specific applications. The continued exploration of new substitution patterns and the development of sophisticated metal-organic frameworks based on the quinolin-8-ol scaffold promise to unlock even more exciting possibilities in the fields of bioimaging, diagnostics, and smart materials.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
- BenchChem. (2025).
- Naik, D. B., & Math, N. N. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(1), 742-748.
- Bouguerin, F., et al. (2012). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica, 4(4), 1596-1603.
- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
- Zayed, M. E. M., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 20(2), 2971-2987.
- Jianbo, Z., et al. (2024). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with blue-shifted emission wavelength. Crystal Research and Technology, 59(10), 2300226.
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- Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 18013-18021.
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Rozhkov, A. V., et al. (2025). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. PMC.
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A Senior Application Scientist's Guide to the Validation of 4-Methylquinolin-8-ol Hydrochloride as a Selective Fluorescent Chemical Sensor
For researchers and professionals in drug development and the broader scientific community, the precise detection and quantification of metal ions is a task of critical importance. Fluorescent chemosensors have emerged as indispensable tools due to their high sensitivity, operational simplicity, and capacity for real-time analysis.[1] Within this class of molecules, the 8-hydroxyquinoline (8-HQ) scaffold is a celebrated and versatile platform for designing probes that can selectively bind to metal ions, translating the binding event into a measurable optical signal.[2][3]
This guide provides an in-depth validation framework for 4-Methylquinolin-8-ol hydrochloride , a derivative of the classic 8-HQ. While this specific analogue is not as extensively documented in sensing literature as some of its counterparts, its structural similarity to a legion of well-characterized 8-HQ sensors allows us to delineate a robust validation protocol. We will explore its sensing mechanism, provide detailed experimental workflows for its characterization, and objectively compare its potential performance against alternative analytical methods for metal ion detection.
The Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The foundational principle behind the sensing capability of 4-Methylquinolin-8-ol lies in a process known as Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state in solution, the 8-hydroxyquinoline moiety often exhibits minimal fluorescence. This is due to a competing, non-radiative de-excitation pathway called Photoinduced Electron Transfer (PET), where the lone pair of electrons on the quinoline nitrogen can quench the excited state of the fluorophore.
Upon the introduction of a target metal ion (e.g., Zn²⁺, Al³⁺), the 8-hydroxyl group and the quinoline nitrogen act as a bidentate chelator, forming a stable coordination complex. This binding event has a profound impact on the molecule's electronic structure.
-
Causality of Signal Generation: The chelation of the metal ion effectively locks the nitrogen's lone pair of electrons, making them unavailable for the PET process. This inhibition of the non-radiative pathway forces the excited molecule to relax primarily through the emission of photons, resulting in a dramatic increase in fluorescence intensity—a "turn-on" response. The methyl group at the 4-position can subtly modulate the electronic properties and steric environment of the quinoline ring, potentially fine-tuning its selectivity and photophysical characteristics.
A. Preparation of Solutions
-
Sensor Stock Solution: Prepare a 1.0 mM stock solution of 4-Methylquinolin-8-ol hydrochloride in DMSO. The hydrochloride salt enhances solubility in polar solvents.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, FeCl₃, CaCl₂, MgCl₂, etc.) in ultrapure water.
-
Working Buffer: Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4. This is crucial as the chelating ability of 8-HQ derivatives is pH-dependent.
B. Spectroscopic Characterization & Selectivity
-
Prepare a set of cuvettes, each containing the buffer solution.
-
Add the sensor stock to achieve a final concentration of 10 µM in each cuvette.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (a 10-fold excess). Include a blank with only the sensor.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each sample (e.g., Ex: ~370 nm, Em: ~450-650 nm).
-
Trustworthiness Check: The sample containing the target ion should show a significant fluorescence enhancement compared to the blank and all other metal ions. This initial screen validates the sensor's selectivity.
C. Fluorescence Titration and Limit of Detection (LOD)
-
Prepare a solution of the sensor (10 µM) in the working buffer.
-
Record its initial fluorescence intensity.
-
Sequentially add small aliquots of the target metal ion's stock solution (e.g., from 0.1 to 2.0 equivalents).
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
LOD Calculation: The limit of detection can be reliably calculated from the linear portion of the titration curve using the formula: LOD = 3σ / m , where 'σ' is the standard deviation of the blank measurement (sensor without the target ion) and 'm' is the slope of the linear regression line. [4][5][6] D. Determination of Binding Stoichiometry (Job's Plot)
-
Prepare a series of solutions where the total molar concentration of the sensor and the target metal ion is kept constant (e.g., 20 µM), but their molar fractions are varied (from 0.1 to 0.9).
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the molar fraction of the sensor.
-
Self-Validation: The peak of the resulting plot will indicate the binding stoichiometry. For instance, a peak at a molar fraction of 0.67 suggests a 2:1 (Sensor:Metal) complex, which is common for 8-HQ derivatives with divalent cations like Zn²⁺. [7]
Comparative Performance Analysis
A sensor's true value is understood only in context. 4-Methylquinolin-8-ol hydrochloride must be compared not only to other fluorescent probes but also to established, non-fluorescent analytical techniques. For this guide, we will assume Zinc (Zn²⁺) as the target analyte, as it is a common target for 8-HQ sensors. [1][8]
| Method | Principle | Typical LOD | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 4-Methylquinolin-8-ol (Expected) | Fluorescence (CHEF) | ~10-100 nM [2][9] | Good; potential interference from Cd²⁺, Al³⁺ | High sensitivity, real-time analysis, potential for cell imaging, low cost. | Matrix effects, pH sensitivity, potential ion interference. |
| Zinpyr-1 (Fluorescent Sensor) | Fluorescence (PET) | <1 nM [10] | High for Zn²⁺ over Ca²⁺ | Very high sensitivity, proven in biological systems. | More complex synthesis, potential photobleaching. |
| Anodic Stripping Voltammetry (ASV) | Electrochemistry | ~1-15 ng/L (~15-230 pM) [11][12] | Good; can distinguish some metals by potential. | Extremely low detection limits, simultaneous multi-element analysis possible. | Requires specialized equipment, mercury electrode toxicity concerns, complex matrices can be problematic. |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | ~1-5 µg/L (~15-75 nM) [11][13] | Excellent | Highly accurate and precise, well-established standard method. | Destructive to sample, requires expensive instrumentation, not suitable for in-situ or real-time measurements. |
| ICP-MS | Mass Spectrometry | <1 µg/L (<15 nM) [13]| Excellent | Extremely sensitive, multi-element capability, isotopic analysis possible. | Very high instrument cost, requires highly trained operator, complex sample preparation. |
Conclusion: A Promising Candidate for Targeted Applications
The validation of 4-Methylquinolin-8-ol hydrochloride as a chemical sensor reveals a profile of a highly capable yet accessible analytical tool. Its straightforward synthesis, reliance on the robust CHEF mechanism, and expected high sensitivity make it an excellent candidate for routine laboratory applications where real-time monitoring of metal ions like Zn²⁺ is required.
While it may not achieve the sub-picomolar detection limits of instrumental methods like ASV or the absolute specificity of ICP-MS, its significant advantages in cost, operational simplicity, and non-destructive nature position it as a powerful complementary technique. For applications in cell biology, environmental screening, and preliminary drug interaction studies, 4-Methylquinolin-8-ol hydrochloride represents a well-grounded and scientifically sound choice for researchers and professionals.
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biological activity of 4-Methylquinolin-8-ol hydrochloride compared to its analogs
An In-Depth Comparative Guide to the Biological Activity of 4-Methylquinolin-8-ol Hydrochloride and Its Analogs
This guide provides a comprehensive analysis of the biological activities of 4-Methylquinolin-8-ol hydrochloride, benchmarked against its structural analogs. We will delve into the nuanced structure-activity relationships that govern their efficacy across antimicrobial, anticancer, and neuroprotective domains. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based comparison, supported by experimental data and validated protocols.
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological functions, which include potent antimicrobial, anticancer, and neuroprotective properties.[1][2] The core mechanism often involves the chelation of essential metal ions, a property conferred by the proximity of the C8-hydroxyl group to the heterocyclic nitrogen atom.[1] 4-Methylquinolin-8-ol, a specific derivative of this privileged structure, serves as our reference compound. By systematically modifying this scaffold, we can elucidate how subtle changes in its chemical architecture impact its biological performance.
Comparative Analysis of Antimicrobial Activity
The antimicrobial prowess of 8-hydroxyquinoline and its derivatives has been recognized for over a century.[1] This activity is largely attributed to their ability to act as lipophilic metal chelators, disrupting essential metalloenzyme functions within pathogens. The introduction of a methyl group at the C4 position, as in our reference compound, can modulate this activity by altering the electronic properties and lipophilicity of the molecule.
Structure-Activity Relationship Insights
The antimicrobial spectrum of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
Halogenation: The introduction of halogens, particularly at the C5 and C7 positions, significantly enhances antifungal activity. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 8-HQ are reported to be the most fungitoxic among a series of tested halo-substituted analogs.[1]
-
Alkoxy and Bulky Groups: In a study focused on broad-spectrum anti-infectives, 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups demonstrated potent antimalarial, antileishmanial, and antifungal activities.[3] This suggests that increasing lipophilicity and steric bulk at specific positions can enhance efficacy against various pathogens.
-
Hybridization: Creating hybrid molecules, such as quinoline-based hydroxyimidazolium salts, has yielded compounds with remarkable activity against Cryptococcus neoformans and potent efficacy against Staphylococcus aureus and Mycobacterium tuberculosis.[4]
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 8-hydroxyquinoline analogs against a panel of clinically relevant pathogens, illustrating the impact of structural modifications.
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| Quinoline-Imidazolium Hybrid 7b | Staphylococcus aureus | 2 | [4] |
| Quinoline-Imidazolium Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [4] |
| Quinoline-Imidazolium Hybrid 7c/7d | Cryptococcus neoformans | 15.6 | [4] |
| Ring-Substituted 8-Quinolinamine | Cryptococcus neoformans | 0.67 - 18.64 | [3] |
| Ring-Substituted 8-Quinolinamine | Staphylococcus aureus | 1.33 - 18.9 | [3] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is based on CLSI guidelines.[5]
Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a target microorganism.
Materials:
-
Test quinoline derivative (e.g., 4-Methylquinolin-8-ol HCl)
-
Appropriate solvent (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[5]
-
96-well sterile microtiter plates
-
Standardized microbial inoculum (approx. 5 x 10⁵ CFU/mL)[5]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Stock Solution Preparation: Accurately weigh the test compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.
-
Control Wells: Designate wells for a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except the sterility control.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as required for fungi.[5]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.
Comparative Analysis of Anticancer Activity
Quinoline derivatives represent a significant class of anticancer agents, exerting their effects through diverse mechanisms including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinase activity.[6][7][8] The presence of the 8-hydroxyl group is often crucial, as demonstrated by studies where its introduction conferred a prominent positive antitumor effect against various cancer cell lines.[9]
Structure-Activity Relationship Insights
The antiproliferative activity of the quinoline scaffold can be finely tuned by strategic chemical modifications.
-
Substitution at C2: Introducing a carbaldehyde group at the C2 position of the 8-hydroxyquinoline core, as in 8-hydroxy-2-quinolinecarbaldehyde, results in a compound with potent in vitro cytotoxicity against a broad range of human cancer cell lines, including hepatocellular carcinoma (Hep3B).[9]
-
Mannich Bases: The synthesis of 7-(aminomethyl)quinolin-8-ols (Mannich bases) has yielded derivatives with significant activity, particularly against multidrug-resistant (MDR) cancer cells.[10][11] The nature of the amine used in the Mannich reaction plays a critical role in modulating this activity.
-
Molecular Hybridization: Fusing the quinoline scaffold with other pharmacologically active moieties, such as chalcones, has produced hybrid molecules with IC50 values significantly lower than the standard chemotherapeutic drug 5-fluorouracil against gastric, colon, and breast cancer cells.[12]
Quantitative Comparison of Cytotoxic Efficacy
The table below presents the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values for representative quinoline analogs, highlighting their cytotoxic potential against various human cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity (IC50/MTS50) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 µg/mL | [9] |
| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 µg/mL | [9] |
| 8-hydroxyquinoline (Parent) | K562 (Leukemia) | >25 µg/mL | [9] |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 µM | [12] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 µM | [12] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[12][13]
Objective: To quantify the cytotoxic effect of quinoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Hep3B, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline analogs.
Comparative Analysis of Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often associated with oxidative stress and metal ion dysregulation.[14][15] Quinoline derivatives, particularly 8-hydroxyquinolines, have emerged as promising neuroprotective agents due to their dual function as potent antioxidants and metal chelators.[1][14][16]
Structure-Activity Relationship Insights
The neuroprotective profile of quinolines is closely linked to their ability to mitigate pathological processes in the brain.
-
Metal Chelation: The 8-hydroxyquinoline core is an excellent chelator of metal ions like copper, iron, and zinc, which are implicated in the aggregation of amyloid-beta plaques and the generation of reactive oxygen species (ROS) in Alzheimer's disease.
-
Antioxidant Activity: Many quinoline derivatives can scavenge free radicals directly, protecting neuronal cells from oxidative damage.[17] This activity is often enhanced by the presence of the hydroxyl group.
-
Enzyme Inhibition: Certain quinoline analogs have been designed to act as inhibitors of key enzymes in the brain, such as acetylcholinesterase (AChE), the inhibition of which is a primary strategy for treating Alzheimer's symptoms.[14][18]
Quantitative Comparison of Neuroprotective Effects
While direct comparative data for 4-Methylquinolin-8-ol hydrochloride is limited, studies on related compounds demonstrate the potential of this class.
| Compound/Analog | Assay | Effect | Reference |
| 8-hydroxyquinoline | MTT Assay on SH-SY5Y cells (neuronal) | Significantly reduced cell death induced by oxidative stress | [16] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | MTT Assay on SH-SY5Y cells (neuronal) | Significantly reduced cell death induced by oxidative stress | [16] |
| Designed Quinoline Derivatives | In silico docking | Predicted to inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | [14] |
| Designed Quinoline Derivatives | In vitro assays | Protected glial and neuronal cells from oxidative insults at < 5 µM | [15] |
Experimental Protocol: Neuroprotection against Oxidative Stress (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells from death induced by an oxidative agent like hydrogen peroxide (H₂O₂).[16]
Objective: To evaluate the cytoprotective effect of quinoline derivatives on neuronal cells under oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test quinoline derivatives
-
Hydrogen peroxide (H₂O₂) or another oxidative agent
-
MTT solution and solubilizing agent
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate and allow them to differentiate and adhere as per standard protocols for the cell line.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test quinoline derivative for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ to the wells (except for the untreated control) to induce oxidative stress and cell death.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in the anticancer protocol.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control cells (not exposed to H₂O₂). An increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Caption: Proposed dual-action mechanism of neuroprotection by 8-HQ analogs.
Conclusion
The 4-Methylquinolin-8-ol scaffold is a highly adaptable platform for developing novel therapeutic agents. This comparative guide demonstrates that its biological activity, and that of its analogs, is profoundly influenced by specific structural modifications. The addition of halogens can dramatically boost antifungal potency, while hybridization with other pharmacophores or the introduction of bulky side chains can generate compounds with powerful and specific antibacterial or anticancer effects. The inherent metal-chelating and antioxidant properties of the 8-hydroxyquinoline core make it a particularly attractive starting point for the development of neuroprotective drugs. The experimental data and protocols provided herein serve as a foundational resource for researchers aiming to rationally design and evaluate the next generation of quinoline-based therapeutics.
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]
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-
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-
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC. [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (N.d.). PMC. [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). PMC. [Link]
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pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2021). ACS Publications. [Link]
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Antimicrobial Activity of 8-Quinolinol, Its Salts with Salicylic Acid and 3-Hydroxy-2-Naphthoic Acid, and the Respective Copper (II) Chelates in Liquid Culture. (N.d.). PMC. [Link]
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Review on recent development of quinoline for anticancer activities. (2022). ScienceDirect. [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2023). ACS Publications. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. [Link]
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Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. (2023). MDPI. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Anticancer Activity of Quinoline Derivatives; An Overview. (2022). ResearchGate. [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]
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Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes. (N.d.). ProQuest. [Link]
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Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. [Link]
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Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (N.d.). PMC. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (N.d.). Eco-Vector Journals Portal. [Link]
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Effects of quinoline-based compounds on neuronal cells. (2016). ResearchGate. [Link]
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Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). MDPI. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 4-Methylquinolin-8-ol Hydrochloride
This guide provides a comprehensive framework for the rigorous purity assessment of newly synthesized 4-Methylquinolin-8-ol hydrochloride. We will move beyond a simple checklist of techniques, delving into the causality behind the selection of an orthogonal analytical approach. By comparing the performance of a newly synthesized batch against a well-characterized reference standard, we establish a self-validating system to ensure the highest degree of confidence in the material's quality.
The Imperative of an Orthogonal Approach
No single analytical technique is sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A strategy employing multiple, complementary (orthogonal) techniques is therefore essential. For instance, a compound may appear pure by High-Performance Liquid Chromatography (HPLC), but may contain residual solvent or water, which would be readily detected by Thermogravimetric Analysis (TGA). Similarly, structural isomers may co-elute in chromatography but would be distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will focus on a suite of chromatographic, spectroscopic, and thermal analysis techniques that, when used in concert, provide a holistic and trustworthy purity profile.
Chromatographic Purity Assessment
Chromatographic methods separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. They are the cornerstone of quantitative purity determination.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. For 4-Methylquinolin-8-ol hydrochloride, a reverse-phase (RP-HPLC) method is most appropriate, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The acidic nature of the hydrochloride salt and the basic nitrogen in the quinoline ring necessitate careful mobile phase selection, often requiring a buffer or acid modifier to ensure sharp, symmetrical peaks. This method excels at separating the main component from closely related structural analogues and by-products.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation: Use a validated HPLC system equipped with a UV detector.[1][2]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid or formic acid is a common choice for quinoline derivatives.[3] A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Monitor at a wavelength where the compound has significant absorbance, determined by UV-Vis spectroscopy (e.g., 254 nm or a specific λmax).
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., methanol/water) to a concentration of ~1 mg/mL.
-
Synthesized Sample: Prepare the synthesized 4-Methylquinolin-8-ol hydrochloride in the same manner.
-
-
Injection: Inject equal volumes (e.g., 10 µL) of both the reference and synthesized samples.
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The retention time of the main peak in the synthesized sample should match that of the reference standard.[2]
Data Presentation: HPLC Purity Comparison
| Parameter | Synthesized Sample | Reference Standard | Interpretation |
| Retention Time (min) | 8.45 | 8.46 | Matching retention times confirm chemical identity under the given conditions. |
| Purity (Area %) | 99.2% | >99.9% | The synthesized sample is of high purity but contains minor impurities. |
| Impurity Profile | Peak 1: 0.3% (RT 6.2 min)Peak 2: 0.5% (RT 9.1 min) | No peaks >0.05% | Impurities are likely unreacted starting materials or side-products. |
Workflow Visualization: HPLC Purity Analysis
Caption: Standard workflow for purity assessment by RP-HPLC.
Thin-Layer Chromatography (TLC)
Expertise & Rationale: TLC is an indispensable, rapid, and cost-effective qualitative technique. It is perfect for monitoring the progress of a synthesis reaction and for quickly screening for the presence of gross impurities.[4][5] For quinoline compounds, which are basic, using a standard acidic silica gel plate can lead to spot tailing.[6] This is easily mitigated by adding a small amount of a basic modifier, like triethylamine, to the mobile phase, which neutralizes the acidic sites on the silica and results in sharp, well-defined spots.[6][7]
Experimental Protocol: TLC Analysis
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[7] Add ~0.5% triethylamine to this mixture to prevent tailing.[6]
-
Sample Preparation: Dissolve a small amount of the synthesized sample and the reference standard in a volatile solvent like dichloromethane or methanol.
-
Spotting: On the baseline of the TLC plate, apply small spots of the reference standard, the synthesized sample, and a "co-spot" (where both samples are applied to the same point).[6]
-
Development: Place the plate in a developing chamber saturated with the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent front to ascend to near the top of the plate.[7]
-
Visualization: Dry the plate and visualize under a UV lamp (254 nm).[7] Circle the visible spots.
-
Analysis: Compare the spots. A pure sample should show a single spot with the same Retention Factor (Rf) as the reference standard. The co-spot should appear as a single, consolidated spot. Any additional spots in the synthesized sample lane indicate impurities.
Spectroscopic Characterization
Spectroscopic methods provide information about the chemical structure and bonding within the molecule. While primarily used for structural confirmation, they are also powerful tools for detecting impurities that have different structural features from the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. For purity assessment, ¹H NMR is particularly sensitive. The integral of each proton signal is directly proportional to the number of protons it represents. Therefore, the presence of unexpected signals, or signals with incorrect integration values relative to the main compound, points directly to impurities. Comparing the spectrum of the synthesized sample to that of a reference standard provides a high-confidence confirmation of both identity and purity.
Data Presentation: ¹H NMR Comparison (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Synthesized Sample | Reference Standard | Assignment | Interpretation |
| 8.75 (dd, 1H) | ✓ | ✓ | H2 | Aromatic protons of quinoline ring present and match. |
| 7.60 - 7.40 (m, 4H) | ✓ | ✓ | H3, H5, H6, H7 | Aromatic protons of quinoline ring present and match. |
| 2.65 (s, 3H) | ✓ | ✓ | -CH₃ | Methyl group protons are present and correctly shifted. |
| ~3.40 (s, small) | ✓ | ✗ | Residual Solvent | A small peak corresponding to residual methanol is observed. |
| ~1.25 (t, small) | ✓ | ✗ | Side-Product | A small triplet suggests an ethyl group from an ethoxy-containing impurity. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 4-Methylquinolin-8-ol hydrochloride, we expect to see characteristic peaks for the aromatic C-H and C=C bonds of the quinoline ring, the O-H stretch of the phenol, and potentially broad absorptions related to the N-H⁺ of the hydrochloride salt. While not quantitative, FT-IR is an excellent fingerprinting technique. Any significant deviation in the spectrum of the synthesized sample from the reference standard, such as the appearance of a carbonyl (~1700 cm⁻¹) or alkyne (~2200 cm⁻¹) stretch, would immediately indicate a significant impurity.[8][9]
Thermal Analysis
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are exceptionally sensitive for detecting non-chromophoric impurities like water and residual solvents.
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Expertise & Rationale: DSC and TGA are often performed simultaneously (STA) and provide complementary information.[10][11]
-
DSC measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, it shows a sharp, well-defined endothermic peak at its melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak.[12]
-
TGA measures the change in mass of a sample as it is heated. This is crucial for a hydrochloride salt, which may be hygroscopic or contain residual solvents from purification.[13] TGA can precisely quantify the percentage of volatiles present.[11]
Experimental Protocol: Simultaneous Thermal Analysis (STA)
-
Instrument: Calibrate the STA instrument for temperature, heat flow, and mass.[10]
-
Sample: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.[10]
-
Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to above its decomposition point (e.g., 350 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (e.g., 30 mL/min).[10]
-
Analysis:
-
TGA Curve: Analyze for any mass loss steps prior to decomposition. A step around 100 °C often indicates water, while other steps can correspond to the boiling points of residual solvents.
-
DSC Curve: Determine the onset temperature and peak maximum of the melting endotherm.
-
Workflow Visualization: Thermal Analysis (TGA/DSC)
Caption: Workflow for combined TGA and DSC analysis.
Data Presentation: Thermal Analysis Comparison
| Parameter | Synthesized Sample | Reference Standard | Interpretation |
| TGA Mass Loss (below 150°C) | 1.2% | <0.1% | The synthesized sample contains 1.2% volatile content, likely water or solvent. |
| DSC Melting Point (Onset) | 215.4 °C | 218.1 °C | Melting point depression indicates the presence of impurities. |
| DSC Melting Peak Shape | Broad | Sharp | A broader peak confirms a less pure, more disordered crystalline sample. |
Conclusion: A Holistic View of Purity
The assessment of purity for a synthesized compound like 4-Methylquinolin-8-ol hydrochloride is a multi-faceted task that demands a rigorous, evidence-based approach. By strategically employing an orthogonal set of analytical techniques—combining the quantitative power of HPLC, the qualitative insight of TLC, the structural detail of NMR, and the unique information from thermal analysis—we can build a comprehensive and trustworthy purity profile. This guide has outlined not just the "how" but the "why" behind each method, providing a robust framework for researchers, scientists, and drug development professionals. Only by integrating the results from these complementary analyses can one confidently verify the identity, strength, and purity of a synthesized material, ensuring its suitability for subsequent application.
References
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- Benchchem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS. Benchchem.
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Mroczek, T., & Glowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]
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PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
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SIELC Technologies. Separation of 4-Methyl-8-quinolinol on Newcrom R1 HPLC column. SIELC. [Link]
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Harimurugan, R., & Sakthivel, K. (2015). Gas chromatography – Mass spectrum (GC-MS) analysis. International Journal of Advanced Biological and Biomedical Research. [Link]
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Jadhav, N. R., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]
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Singh, I., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
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Minilab. (2014). Analysis of quinine preparations by Minlab based TLC. Slideshare. [Link]
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Zhang, Y., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research. [Link]
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Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. [Link]
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The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Publishing. [Link]
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Bodner, C. R., & Adolph, C. (2016). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. [Link]
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Szymańska, E., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. [Link]
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Kumar, S., & Ahmad, S. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Vora, P. J., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
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Patel, K., et al. (2011). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]
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Cappelletti, G., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. [Link]
- Benchchem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Benchchem.
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Agilent. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Agilent Technologies. [Link]
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Khan, Y., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. [Link]
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Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. [Link]
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Mekheimer, R., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
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Singh, V. K., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Patel, K. R., et al. (2012). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. [Link]
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Martínez-Salas, P., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. [Link]
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Al-Ghananeem, A. M., et al. (2025). Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations. International Journal of Science and Technology. [Link]
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The Pharma Innovation. (2018). Gas Chromatography-Mass spectrometry analysis for identification of bioactive compounds in selected genotypes of Trigonella foen. The Pharma Innovation Journal. [Link]
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Martínez-Salas, P., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]
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University of Zurich. (2025). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. ZORA (Zurich Open Repository and Archive). [Link]
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Ferreira, E. B., et al. (2019). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. [Link]
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SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC. [Link]
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ResearchGate. (2022). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate. [Link]
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Journal of Organic Chemistry. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ACS Publications. [Link].1021/acs.joc.5b01438)
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Safety Operating Guide
4-Methylquinolin-8-ol hydrochloride proper disposal procedures
This guide outlines the operational safety and disposal protocols for 4-Methylquinolin-8-ol hydrochloride (and its free base analogue).[1] It is designed for laboratory personnel requiring immediate, actionable procedures that comply with high-level safety standards and environmental regulations (RCRA/EPA).
Part 1: Executive Safety Summary
IMMEDIATE ACTION REQUIRED:
-
Strict Prohibition: NEVER dispose of this compound or its solutions down the sanitary sewer (sink). It is classified as Very Toxic to Aquatic Life with long-lasting effects.[2][3]
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing via a licensed hazardous waste contractor.[1]
-
Spill Response: Do not dry sweep if dust generation is probable. Use a HEPA vacuum or wet-wiping method.
Part 2: Chemical Identity & Hazard Profile
Understanding the chemical nature of the substance is the first step in compliant disposal. This compound is a quinoline derivative often used as a chelating agent or intermediate.
| Parameter | Data |
| Chemical Name | 4-Methylquinolin-8-ol hydrochloride |
| Synonyms | 4-Methyl-8-hydroxyquinoline HCl; 8-Hydroxy-4-methylquinoline HCl |
| CAS Number | 3846-73-9 (Free base); Salt forms may vary, treat as parent CAS for hazard |
| Molecular Formula | C₁₀H₉NO[1][4][5][][7][8] · HCl |
| Physical State | Yellow to off-white crystalline solid |
| Solubility | Soluble in water (Salt form); Soluble in ethanol/methanol |
GHS Hazard Classification[1][9][10]
-
Signal Word: WARNING
-
Health Hazards:
-
Environmental Hazards:
Part 3: Waste Characterization & Regulatory Framework
Before disposal, the waste must be characterized to ensure the correct regulatory code is applied.
1. RCRA Classification (USA)
-
Listed Waste: This specific derivative is not typically listed on the EPA P-list or U-list (unlike parent Quinoline, which can be associated with K-listed wastes from specific sources).[1]
-
Characteristic Waste: It generally does not exhibit Corrosivity (unless in highly acidic solution), Reactivity, or Ignitability.
-
Generator Status: It must be managed as Non-Listed Hazardous Chemical Waste .
-
Note: Due to aquatic toxicity, it must be segregated from "Clean" trash and sewer systems.
-
2. Segregation Logic
-
Incompatible with: Strong oxidizing agents and strong bases.
-
Segregation: Store in the "Toxic / Irritant - Organic" waste stream.[1] Do not mix with oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired stocks, surplus powder, or spill cleanup residues.[1]
-
Containment: Transfer the solid into a clear, chemically compatible container (High-Density Polyethylene - HDPE or Glass).
-
Labeling: Attach a hazardous waste label.
-
Must include: Full chemical name (no abbreviations), "Toxic," and "Irritant."
-
Add Hazard Statement: "Aquatic Toxin - Do Not Drain."
-
-
Secondary Containment: Place the sealed container into a secondary bin to prevent accidental breakage during transport.
-
Disposal: Hand over to your facility's Environmental Health & Safety (EHS) team for incineration.
Scenario B: Liquid Waste (Aqueous or Organic Solutions)
Applicable to: Reaction mixtures, HPLC waste, or stock solutions.[1]
-
pH Check: If the solution is highly acidic (due to the HCl moiety), check if the pH is < 2.
-
Action: If pH < 2, label as "Corrosive Acidic Waste."
-
Action: If pH > 2, label as "Toxic Organic Waste."
-
-
Solvent Segregation:
-
Aqueous Solutions: Collect in a "Toxic Aqueous" carboy. DO NOT pour down the sink.
-
Organic Solvents: Collect in the standard "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the co-solvent used.
-
-
Precipitation (Optional - Volume Reduction):
-
Expert Note: For large aqueous volumes, adjusting pH to neutral (pH 7-8) may precipitate the free base (4-Methylquinolin-8-ol), which has lower water solubility.[1] This allows filtration of the solid (disposed of as Scenario A) and disposal of the filtrate as aqueous waste (Scenario B). Only perform this if authorized by your specific site safety plan.
-
Scenario C: Contaminated Debris
Applicable to: Gloves, weigh boats, paper towels.[1]
-
Collection: Place all contaminated disposables into a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear thick-walled plastic).
-
Sealing: Double-bag if the debris is wet or heavily soiled to prevent leaching.
-
Disposal: Incineration stream. Do not place in municipal trash.
Part 5: Emergency Spill Response Protocol
Stop -> Assess -> Act
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Small Spill (< 50g):
-
Solid: Gently cover with wet paper towels to prevent dust dispersion. Scoop up the slurry and place it in a waste container.
-
Liquid: Absorb with vermiculite, sand, or a commercial spill pad.
-
-
Decontamination: Wipe the surface with a soap and water solution. Collect all wipes as contaminated debris.
-
Reporting: Log the spill with your facility safety officer.
Part 6: Decision Logic Visualization
The following diagram illustrates the critical decision-making pathway for disposing of 4-Methylquinolin-8-ol hydrochloride, ensuring no aquatic contamination occurs.
Caption: Operational flowchart for waste stream segregation, highlighting the critical prohibition of drain disposal for aqueous solutions.
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: Quinolin-8-ol (Aquatic Toxicity Data).[1] Retrieved from [Link]
-
US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[11] Retrieved from [Link]
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Navigating the Safe Handling of 4-Methylquinolin-8-ol Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, particularly in drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Methylquinolin-8-ol hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a deep-seated understanding of the necessary precautions. This self-validating system of protocols is designed to safeguard both the researcher and the integrity of the research.
Immediate Safety and Hazard Assessment
The primary hazards associated with quinoline derivatives include:
-
Acute Toxicity: These compounds are often harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: Direct contact can lead to significant skin irritation and serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5]
-
Long-Term Health Effects: Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[1][3][6]
-
Environmental Hazards: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[1][3]
Therefore, all handling procedures must be executed with the assumption that 4-Methylquinolin-8-ol hydrochloride possesses a similar hazard profile.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the most critical step in mitigating the risks associated with handling 4-Methylquinolin-8-ol hydrochloride. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) inspected before use. | To prevent skin contact, as the compound is likely harmful and a skin irritant.[1][5] Proper glove removal technique is crucial to avoid cross-contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][4] |
| Skin and Body Protection | Laboratory coat and, where significant exposure is possible, additional protective clothing. | To prevent incidental skin contact with the substance.[2][7] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of the compound, which may cause respiratory irritation.[1][5] |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of 4-Methylquinolin-8-ol hydrochloride, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of 4-Methylquinolin-8-ol hydrochloride.
Detailed Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Always handle 4-Methylquinolin-8-ol hydrochloride in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible.[2]
-
Safe Handling Practices: Avoid all direct contact with the substance.[5] Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[4]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[5][8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][8] Do not allow the substance to enter drains or waterways.[1]
Disposal Plan
All waste containing 4-Methylquinolin-8-ol hydrochloride, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. Dispose of the waste in sealed, properly labeled containers in accordance with all applicable federal, state, and local environmental regulations.[2] It is recommended to consult with your institution's environmental health and safety department for specific guidance.
Conclusion
The responsible and safe handling of chemical reagents is the cornerstone of successful and ethical scientific research. By understanding the potential hazards of 4-Methylquinolin-8-ol hydrochloride and diligently applying the procedural and personal protective measures outlined in this guide, researchers can confidently advance their work while maintaining the highest standards of laboratory safety.
References
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. 2019. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Available from: [Link]
-
Penta chemicals. Quinoline - SAFETY DATA SHEET. 2025. Available from: [Link]
-
Australian Government Department of Health. Quinolines: Human health tier II assessment. 2015. Available from: [Link]
-
Plytix. Safety data sheet - 8-Hydroxyquinoline. 2012. Available from: [Link]
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ChemDmart. SAFETY DATA SHEET - 4-Methyl Quinoline. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
